molecular formula C16H11IO3 B8779292 3-Iodo-7-methoxy-2-phenyl-chromen-4-one CAS No. 153446-72-1

3-Iodo-7-methoxy-2-phenyl-chromen-4-one

Número de catálogo: B8779292
Número CAS: 153446-72-1
Peso molecular: 378.16 g/mol
Clave InChI: RJQATBUVOUJVFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Iodo-7-methoxy-2-phenyl-chromen-4-one (CAS 153446-72-1) is a chemical compound based on the 4H-chromen-4-one scaffold, a structure of high interest in medicinal chemistry for its diverse biological potential. With a molecular formula of C16H11IO3 and a molecular weight of 378.161 g/mol, this reagent serves as a valuable building block for the research and development of novel therapeutic agents . The 4H-chromen-4-one core is recognized as a privileged structure in drug discovery. Recent studies on novel 4H-chromen-4-one derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, as well as promising cytotoxic effects against human cancer cell lines, including colon carcinoma and prostate adenocarcinoma . Furthermore, chromen-4-one and the closely related chroman-4-one analogs are widely investigated for a broad spectrum of pharmacological activities, which includes anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . The specific substitution pattern of the 3-iodo-7-methoxy-2-phenyl derivative makes it a versatile intermediate for further chemical exploration in these research areas. This product is provided with a purity of >97% . It is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety guidelines.

Propiedades

Número CAS

153446-72-1

Fórmula molecular

C16H11IO3

Peso molecular

378.16 g/mol

Nombre IUPAC

3-iodo-7-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H11IO3/c1-19-11-7-8-12-13(9-11)20-16(14(17)15(12)18)10-5-3-2-4-6-10/h2-9H,1H3

Clave InChI

RJQATBUVOUJVFN-UHFFFAOYSA-N

SMILES canónico

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)I

Origen del producto

United States
Foundational & Exploratory

Introduction: The Significance of Iodinated Flavones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one

Flavonoids, a diverse class of polyphenolic compounds, are ubiquitous in the plant kingdom and form a cornerstone of many traditional and modern therapeutic agents.[1] Their characteristic C6-C3-C6 carbon skeleton gives rise to a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Within this vast family, the 2-phenyl-chromen-4-one (flavone) scaffold is a "privileged structure," a framework that is repeatedly found in active pharmaceutical ingredients.

The strategic functionalization of the flavone core is a critical endeavor in medicinal chemistry, aimed at modulating potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a powerful tool for achieving these goals. The introduction of an iodine atom at the C3-position of the flavone nucleus, as in 3-iodo-7-methoxy-2-phenyl-chromen-4-one, is of particular interest. This modification not only influences the molecule's biological profile but also provides a versatile synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures and diverse chemical libraries for drug screening.

This guide provides a comprehensive, technically-grounded overview of the synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the synthesis of the requisite precursor, 7-methoxy-2-phenyl-chromen-4-one (7-methoxyflavone), and explore the mechanism and practical execution of its regioselective iodination.

Part 1: Synthesis of the Precursor, 7-Methoxy-2-phenyl-chromen-4-one

The most direct and widely adopted strategy for synthesizing the 7-methoxyflavone precursor involves a two-step process: the formation of a chalcone intermediate followed by its oxidative cyclization. This approach is efficient and provides high yields of the desired flavone.

Step 1.1: Claisen-Schmidt Condensation for Chalcone Synthesis

The synthesis begins with the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-4'-methoxyacetophenone and benzaldehyde. This reaction forms the key intermediate, 2'-hydroxy-4'-methoxychalcone.

  • Causality Behind Experimental Choices: The use of a strong base, such as potassium hydroxide (KOH), is essential to deprotonate the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration of the resulting aldol adduct yields the conjugated α,β-unsaturated ketone system characteristic of chalcones. Ethanol or a similar protic solvent is typically used to facilitate the dissolution of the reactants and the base.

Step 1.2: Iodine-Mediated Oxidative Cyclization

The transformation of the 2'-hydroxychalcone intermediate into the flavone core is an oxidative cyclization reaction. While several oxidizing agents can be employed, molecular iodine (I₂) in dimethyl sulfoxide (DMSO) is a particularly effective and common method.[2][3]

  • Mechanistic Insight: This reaction proceeds via an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the β-carbon of the α,β-unsaturated ketone, a process often described as an oxa-Michael addition, to form a flavanone intermediate. The molecular iodine, facilitated by the high-temperature DMSO environment, then acts as an oxidizing agent to dehydrogenate the flavanone, introducing a double bond between C2 and C3 and forming the stable, aromatic pyrone ring of the flavone.[4] DMSO itself can assist in the oxidation process.[4]

The overall synthetic workflow for the precursor is illustrated below.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Oxidative Cyclization A 2'-hydroxy-4'-methoxyacetophenone C 2'-hydroxy-4'-methoxychalcone A->C  KOH, EtOH, rt B Benzaldehyde B->C  KOH, EtOH, rt D 7-Methoxy-2-phenyl-chromen-4-one (7-Methoxyflavone) C->D  I₂, DMSO, 130°C

Caption: Synthetic workflow for 7-methoxyflavone precursor.

Experimental Protocol: Synthesis of 7-Methoxy-2-phenyl-chromen-4-one (4k)[5]

Part A: Synthesis of 2'-Hydroxy-4'-methoxychalcone

  • Dissolve 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of potassium hydroxide (e.g., 20% NaOH[5]) to the mixture at room temperature with vigorous stirring.

  • Continue stirring for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the pH is acidic.

  • The precipitated solid (the chalcone) is collected by filtration, washed thoroughly with water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

Part B: Synthesis of 7-Methoxy-2-phenyl-chromen-4-one

  • To a solution of the 2'-hydroxy-4'-methoxychalcone (1.0 eq) in dimethyl sulfoxide (DMSO), add molecular iodine (I₂) (typically 0.6-1.0 eq).[4]

  • Heat the reaction mixture to 130-140°C and stir for 0.5-3 hours.[2][4] Monitor the reaction by TLC.

  • After cooling to room temperature, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification is achieved by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield pure 7-methoxy-2-phenyl-chromen-4-one.[6]

ParameterValueReference
Product 7-Methoxy-2-phenyl-chromen-4-one[6]
Appearance White solid[6]
Yield 76%[6]
Melting Point 106–108 °C[6]
¹H NMR (CDCl₃) δ 8.12 (d), 7.91-7.88 (m), 7.53-7.48 (m), 6.99-6.96 (m), 6.80 (s), 3.93 (s)[6]
¹³C NMR (CDCl₃) δ 177.8, 164.3, 163.2, 158.0, 131.7, 131.5, 129.0, 127.0, 126.2, 117.6, 114.5, 107.3, 100.4, 55.8[6]

Table 1: Characterization data for the precursor, 7-Methoxy-2-phenyl-chromen-4-one.

Part 2: Regioselective Synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one

The introduction of iodine at the C3 position of the flavone core is an electrophilic substitution reaction. The double bond within the pyrone ring (between C2 and C3) is electron-rich and behaves like an enol ether, making it highly susceptible to attack by electrophiles. This inherent reactivity allows for highly regioselective iodination at the C3 position.

A powerful and direct method involves the use of molecular iodine in DMSO, which can achieve the synthesis and subsequent iodination of the flavone in a single pot starting from the chalcone.[4][7]

Mechanism of C3-Iodination

The reaction proceeds via a classic electrophilic addition-elimination mechanism.

  • Electrophilic Attack: The π-bond of the C2-C3 double bond acts as a nucleophile, attacking an electrophilic iodine species (I⁺), which can be generated from molecular iodine (I₂). This attack occurs regioselectively at C3, leading to the formation of a resonance-stabilized cationic intermediate (an iodonium ion).

  • Deprotonation/Elimination: A base, which can be the solvent (DMSO) or trace impurities, abstracts the proton from the intermediate, leading to the elimination of HI and the reformation of the conjugated system, yielding the final 3-iodoflavone product.[4]

Caption: Mechanism for the electrophilic iodination of the flavone core.

Experimental Protocol: Direct Synthesis of 3-Iodoflavones

This protocol, adapted from methodologies using molecular iodine, describes a one-pot synthesis from the flavone precursor.[4][7]

  • Place the precursor, 7-methoxy-2-phenyl-chromen-4-one (1.0 eq), in a round-bottom flask.

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Add molecular iodine (I₂) (typically 1.2-2.0 eq). The exact stoichiometry may require optimization.

  • Heat the reaction mixture to 130°C and stir. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench unreacted iodine.

  • The resulting precipitate is collected via vacuum filtration.

  • Wash the solid thoroughly with water and then dry it.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-iodo-7-methoxy-2-phenyl-chromen-4-one.

Reagent/MethodConditionsOutcome/NotesReference
Molecular Iodine (I₂) / DMSO 130°CDirect, one-pot synthesis from 2'-hydroxychalcones or flavones. High yields and regioselectivity.[4][7]
Iodine Monochloride (ICl) Dry Acetone, rtPotent electrophilic iodinating agent, useful for activating aromatic systems.[5]
N-Iodosuccinimide (NIS) DMF, 70°CMild and neutral conditions, suitable for sensitive substrates. Often used for iodinating the A-ring, but C3 reactivity is possible.[8]
Iodobenzene diacetate / TMS-Halide Mild conditionsHypervalent iodine reagent system for generating electrophilic halogen species.[9]

Table 2: Comparison of Iodination Methods for Flavones.

Conclusion and Future Outlook

The synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one is a robust and reproducible process, hinging on the foundational Claisen-Schmidt condensation and a highly efficient iodine-mediated oxidative cyclization and C3-iodination. The direct, one-pot conversion from a 2'-hydroxychalcone intermediate using a simple I₂/DMSO system represents a highly practical and atom-economical approach for laboratory and potential scale-up applications.

The resulting 3-iodoflavone is not merely an endpoint but a gateway molecule. Its true value for drug development professionals lies in its capacity to serve as a key building block for diversification. The carbon-iodine bond at the C3-position is primed for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, alkyl, alkynyl, and other functional groups. This opens the door to the systematic exploration of the structure-activity relationship (SAR) around the flavone core, enabling the rational design and synthesis of novel derivatives with enhanced biological activity and optimized pharmaceutical profiles.

References

  • S.Pd, M.Si., H., & M.Si, A. (n.d.). Synthesis Of 7-Hydroxy-4'-Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel. AIP Publishing. Retrieved from [Link]

  • Patil, A. M., Kamble, D. A., & Lokhande, P. D. (2018). Iodine-mediated direct synthesis of 3-iodoflavones. Synthetic Communications, 48(10), 1299-1307. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis and Properties of 7-Methoxyisoflavone. Retrieved from [Link]

  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Flavonoids: Biosynthesis, biological activity and metabolic engineering. In Flavonoids and Related Compounds. IntechOpen. Retrieved from [Link]

  • Torres R., D. J., et al. (2025). Iodine promoted one-pot synthesis of flavones. Results in Chemistry, 13, 101968. Retrieved from [Link]

  • Rho, H., Ko, B., & Ju, Y. (2001). A FACILE PREPARATION OF 3-HALOFLAVONES USING HYPERVALENT IODINE. Synthetic Communications, 31(13), 2001-2007. Retrieved from [Link]

  • Emmami, S., et al. (2017). Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell and colon (WiDr) cancer cell by in vitro. AIP Conference Proceedings, 1823(1), 020050. Retrieved from [Link]

  • (n.d.). ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. Retrieved from [Link]

  • Patil, A. M., et al. (2018). Iodine Mediated Direct Synthesis of 3 Iodoflavones. Scribd. Retrieved from [Link]

  • Kumar, S., et al. (2021). A novel one-pot synthesis of flavones. RSC Advances, 11(21), 12635-12641. Retrieved from [Link]

  • (n.d.). The Synthesis of 4', 5, 7-Trihydroxy-8-methoxyisoflavone. Retrieved from [Link]

  • Lu, K., et al. (2013). Regioselective Iodination of Flavonoids by N-Iodosuccinimide under Neutral Conditions. ChemInform, 44(44). Retrieved from [Link]

  • (n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica. Retrieved from [Link]

  • Chen, F. C., Chang, C. T., & Chen, T. S. (1961). Synthesis of 8- and 3'-Iodoflavones and Related Compounds. The Journal of Organic Chemistry, 26(9), 3464-3465. Retrieved from [Link]

  • de Carvalho, M. G., et al. (2009). New Iodine Derivatives of Flavonol and Isoflavone. Anais da Academia Brasileira de Ciências, 81(1), 21-28. Retrieved from [Link]

  • Fukui, K., Nakayama, M., & Horie, T. (1969). Synthetic Studies of the Flavone Derivatives. XVII. Synthesis of 5,7-Dihydroxy-6-methoxyflavone Derivatives. Bulletin of the Chemical Society of Japan, 42(9), 2327-2330. Retrieved from [Link]

  • Gažák, R., et al. (2018). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules, 23(10), 2449. Retrieved from [Link]

  • Sharma, A., et al. (2024). Iodine-PEG as a unique combination for the metal-free synthesis of flavonoids through iodonium-triiodide ion-pair complexation. RSC Advances, 14(10), 6989-6997. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Iodine monochloride – Knowledge and References. Retrieved from [Link]

  • (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Taylor & Francis. Retrieved from [Link]

  • Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6996-7010. Retrieved from [Link]

  • Myannik, K. A., et al. (2019). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. Russian Chemical Bulletin, 68(5), 947-952. Retrieved from [Link]

  • (n.d.). 7-Methoxy-2-phenylchroman-4-one. PMC. Retrieved from [Link]

  • (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • Dighade, A. S., & Dighade, S. R. (n.d.). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals. Retrieved from [Link]

  • (n.d.). 7-Methoxyflavone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Retrieved from [Link]

  • Kim, D., et al. (2022). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(3), 241-250. Retrieved from [Link]

  • Chen, Y., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. Drug Design, Development and Therapy, 10, 1569-1583. Retrieved from [Link]

  • Kim, M., et al. (2019). 5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Food Science & Nutrition, 7(1), 312-321. Retrieved from [Link]

  • Kim, M., et al. (2019). 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Food Science & Nutrition, 7(1). Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Iodo-7-Methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of NMR, Mass Spectrometry, and IR Data for Researchers and Drug Development Professionals

Abstract

3-Iodo-7-methoxyflavone is a synthetic flavonoid derivative with potential applications in medicinal chemistry and drug discovery. The precise elucidation of its molecular structure is paramount for understanding its biological activity and for the development of structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-iodo-7-methoxyflavone, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document will delve into the theoretical basis for the expected spectral data, provide detailed experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the synthesis, characterization, and application of novel flavonoid compounds.

Introduction: The Significance of Spectroscopic Analysis in Flavonoid Research

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants and are renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of specific substituents, such as a methoxy group at the 7-position and an iodine atom at the 3-position of the flavone scaffold, can significantly modulate these biological effects. Therefore, unambiguous structural confirmation of synthesized derivatives like 3-iodo-7-methoxyflavone is a critical step in the research and development process.

Spectroscopic methods provide a powerful toolkit for the structural elucidation of organic molecules.[2] NMR spectroscopy offers detailed information about the carbon-hydrogen framework, while mass spectrometry provides the molecular weight and fragmentation patterns, and IR spectroscopy identifies the functional groups present in the molecule.[3] This guide will provide a detailed exposition of these techniques as they apply to the characterization of 3-iodo-7-methoxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[4] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the overall topology of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-iodo-7-methoxyflavone is expected to exhibit distinct signals for each of the aromatic and methoxy protons. The predicted chemical shifts are based on the foundational flavone structure, with considerations for the electronic effects of the methoxy and iodo substituents.

Caption: Molecular structure of 3-iodo-7-methoxyflavone with proton and carbon numbering.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Iodo-7-Methoxyflavone (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~8.1d~8.8The proton at C-5 is deshielded by the adjacent carbonyl group and shows doublet coupling with H-6.
H-2', H-6'~7.9m-These protons on the B-ring are in an ortho position to the C2-C1' bond and are expected to appear as a multiplet.
H-3', H-4', H-5'~7.5m-These protons on the B-ring are expected to appear as a complex multiplet in the aromatic region.
H-6~7.0dd~8.8, 2.4This proton is coupled to both H-5 (ortho) and H-8 (meta), resulting in a doublet of doublets.
H-8~6.9d~2.4The proton at C-8 is meta-coupled to H-6 and appears as a doublet.
7-OCH₃~3.9s-The methoxy group protons appear as a sharp singlet in the upfield region.

Expertise & Experience: The prediction of chemical shifts is grounded in the well-established principles of NMR spectroscopy. The electron-withdrawing nature of the carbonyl group at C-4 strongly deshields the H-5 proton, shifting it downfield. The methoxy group at C-7 is an electron-donating group, which would slightly shield the protons on the A-ring. The iodine at C-3, being an electronegative atom, is expected to have a minor deshielding effect on neighboring protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-iodo-7-methoxyflavone will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Iodo-7-Methoxyflavone (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-4~177The carbonyl carbon is highly deshielded and appears significantly downfield.
C-7~165The carbon bearing the methoxy group is shifted downfield due to the oxygen atom.
C-2~162The C-2 carbon involved in the pyrone ring and attached to the B-ring.
C-5~127Aromatic carbon in the A-ring.
C-1'~131The point of attachment of the B-ring to the chromone core.
C-4'~130Para-carbon of the B-ring.
C-2', C-6'~129Ortho-carbons of the B-ring.
C-3', C-5'~126Meta-carbons of the B-ring.
C-6~115Aromatic carbon in the A-ring.
C-8~101Aromatic carbon in the A-ring.
C-3~95The presence of the heavy iodine atom is expected to shift the C-3 signal significantly upfield (the "heavy atom effect").
7-OCH₃~56The carbon of the methoxy group.

Trustworthiness: These predictions are based on extensive literature data for similar flavonoid structures.[5] The "heavy atom effect" of iodine on the C-3 chemical shift is a well-documented phenomenon in ¹³C NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

G cluster_workflow NMR Sample Preparation and Data Acquisition A Dissolve ~5-10 mg of 3-iodo-7-methoxyflavone in ~0.7 mL of deuterated chloroform (CDCl3). B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. C->D E Process the raw data (Fourier transformation, phase correction, and baseline correction). D->E F Analyze the spectra to determine chemical shifts, coupling constants, and integration. E->F

Caption: A generalized workflow for acquiring NMR data of 3-iodo-7-methoxyflavone.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Expected Mass Spectrum

For 3-iodo-7-methoxyflavone (C₁₆H₁₁IO₄), the expected monoisotopic mass is approximately 377.97 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed with high mass accuracy, confirming the elemental composition.

Fragmentation Analysis: The fragmentation of flavonoids in mass spectrometry is well-studied.[8] The most common fragmentation pathway involves a retro-Diels-Alder (RDA) reaction in the C-ring. For 3-iodo-7-methoxyflavone, this would lead to characteristic fragment ions corresponding to the A and B rings. The presence of the iodine atom would also lead to a characteristic isotopic pattern and potential loss of an iodine radical.

G cluster_fragmentation Predicted Mass Spectrometry Fragmentation Parent [M+H]⁺ m/z ~378 Fragment1 Loss of I• [M+H-I]⁺ Parent->Fragment1 Fragment2 Loss of CH₃• [M+H-CH₃]⁺ Parent->Fragment2 Fragment3 RDA Fragmentation Parent->Fragment3

Caption: Predicted major fragmentation pathways for 3-iodo-7-methoxyflavone in ESI-MS.

Experimental Protocol for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry.[9]

  • Sample Preparation: Prepare a dilute solution of 3-iodo-7-methoxyflavone (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).

  • Data Acquisition: Acquire data in both positive and negative ion modes to obtain comprehensive information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Predicted IR Absorption Bands

The IR spectrum of 3-iodo-7-methoxyflavone will show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for 3-Iodo-7-Methoxyflavone

Wavenumber (cm⁻¹)Functional GroupVibration
~1650C=O (ketone)Stretching
~1600, ~1450C=C (aromatic)Stretching
~1250, ~1050C-O-C (ether)Stretching
~2950, ~2850C-H (methoxy)Stretching
~3050C-H (aromatic)Stretching
~550C-IStretching

Authoritative Grounding: The carbonyl stretching frequency in flavonoids is a diagnostic band and typically appears in the region of 1650-1600 cm⁻¹.[1] The exact position can be influenced by conjugation and hydrogen bonding. The C-I stretching vibration is expected to appear in the far-infrared region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid 3-iodo-7-methoxyflavone sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion

The comprehensive spectroscopic characterization of 3-iodo-7-methoxyflavone using NMR, mass spectrometry, and IR spectroscopy is essential for its unambiguous identification and for advancing its potential applications in drug discovery. This technical guide has provided a detailed overview of the expected spectral data based on established spectroscopic principles and data from related flavonoid compounds. The experimental protocols outlined herein offer a practical framework for researchers to acquire high-quality spectroscopic data. The collective information from these analytical techniques provides a self-validating system for the structural confirmation of this and other novel flavonoid derivatives.

References

  • Buckingham J, Munasinghe VRN. Dictionary of Flavonoids, CRC Press, 1st Ed, 2015.
  • Heneczkowski M, Kopacz M, Nowak D, Kuźniar A. Infrared spectrum analysis of some flavonoids. Acta Pol Pharm. 2001;58(5):331-335.
  • Heim KE, Tagliaferro AR, Bobilya DJ. Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. The Journal of Nutritional Biochemistry. 2002;13(10):572-584. [Link]

  • Markham KR, Ternai B, Stanley R, Geiger H, Mabry TJ. Carbon-13 NMR studies of flavonoids—III: Naturally occurring flavonoid glycosides and their acylated derivatives. Tetrahedron. 1978;34(9):1389-1397.
  • Park Y, Moon BH, Yang H, Lee Y, Lee E, Lim Y. Complete assignments of NMR data of 13 hydroxymethoxyflavones. Magn Reson Chem. 2007;45(12):1072-1075. [Link]

  • Pavia DL, Lampman GM, Kriz GS, Vyvyan JA. Introduction to Spectroscopy. 5th ed. Cengage Learning; 2014.
  • Pinheiro PF, Justino GC. Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications. In: Phytochemicals - A Global Perspective of Their Role in Nutrition and Health. IntechOpen; 2012. [Link]

  • Silverstein RM, Webster FX, Kiemle DJ, Bryce DL. Spectrometric Identification of Organic Compounds. 8th ed. John Wiley & Sons; 2014.
  • Socrates G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed. John Wiley & Sons; 2001.
  • de Hoffmann E, Stroobant V.
  • Uddin J, Musharraf SG, et al. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science. 2022;34(3):101859. [Link]

  • Wilson K, Walker J. Principles and Techniques of Biochemistry and Molecular Biology. 8th ed. Cambridge University Press; 2018.
  • Agrawal PK, ed. Carbon-13 NMR of Flavonoids. Elsevier; 1989.
  • A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules. 2022;27(21):7290. [Link]

  • Structural Characterization of Flavonoids Using Mass Spectrometry. ResearchGate. 2016. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. 2019. [Link]

  • Flavonols and flavonoids: UV spectroscopic analysis. Wiley Analytical Science. 2016. [Link]

  • INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia. [Link]

  • High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. Molecules. 2022;27(18):6043. [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. J Toxicol Sci. 2022;47(1):1-14. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 3-iodo-7-methoxy-2-phenyl-chromen-4-one: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of 3-iodo-7-methoxy-2-phenyl-chromen-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features that are pivotal for its biological activity and potential as a therapeutic agent.

The Significance of the Chromen-4-one Scaffold in Medicinal Chemistry

The chromen-4-one, or flavone, skeleton is a privileged structure in drug discovery, forming the core of a vast array of natural and synthetic compounds with significant pharmacological properties.[1] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4] The therapeutic potential of flavone derivatives is intricately linked to their three-dimensional structure and the nature of their substituents, which govern their interactions with biological targets.

The introduction of a methoxy group at the 7-position and an iodine atom at the 3-position of the 2-phenyl-chromen-4-one scaffold is a strategic chemical modification. The methoxy group is known to influence the electronic properties and metabolic stability of the molecule, while the iodine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. A precise understanding of the crystal structure of 3-iodo-7-methoxy-2-phenyl-chromen-4-one is therefore crucial for elucidating its structure-activity relationship (SAR) and for the rational design of more potent and selective drug candidates.

Synthesis and Crystallization

The synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one can be achieved through established methods for the iodination of flavones. A common approach involves the electrophilic iodination of the corresponding 7-methoxy-2-phenyl-chromen-4-one precursor.

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one cluster_start Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_reaction2 Oxidative Cyclization cluster_reaction3 Electrophilic Iodination 2'-hydroxy-4'-methoxyacetophenone 2'-hydroxy-4'- methoxyacetophenone Chalcone 2'-Hydroxy-4'-methoxychalcone 2'-hydroxy-4'-methoxyacetophenone->Chalcone Base (e.g., KOH) Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Flavone 7-methoxy-2-phenyl-chromen-4-one Chalcone->Flavone I2, DMSO Target 3-iodo-7-methoxy-2-phenyl- chromen-4-one Flavone->Target I2, NIS, or ICl

Caption: Proposed synthetic route for 3-iodo-7-methoxy-2-phenyl-chromen-4-one.

Experimental Protocol for Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods.

  • Purification of the Compound: The synthesized 3-iodo-7-methoxy-2-phenyl-chromen-4-one should be purified to homogeneity using column chromatography or recrystallization.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened to identify a system where the compound has moderate solubility.

  • Crystal Growth:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a nylon loop and immediately mounted for X-ray diffraction analysis.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.

Crystallographic Workflow

Crystallographic Workflow Workflow for Single-Crystal X-ray Diffraction Crystal_Mounting Crystal Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Goniometer Data_Reduction Data Reduction and Correction Data_Collection->Data_Reduction Diffraction Images Structure_Solution Structure Solution Data_Reduction->Structure_Solution hkl file Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation and Analysis Structure_Refinement->Validation Refined Model Deposition Crystallographic Database Deposition (e.g., CCDC) Validation->Deposition CIF file

Caption: A typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

Detailed Methodology
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as absorption and crystal decay.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Predicted Crystal Structure and Key Parameters

While a specific experimental crystal structure for 3-iodo-7-methoxy-2-phenyl-chromen-4-one is not publicly available, we can predict its key structural features based on the analysis of closely related compounds found in the Cambridge Structural Database (CSD).[5]

ParameterPredicted Value/RangeBasis for Prediction (Similar Structures)
Crystal System Monoclinic or OrthorhombicCommon for substituted flavones.[6][7]
Space Group P2₁/c or P-1Frequently observed for centrosymmetric packing of flavone derivatives.[8]
C2-C3 Bond Length ~1.34 - 1.36 ÅTypical for a double bond in the pyrone ring of flavones.
C3-I Bond Length ~2.08 - 2.12 ÅConsistent with C(sp²)-I bond lengths in similar structures.[9]
C7-O(methoxy) Bond Length ~1.35 - 1.37 ÅCharacteristic of an aryl-ether bond.[7][10]
C-phenyl-C-chromone Torsion Angle 10° - 40°The phenyl ring is typically twisted out of the plane of the chromone core.[7][10][11]

Supramolecular Interactions and Crystal Packing

The crystal packing of 3-iodo-7-methoxy-2-phenyl-chromen-4-one is expected to be governed by a combination of weak intermolecular interactions.

  • Halogen Bonding: The iodine atom at the C3 position is a potential halogen bond donor, capable of forming directional interactions with Lewis basic atoms such as the carbonyl oxygen of a neighboring molecule. This can play a crucial role in the formation of specific supramolecular synthons.

  • π-π Stacking: The planar aromatic rings of the chromone core and the phenyl substituent are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[6]

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and the carbonyl or methoxy oxygen atoms are also expected to be present, further stabilizing the crystal packing.

Biological Relevance and Drug Development Implications

The structural features of 3-iodo-7-methoxy-2-phenyl-chromen-4-one suggest several avenues for its potential biological activity.

  • Enzyme Inhibition: The flavone scaffold is a known inhibitor of various enzymes, including kinases and sirtuins.[12] The specific substitution pattern of this molecule could confer selectivity towards certain enzyme targets.

  • Anticancer Activity: Many substituted flavones exhibit potent anticancer properties.[3][4] The presence of the iodo and methoxy groups could enhance these effects through improved target binding or altered pharmacokinetic properties.

  • Neuroprotective Effects: Flavonoids have also been investigated for their neuroprotective potential in the context of neurodegenerative diseases.[13][14]

The detailed crystal structure provides a blueprint for the rational design of second-generation analogs with improved efficacy, selectivity, and drug-like properties. For instance, the orientation of the substituents can inform the design of molecules with optimized interactions with a target protein's binding site.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, structural elucidation, and predicted crystallographic features of 3-iodo-7-methoxy-2-phenyl-chromen-4-one. While an experimental crystal structure is yet to be reported, the analysis of related compounds offers valuable insights into its likely molecular conformation and supramolecular organization. A definitive crystal structure determination for this compound would be a significant contribution to the field, providing a solid foundation for its further development as a potential therapeutic agent.

References

  • Shoaib, M., et al. (2020). Synthesis, crystal studies and biological evaluation of flavone derivatives. ResearchGate. Available at: [Link]

  • Artali, R., et al. (2003). Synthesis, X-ray crystal structure and biological properties of acetylenic flavone derivatives. Il Farmaco, 58(9), 875-881. Available at: [Link]

  • Yennawar, H., & Sigmon, A. J. (2022). Crystal structures of three newly synthesized flavanone hydrazones. IUCrData, 7(10). Available at: [Link]

  • Sigmon, A. J., et al. (2025). A Green, Facile Method for Selective α-Bromination of Flavanones. ResearchGate. Available at: [Link]

  • Piaskowska, A., et al. (2013). 7-Methoxy-2-phenylchroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(3), o271. Available at: [Link]

  • Kumar, V., et al. (2016). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Advances, 6(55), 49845-49855. Available at: [Link]

  • PubChem. 3-hydroxy-7-iodo-2-(4-methoxyphenyl)chroman-4-one. PubChem. Available at: [Link]

  • Cambridge Crystallographic Data Centre. Cambridge Structural Database (CSD). MatDaCs. Available at: [Link]

  • Reddy, Y. T., et al. (2012). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 4(4), 1493-1499. Available at: [Link]

  • Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7160-7174. Available at: [Link]

  • Myannik, K. A., et al. (2019). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. Russian Chemical Bulletin, 68(5), 963-968. Available at: [Link]

  • De la Mora-Láinez, E., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1146-1149. Available at: [Link]

  • Pinto, M., et al. (2014). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Journal of Chemical Education, 91(7), 1104-1107. Available at: [Link]

  • van der Westhuizen, J. H., et al. (2011). (a) X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Molecules, 22(12), 2145. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2012). CCDC 849650: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]

  • Dighade, A. S., & Dighade, S. R. (2011). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2024). CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]

  • Shoja, M., et al. (1998). Crystal structure of 3-hydroxy-7-methoxyflavone, C16H12O4. Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 579-580. Available at: [Link]

  • Shoja, M., & Sullivan, P. (1999). Crystal structure of 3-hydroxy-2'-methoxyflavone, C16H12O4. ResearchGate. Available at: [Link]

  • Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 31, 127674. Available at: [Link]

  • Wera, M., et al. (2011). 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o440. Available at: [Link]

  • PubChem. 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. PubChem. Available at: [Link]

  • Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules, 27(7), 2315. Available at: [Link]

  • Khan, A., et al. (2023). Structures of isolated 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one from Notholirion thomasonianum. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(6), 2419. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Iodinated Flavones

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, are renowned for their wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The functionalization of the flavonoid scaffold offers a promising avenue to enhance their therapeutic potential. Halogenation, and specifically iodination, has emerged as a key strategy in medicinal chemistry to modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a comprehensive technical overview of the synthesis, biological activities, and underlying mechanisms of iodinated flavones. We will explore their potent anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols and structure-activity relationship insights. This document serves as a foundational resource for researchers aiming to harness the therapeutic potential of these modified natural products.

Introduction: The Rationale for Iodinating Flavones

The core structure of flavones, consisting of two phenyl rings (A and B) linked by a heterocyclic pyran ring (C), provides a versatile scaffold for chemical modification.[4] While natural flavones like apigenin, chrysin, and baicalein exhibit significant biological effects, their clinical translation can be hampered by factors such as poor bioavailability and rapid metabolism.[5][6]

The introduction of iodine onto the flavone skeleton is a strategic chemical modification designed to overcome these limitations and enhance bioactivity.[7][8] The rationale behind iodination is multifactorial:

  • Increased Lipophilicity: The large, polarizable iodine atom can significantly increase the lipophilicity of the flavone molecule. This can improve its ability to cross cell membranes, potentially leading to better absorption and distribution in vivo.

  • Modulation of Electronic Properties: Iodine's electron-withdrawing nature can alter the electron density distribution across the flavonoid rings, influencing how the molecule interacts with biological targets.

  • Formation of Halogen Bonds: The iodine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of proteins and enzymes. This can lead to enhanced binding affinity and selectivity.

  • Metabolic Stability: The presence of a bulky iodine atom can sterically hinder metabolic enzymes, slowing the rate of degradation and prolonging the compound's half-life.

  • Synthetic Handle: An iodine substituent serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the creation of more complex and potentially more active derivatives.[7][8]

Generally, halogenated flavones tend to exhibit enhanced biological activity compared to their non-halogenated parent compounds.[7][8]

Synthesis of Iodinated Flavones: A General Overview

The synthesis of iodinated flavones typically involves electrophilic iodination of a pre-existing flavone or the cyclization of an iodinated chalcone precursor. Molecular iodine (I₂) is a common and effective reagent for this purpose.[9][10]

Key Synthetic Approaches
  • Direct Iodination of Flavones: This method involves treating a flavone with an iodinating agent. The regioselectivity (i.e., the position of iodination) is influenced by the substitution pattern of the starting flavone and the reaction conditions. For example, 3-iodoflavones can be synthesized directly from flavones using molecular iodine in a solvent like DMSO.[9]

  • Cyclization of Iodinated Chalcones: An alternative and widely used method is the oxidative cyclization of 2'-hydroxychalcones.[7][8] The chalcone itself can be iodinated prior to cyclization. A common reagent system for this transformation is Iodine-DMSO, which promotes the cyclization and dehydrogenation to form the flavone ring.[11]

Workflow for Synthesis via Chalcone Cyclization

Below is a diagram illustrating the general workflow for synthesizing iodinated flavones from chalcone precursors.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Purification & Characterization A Substituted 2'-Hydroxyacetophenone C Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) A->C B Substituted Benzaldehyde B->C D Iodinated 2'-Hydroxychalcone (Precursor) C->D F Heating (Conventional or Microwave) D->F Input E Iodine (I2) in DMSO or other oxidizing system E->F G Iodinated Flavone (Final Product) F->G H Purification (e.g., Recrystallization, Column Chromatography) G->H Crude Product I Characterization (NMR, IR, Mass Spec) H->I

Caption: General workflow for the synthesis of iodinated flavones.

Key Biological Activities of Iodinated Flavones

The introduction of iodine can profoundly enhance or modify the biological profile of flavones, leading to potent activity across several therapeutic areas.

Anticancer Activity

Flavonoids are well-documented for their anticancer properties, which they exert by modulating various cellular processes like cell cycle arrest, apoptosis, and inhibiting proliferation and metastasis.[2][12][13][14] Iodination can amplify these effects.

Mechanism of Action: Iodinated flavones often exert their anticancer effects through multiple pathways:

  • Induction of Apoptosis: Many flavonoids, including apigenin and baicalein, induce programmed cell death (apoptosis) in cancer cells.[15][16] They can trigger the intrinsic (mitochondrial) pathway by altering the expression of Bcl-2 family proteins (e.g., decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the extrinsic (death receptor) pathway.[1][16] Iodinated derivatives may enhance these effects. For example, baicalein has been shown to induce apoptosis in thyroid cancer cells by regulating MAPK and Akt pathways.[17]

  • Cell Cycle Arrest: Flavones can halt the progression of the cell cycle, typically at the G2/M or G1/S phases, preventing cancer cells from dividing.[15] Apigenin, for instance, has been shown to induce G2/M arrest by suppressing the expression of key proteins like cyclin B and CDK1.[16]

  • Inhibition of Signaling Pathways: Key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are common targets for flavonoids.[18][19][20] Baicalein is known to inhibit the PI3K/Akt pathway.[18] The enhanced binding affinity of iodinated flavones may lead to more potent inhibition of kinases within these pathways.

Signaling Pathway: Flavone-Induced Apoptosis

G Flavone Iodinated Flavone PI3K PI3K/Akt Pathway Flavone->PI3K Inhibits MAPK MAPK/ERK Pathway Flavone->MAPK Inhibits NFkB NF-κB Pathway Flavone->NFkB Inhibits Bax Bax (Pro-apoptotic) expression Flavone->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) expression PI3K->Bcl2 Promotes MAPK->Bcl2 Promotes NFkB->Bcl2 Promotes Caspases Caspase Activation (e.g., Caspase-3) Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway for iodinated flavone-induced apoptosis.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated flavonoids have shown considerable promise in this area.[11][21]

Mechanism of Action: The antimicrobial action of flavonoids is often linked to their ability to disrupt microbial cell integrity and function.[11]

  • Membrane Disruption: Flavonoids can interfere with the bacterial cytoplasmic membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[11] The increased lipophilicity of iodinated flavones may enhance their ability to integrate into and disrupt the lipid bilayer of bacterial membranes.

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can bind to bacterial DNA gyrase, an enzyme essential for DNA replication, thereby inhibiting nucleic acid synthesis.[11]

  • Inhibition of Energy Metabolism: Flavonoids can disrupt the electron transport chain and inhibit ATP synthase, crippling the energy metabolism of microbial cells.[11]

Studies have shown that flavones, such as 6-chloro-8-nitroflavone, exhibit potent inhibitory activity against pathogenic bacteria like S. aureus and E. coli.[11] While specific data on iodinated flavones is still emerging, the trend of enhanced activity with halogenation suggests they are strong candidates for further investigation.[22]

Enzyme Inhibition

Iodinated flavones have demonstrated potent inhibitory activity against several key enzymes implicated in human disease.

  • Thyroid Peroxidase (TPO) Inhibition: TPO is a crucial enzyme in the biosynthesis of thyroid hormones. Many flavonoids are potent inhibitors of TPO.[23][24] Interestingly, some flavones like biochanin A can act as alternate substrates for iodination by TPO, resulting in the formation of diiodo-biochanin A.[23] This suggests a complex interaction where the flavone scaffold itself is a target for iodination by the very enzyme system it might inhibit. This dual role could have significant implications for thyroid function, and chronic consumption of certain flavonoids might alter thyroid homeostasis.[23][24]

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a key enzyme in tryptophan metabolism and is considered a survival factor for tumor cells by promoting immune escape.[25] Flavonoids are known to be potent inhibitors of IDO1, making them promising candidates for cancer immunotherapy.[25] The specific interactions afforded by an iodine substituent could lead to the development of highly potent and selective IDO1 inhibitors.

  • Other Enzymes: Flavonoids have been shown to inhibit a wide range of other enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases.[12] For example, 6-iodinated chrysin derivatives have shown pronounced anti-inflammatory activity by strongly inhibiting COX-2.[5]

Experimental Protocols

To ensure scientific integrity, the following protocols are presented as self-validating systems, including necessary steps for characterization and analysis.

Protocol: Synthesis of 3-Iodoflavone from Flavone

This protocol is adapted from methodologies employing direct iodination.[9]

Materials:

  • Flavone

  • Molecular Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve flavone (1 equivalent) in DMSO.

  • Reagent Addition: Add molecular iodine (I₂) (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to 120-140°C and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Quenching: Wash the organic layer with a saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 3-iodoflavone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a characteristic signal for the iodinated carbon in the ¹³C NMR spectrum and the correct molecular ion peak in the mass spectrum will validate the synthesis.

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of iodinated flavones on a cancer cell line (e.g., MCF-7 breast cancer cells).

Workflow for MTT Assay

G A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of iodinated flavone (and controls). Incubate for 48-72h. A->B C 3. MTT Addition Add MTT reagent to each well. Incubate for 3-4h. B->C D 4. Formazan Solubilization Remove MTT solution and add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Read absorbance at ~570nm using a plate reader. D->E F 6. Data Analysis Calculate % cell viability and determine IC50 value. E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions.

  • Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the iodinated flavone in culture media. Treat the cells with these dilutions. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Future Perspectives

Emerging research indicates that the position and number of iodine atoms on the flavone scaffold are critical determinants of biological activity. For example, in some series, iodination at the C-6 or C-8 positions of Ring A has been explored.[22][26] However, a comprehensive SAR is still being developed. Future research should focus on:

  • Systematic Iodination: Synthesizing a library of flavones with iodine at various positions on both the A and B rings to systematically map the SAR for different biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the most potent iodinated flavones.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Testing promising candidates in animal models of cancer, infectious diseases, and inflammatory conditions to validate their therapeutic potential.

Conclusion

Iodination represents a powerful and effective strategy for enhancing the biological activity of the flavone scaffold. By modulating physicochemical properties and enabling new molecular interactions, iodinated flavones have demonstrated potent anticancer, antimicrobial, and enzyme-inhibiting activities. The synthetic accessibility of these compounds, coupled with their promising biological profiles, makes them a compelling area for future research in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for scientists to explore and unlock the full therapeutic potential of this fascinating class of molecules.

References

  • Khan, S., Liza, U. A., Banik, D., Aman, M. A. U., Happy, K., Arjaya, A. C., & Hossain, M. M. (2024). Environmentally benign synthesis of substituted iodinated flavones as precursors for prenyl-/geranyl flavones from the corresponding chalcones. European Journal of Chemistry, 15, 332-337. [Link]

  • European Journal of Chemistry. (2024). Environmentally benign synthesis of substituted iodinated flavones as precursors for prenyl-/geranyl flavones from the corresponding chalcones. [Link]

  • Taylor & Francis Online. (2018). Iodine-mediated direct synthesis of 3-iodoflavones. [Link]

  • ResearchGate. (2024). Iodine promoted one-pot synthesis of flavones. [Link]

  • Semantic Scholar. (n.d.). New iodine derivatives of flavonol and isoflavone. [Link]

  • Costin, G. E., Vlase, L., & Uifălean, A. (2023). Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. Antioxidants, 12(3), 578. [Link]

  • MDPI. (2025). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. [Link]

  • Karon, M., Kusz, J., & Książek, M. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • ResearchGate. (n.d.). IDO inhibition kinetics of flavonoids (4–6). IDO1 enzyme was treated.... [Link]

  • Divi, R. L., & Doerge, D. R. (1996). Inhibition of thyroid peroxidase by dietary flavonoids. Chemical research in toxicology, 9(1), 16–23. [Link]

  • MDPI. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. [Link]

  • ResearchGate. (n.d.). Inhibition of thyroid type 1 deiodinase activity by flavonoids | Request PDF. [Link]

  • Ferreira, A. C., Lisboa, P. C., Oliveira, K. J., Lima, L. P., Barros, I. A., & Carvalho, D. P. (2002). Inhibition of thyroid type 1 deiodinase activity by flavonoids. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 40(7), 913–917. [Link]

  • ResearchGate. (n.d.). Prepared iodinated and chlorinated derivatives of flavonolignans. Iodinies are highlighted in blue.. [Link]

  • Semantic Scholar. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. [Link]

  • ResearchGate. (n.d.). Biologically active chrysin derivatives. [Link]

  • Wang, J., Zhang, Y., & Liu, Y. (2024). Baicalein inhibits the progression of thyroid cancer by suppressing the TPL2/MEK2/ERK2 pathway. Journal of translational medicine, 22(1), 101. [Link]

  • Semantic Scholar. (n.d.). Flavonoids: Anticancer Properties. [Link]

  • Liu, J. J., & Huang, R. W. (2016). Anticancer properties of baicalein: a review. Journal of Zhejiang University. Science. B, 17(7), 523–532. [Link]

  • ResearchGate. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. [Link]

  • Vlase, L., Pîrvu, M., & Popa, D. S. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules (Basel, Switzerland), 28(18), 6653. [Link]

  • Kopustinskiene, D. M., Jakstas, V., Savickas, A., & Bernatoniene, J. (2020). Flavonoids as Anticancer Agents. Nutrients, 12(2), 457. [Link]

  • Jo, E., Kim, E. H., & Kim, Y. R. (2020). Anticancer Effects of Baicalein in FRO Thyroid Cancer Cells Through the Up-regulation of ERK/p38 MAPK and Akt Pathway. Anticancer research, 40(1), 187–195. [Link]

  • Panchal, N. S., Lodha, S. R., & Harde, M. T. (2024). Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities. Arabian Journal of Chemistry, 17(1), 105436. [Link]

  • MDPI. (2024). Baicalin and Baicalein Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells. [Link]

  • ResearchGate. (n.d.). Optimisation of Baicalein's anticancer activity | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Research Progress of Chrysin derivatives with potential biological activities. [Link]

  • Salehi, B., Venditti, A., & Sharifi-Rad, M. (2019). The Therapeutic Potential of Apigenin. International journal of molecular sciences, 20(6), 1305. [Link]

  • MDPI. (2021). Fisetin Inhibits NLRP3 Inflammasome by Suppressing TLR4/MD2-Mediated Mitochondrial ROS Production. [Link]

  • MDPI. (2026). Apigenin as a bioactive compound for longevity: Targets and mechanisms in senescent cells. [Link]

  • Lee, Y., & Kim, Y. (2020). Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. Food science and biotechnology, 29(10), 1289–1302. [Link]

  • Pang, J., Chen, C., & Wang, F. (2021). Protective Roles of Apigenin Against Cardiometabolic Diseases: A Systematic Review. Frontiers in pharmacology, 12, 722381. [Link]

  • ResearchGate. (n.d.). Synthetic derivatives of chrysin and their biological activities | Request PDF. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Apigenin. [Link]

  • Dong, W., Zhang, T., & Wang, Y. (2021). Fisetin Attenuates Doxorubicin-Induced Cardiomyopathy In Vivo and In Vitro by Inhibiting Ferroptosis Through SIRT1/Nrf2 Signaling Pathway Activation. Frontiers in pharmacology, 12, 784797. [Link]

  • MDPI. (2024). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. [Link]

  • ResearchGate. (2026). Flavonoids and anticancer activity: Structure–activity relationship | Request PDF. [Link]

  • MDPI. (2023). Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review. [Link]

  • Frontiers. (2025). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. [Link]

  • Zhang, X., Zhu, X., & Sun, Y. (2018). Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Frontiers in pharmacology, 9, 921. [Link]

  • Aging-US. (2025). Fisetin ameliorates vascular smooth muscle cell calcification via DUSP1-dependent p38 MAPK inhibition. [Link]

  • MDPI. (2025). Multifaceted Biological Activity of Selected Flavone C-Monoglucosides. [Link]

  • Kim, S. C., Kim, S. M., & Park, S. (2015). Fisetin induces Sirt1 expression while inhibiting early adipogenesis in 3T3-L1 cells. Biochemical and biophysical research communications, 468(4), 596–601. [Link]

  • MDPI. (2025). A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases. [Link]

  • Vladimir-Knežević, S., Bival, Š., & Kosalec, I. (2021). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Plants, 10(5), 987. [Link]

Sources

The Synthesis of 3-Haloflavones: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-Haloflavones in Modern Drug Discovery

Flavonoids, a diverse class of polyphenolic compounds, are ubiquitous in the plant kingdom and have long been recognized for their broad spectrum of biological activities.[1] Within this family, the targeted introduction of a halogen atom at the C-3 position of the flavone scaffold has emerged as a powerful strategy in medicinal chemistry. This modification can significantly enhance the pharmacological properties of the parent molecule, including its antioxidant, anti-inflammatory, anticancer, and antiviral activities.[2][3][4][5] The presence of a halogen can modulate the electronic and lipophilic character of the flavone, influencing its binding affinity to biological targets and its metabolic stability.[6] This guide provides an in-depth exploration of the core synthetic methodologies for preparing 3-haloflavones, offering practical insights and detailed protocols for researchers in drug development and organic synthesis.

Core Synthetic Strategies: A Halogen-by-Halogen Deep Dive

The synthesis of 3-haloflavones can be broadly categorized into several key approaches, primarily involving the direct halogenation of a pre-formed flavone or the cyclization of a halogenated precursor. The choice of method often depends on the desired halogen, the substitution pattern of the flavone core, and the desired scale of the reaction.

Synthesis of 3-Chloroflavones

The introduction of a chlorine atom at the 3-position of the flavone nucleus is a common and effective modification. Several reliable methods have been developed for this transformation.

Method 1: Oxidative Halogenation from Flavones

A versatile one-pot method for the synthesis of 3-chloroflavones utilizes Oxone® in conjunction with a potassium halide.[7][8] This approach proceeds through an in-situ generation of the active molecular halogen. The reaction involves the formation of a 2-methoxy-3-haloflavanone intermediate, which is then converted to the desired 3-haloflavone upon treatment with a base.

Experimental Protocol: One-Pot Synthesis of 3-Chloroflavone from Flavone [8]

  • To a solution of flavone (1 mmol) in methanol (10 mL), add potassium chloride (1.2 mmol) and Oxone® (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a 1 M aqueous solution of sodium hydroxide (2 mL).

  • Continue stirring for an additional 30 minutes.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-chloroflavone.

Causality Behind Experimental Choices:

  • Oxone® and Potassium Chloride: This combination generates molecular chlorine in situ, providing a safer and more convenient alternative to handling gaseous chlorine.

  • Methanol as Solvent: Methanol participates in the reaction to form the 2-methoxy-3-chloroflavanone intermediate, which is crucial for the subsequent elimination step.

  • Sodium Hydroxide: The addition of a base facilitates the elimination of methanol and HCl to yield the final 3-chloroflavone product.

// Nodes Flavone [label="Flavone", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="2-Methoxy-3-chloroflavanone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Chloroflavone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Flavone -> Intermediate [label="KCl, Oxone®, MeOH", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> Product [label="NaOH", color="#EA4335", fontcolor="#EA4335"]; } dot

Caption: Oxidative chlorination of flavone.

Synthesis of 3-Bromoflavones

3-Bromoflavones are valuable synthetic intermediates, often used in cross-coupling reactions to introduce further molecular diversity.

Method 1: Bromination of 1-(2-Hydroxyphenyl)-3-arylpropane-1,3-diones

A common strategy involves the bromination of a 1,3-dicarbonyl precursor followed by acid-catalyzed cyclization. Copper(II) bromide is an effective reagent for this transformation.[8]

Experimental Protocol: Synthesis of 3-Bromoflavone from 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione [8]

  • Dissolve 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1 mmol) in a suitable solvent such as chloroform or ethyl acetate.

  • Add copper(II) bromide (2.2 mmol) to the solution.

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter to remove copper(I) bromide.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be cyclized by treatment with a strong acid like sulfuric acid in acetic acid to yield the 3-bromoflavone.

Causality Behind Experimental Choices:

  • Copper(II) Bromide: This reagent serves as both a source of bromine and a Lewis acid catalyst, facilitating the selective bromination at the C-2 position of the dione.

  • Acid-Catalyzed Cyclization: The subsequent treatment with a strong acid promotes the intramolecular cyclization and dehydration to form the stable chromone ring.

// Nodes Diketone [label="1-(2-Hydroxyphenyl)-3-phenyl-\npropane-1,3-dione", fillcolor="#F1F3F4", fontcolor="#202124"]; BromoDiketone [label="2-Bromo-1-(2-hydroxyphenyl)-3-phenyl-\npropane-1,3-dione", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Bromoflavone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Diketone -> BromoDiketone [label="CuBr₂", color="#4285F4", fontcolor="#4285F4"]; BromoDiketone -> Product [label="H₂SO₄, AcOH", color="#EA4335", fontcolor="#EA4335"]; } dot

Caption: Synthesis of 3-bromoflavone from a 1,3-dione precursor.

Synthesis of 3-Iodoflavones

3-Iodoflavones are particularly useful for introducing new functionalities through palladium-catalyzed cross-coupling reactions.

Method 1: Iodine-Mediated Oxidative Cyclization of Chalcones

A highly efficient and regioselective method for the direct synthesis of 3-iodoflavones involves the use of molecular iodine with 2'-hydroxychalcones or their protected analogues.[7][9] This one-pot reaction can achieve deprotection, cyclization, dehydrogenation, and iodination in a single step.[9]

Experimental Protocol: One-Pot Synthesis of 3-Iodoflavone from 2'-Hydroxychalcone [7][9]

  • To a solution of 2'-hydroxychalcone (1 mmol) in a suitable solvent like DMSO, add molecular iodine (1.5 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Molecular Iodine: Iodine acts as both a cyclizing agent and an iodinating agent in this reaction.

  • DMSO as Solvent: Dimethyl sulfoxide (DMSO) often serves as an oxidant in this type of transformation, facilitating the dehydrogenation step.

// Nodes Chalcone [label="2'-Hydroxychalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Iodoflavone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Chalcone -> Product [label="I₂, DMSO, Heat", color="#34A853", fontcolor="#34A853"]; } dot

Caption: Direct synthesis of 3-iodoflavone from 2'-hydroxychalcone.

Synthesis of 3-Fluoroflavones

The introduction of fluorine into organic molecules is of great interest in drug design due to its ability to enhance metabolic stability and binding affinity.[6][10] The synthesis of 3-fluoroflavones often requires specialized fluorinating agents.

Method 1: Electrophilic Fluorination of 1,3-Diketones

A common route to 3-fluoroflavones involves the electrophilic fluorination of a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione intermediate using a reagent like Selectfluor, followed by acid-catalyzed cyclization.[11]

Experimental Protocol: One-Pot Synthesis of 3-Fluoroflavone [11]

  • Fluorinate 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (1 mmol) with Selectfluor (1.1 mmol) in a suitable solvent like acetonitrile at room temperature.

  • After the fluorination is complete (monitored by TLC), add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture until the cyclization and dehydration are complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the resulting 3-fluoroflavone by column chromatography.

Causality Behind Experimental Choices:

  • Selectfluor: This is a commercially available, easy-to-handle electrophilic fluorinating agent that provides a source of "F+".

  • One-Pot Procedure: This approach is efficient as it avoids the isolation of the intermediate fluorinated diketone, saving time and resources.[11]

// Nodes Diketone [label="1-(2-Hydroxyphenyl)-3-phenyl-\npropane-1,3-dione", fillcolor="#F1F3F4", fontcolor="#202124"]; FluoroDiketone [label="2-Fluoro-1-(2-hydroxyphenyl)-3-phenyl-\npropane-1,3-dione", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Fluoroflavone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Diketone -> FluoroDiketone [label="Selectfluor", color="#FBBC05", fontcolor="#202124"]; FluoroDiketone -> Product [label="H₂SO₄ (cat.)", color="#EA4335", fontcolor="#EA4335"]; } dot

Caption: Synthesis of 3-fluoroflavone via electrophilic fluorination.

Comparative Summary of Synthetic Methods

HalogenStarting MaterialKey ReagentsAdvantages
Chloro FlavoneOxone®, KCl, NaOHOne-pot, convenient, good to excellent yields.[7][8]
Bromo 1,3-DiketoneCuBr₂, H₂SO₄Utilizes readily available precursors.[8]
Iodo 2'-HydroxychalconeI₂, DMSOOne-pot, direct, regioselective, high yields.[7][9]
Fluoro 1,3-DiketoneSelectfluor, H₂SO₄Concise, efficient, tolerates a wide range of functional groups.[11]

Emerging Frontiers: Enzymatic and Microbial Halogenation

In recent years, there has been a growing interest in developing greener and more selective methods for halogenation. Enzymatic and microbial approaches offer promising alternatives to traditional chemical synthesis.[12] Halogenases, for instance, can catalyze the site-selective halogenation of aromatic compounds under mild conditions.[13][14] While the application of these methods to the C-3 position of flavones is still an area of active research, they represent a significant step towards more sustainable chemical manufacturing. For example, the chloroperoxidase enzyme from Caldariomyces fumago has been shown to halogenate flavanones at the C-6 and C-8 positions.[15]

Conclusion

The synthesis of 3-haloflavones is a well-established field with a variety of robust and efficient methods at the disposal of the modern chemist. The choice of synthetic route is dictated by the specific halogen to be introduced and the overall synthetic strategy. The methods outlined in this guide, from the versatile oxidative halogenations to the specific electrophilic fluorinations, provide a strong foundation for the synthesis of these important compounds. As the demand for novel and effective therapeutic agents continues to grow, the development of innovative and sustainable methods for the synthesis of 3-haloflavones will undoubtedly remain a key area of research.

References

Sources

An In-depth Technical Guide to the Electrophilic Iodination of Flavones

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Flavones are a significant class of naturally occurring polyphenolic compounds characterized by a 15-carbon skeleton, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C).[1] Their widespread presence in fruits, vegetables, and medicinal plants contributes to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] The structural modification of the flavone nucleus is a key strategy in drug discovery to enhance their therapeutic potential.[4] Among various modifications, the introduction of a halogen atom, particularly iodine, has garnered considerable interest. Iodinated flavonoids serve as crucial intermediates in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, and can exhibit enhanced biological activities.[5][6][7] This guide provides a comprehensive technical overview of the mechanism of electrophilic iodination of flavones, tailored for researchers, scientists, and drug development professionals.

The Core Mechanism: Electrophilic Aromatic Substitution

The iodination of flavones proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[8] This fundamental reaction in organic chemistry involves the replacement of a hydrogen atom on an aromatic ring with an electrophile.[8] The overall process can be conceptualized in two main steps:

  • Attack of the Aromatic Ring: The π-electron system of the flavone's aromatic ring acts as a nucleophile and attacks the electrophilic iodine species (E+). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex.[8][9]

  • Re-aromatization: A weak base present in the reaction mixture abstracts a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated flavone.[9]

Electrophilic_Aromatic_Substitution cluster_step1 Step 1: Formation of Sigma Complex (Rate-Determining) cluster_step2 Step 2: Re-aromatization A Aromatic Ring (Nucleophile) E Electrophile (I⁺) Sigma Sigma Complex (Arenium Ion) A->Sigma Attack E->Sigma Sigma2 Sigma Complex Product Iodinated Flavone Sigma2->Product Deprotonation Base Base Base->Product H H⁺

Caption: General mechanism of electrophilic aromatic substitution.

Generation of the Electrophile

Molecular iodine (I₂) itself is generally not electrophilic enough to react with the relatively electron-rich aromatic rings of flavones. Therefore, the reaction typically requires the presence of an activating agent or a more potent iodinating reagent to generate a stronger electrophile, often considered as an "I+" equivalent.[10] Common methods for generating the electrophilic iodine species include:

  • Oxidizing Agents: Oxidizing agents like hydrogen peroxide can oxidize I₂ to a more reactive electrophilic species.[10]

  • Hypervalent Iodine Reagents: Reagents such as iodobenzene diacetate in the presence of a halide source can furnish the electrophilic halogen.[11]

  • Iodine-Lewis Acid Complexes: Lewis acids can polarize the I-I bond, making one iodine atom more electrophilic.

  • N-Iodo-Reagents: N-iodosuccinimide (NIS) is a widely used, mild, and efficient source of electrophilic iodine for the iodination of aromatic compounds, including flavonoids.[12][13]

Regioselectivity in Flavone Iodination: A Tale of Two Rings

The flavone scaffold presents multiple sites for electrophilic attack on both the A and C rings, as well as the B ring. The position of iodination, or regioselectivity, is a critical aspect of the synthesis and is governed by the electronic properties of the flavone nucleus and the reaction conditions.

Iodination of the A and C Rings

The A and C rings of the flavone core are generally more electron-rich and thus more susceptible to electrophilic attack than the B ring, especially when activating hydroxyl or methoxy groups are present. The positions C-6 and C-8 are the most common sites for electrophilic substitution on the A ring.[6][7]

The directing effect of the substituents on the A ring plays a crucial role in determining the regioselectivity. Hydroxyl groups are strong activating, ortho-, para-directing groups.[14]

  • 5,7-Dihydroxyflavones: In 5,7-dihydroxyflavones, the C-6 and C-8 positions are activated by both hydroxyl groups. The outcome of the iodination can be controlled by the choice of protecting groups and iodinating agents. For instance, regioselective synthesis of C-6 and C-8 monoiodo flavonoids has been achieved by using N-iodosuccinimide (NIS) in DMF, with the selectivity depending on the protection pattern of the C-5 and C-7 hydroxyl groups.[12] Flavones with a free hydroxyl group at C-5 and a protected group at C-7 tend to favor iodination at the C-6 position.[15] Conversely, protection of both the 5-OH and 7-OH groups can direct iodination to the C-8 position.[13]

Iodination at the C-3 Position

Direct iodination at the C-3 position of the C ring is also a well-established method for synthesizing 3-iodoflavones.[5][16] This reaction often utilizes molecular iodine, sometimes in the presence of a catalyst.[5][16] The mechanism is believed to involve the enol form of the flavone, where the double bond between C-2 and C-3 attacks the electrophilic iodine.

C3_Iodination Flavone Flavone Enol Enol Intermediate Flavone->Enol Tautomerization Iodonium Iodonium Intermediate Enol->Iodonium Attack on I₂ Product 3-Iodoflavone Iodonium->Product Deprotonation

Sources

An In-Depth Technical Guide to 3-iodo-7-methoxy-2-phenyl-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-7-methoxy-2-phenyl-chromen-4-one, a member of the flavonoid family, represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Flavonoids are well-established for their diverse pharmacological activities, and the strategic introduction of substituents onto the chromen-4-one scaffold can modulate their biological effects. This guide provides a comprehensive technical overview of 3-iodo-7-methoxy-2-phenyl-chromen-4-one, including its chemical identity, a plausible synthetic route, detailed characterization, and a discussion of its potential applications in drug discovery, supported by insights into relevant biological pathways and experimental protocols.

Chemical Identity and Physicochemical Properties

CAS Number: 153446-72-1[1]

The structure of 3-iodo-7-methoxy-2-phenyl-chromen-4-one is characterized by a central chromen-4-one core, which is a bicyclic system composed of a benzene ring fused to a pyranone ring. A phenyl group is attached at the 2-position, a methoxy group at the 7-position, and an iodine atom at the 3-position. These substitutions are crucial in defining the molecule's steric and electronic properties, which in turn influence its biological activity.

PropertyValueSource
Molecular Formula C₁₆H₁₁IO₃Inferred from structure
Molecular Weight 378.16 g/mol Calculated
Appearance Expected to be a solidGeneral property of similar flavonoids
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General property of similar flavonoids

Synthesis and Mechanism

The synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one can be approached through a multi-step process, leveraging established methodologies for the formation of the chromone core followed by iodination. A plausible synthetic pathway is outlined below, with a rationale for each step.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one C Claisen-Schmidt Condensation A->C B Benzaldehyde B->C D (E)-1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) C->D Base (e.g., NaOH or KOH) E Oxidative Cyclization (e.g., I₂/DMSO) D->E F 7-Methoxy-2-phenyl-4H-chromen-4-one E->F Formation of pyranone ring G Iodination (e.g., I₂/K₂CO₃) F->G H 3-iodo-7-methoxy-2-phenyl-chromen-4-one G->H Electrophilic substitution

Caption: Plausible synthetic workflow for 3-iodo-7-methoxy-2-phenyl-chromen-4-one.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (E)-1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

This initial step involves a Claisen-Schmidt condensation between 1-(2-hydroxy-4-methoxyphenyl)ethan-1-one and benzaldehyde. The use of a base, such as sodium or potassium hydroxide, is critical to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the carbonyl carbon of benzaldehyde. The subsequent dehydration yields the chalcone intermediate.

Protocol:

  • Dissolve 1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise at room temperature.

  • Stir the reaction mixture for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to form 7-Methoxy-2-phenyl-4H-chromen-4-one

The synthesized chalcone undergoes an oxidative cyclization to form the chromone ring. A common and effective method is the use of iodine in dimethyl sulfoxide (DMSO). In this reaction, iodine acts as an oxidizing agent to facilitate the cyclization and subsequent aromatization of the pyranone ring.

Protocol:

  • Dissolve the chalcone from Step 1 in DMSO.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 120-150 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with a solution of sodium thiosulfate to remove excess iodine, and then with water.

  • Purify the product by column chromatography or recrystallization.

Step 3: Iodination to yield 3-iodo-7-methoxy-2-phenyl-chromen-4-one

The final step is the regioselective iodination at the C-3 position of the chromone ring. This can be achieved using molecular iodine in the presence of a base like potassium carbonate. The base facilitates the formation of an enolate, which then attacks the electrophilic iodine.[2]

Protocol:

  • Dissolve 7-methoxy-2-phenyl-4H-chromen-4-one in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add potassium carbonate and molecular iodine to the solution.

  • Stir the reaction at an elevated temperature (e.g., 80 °C) for a specified duration.[2]

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a sodium thiosulfate solution and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Characterization and Spectroscopic Analysis

Table of Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Data
¹H NMR Aromatic protons of the chromone and phenyl rings would appear in the range of δ 6.5-8.5 ppm. The methoxy protons would be a sharp singlet around δ 3.9 ppm.[3]
¹³C NMR The carbonyl carbon (C-4) is expected around δ 175-180 ppm. Aromatic carbons would resonate in the δ 100-165 ppm region. The methoxy carbon would be around δ 55-60 ppm.[3]
FTIR (cm⁻¹) A strong absorption band for the C=O stretch of the ketone is expected around 1630-1660 cm⁻¹. C-O-C stretching vibrations for the ether and pyranone ring would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would be observed around 1450-1600 cm⁻¹.[3]
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of 378.16.

Potential Applications in Drug Development and Biological Activity

Flavonoids, including chromone derivatives, are known to interact with various biological targets, making them attractive scaffolds for drug development. The introduction of a methoxy group can enhance metabolic stability and membrane permeability, while the iodine atom can participate in halogen bonding, potentially improving binding affinity to target proteins.[4]

Diagram of Potential Signaling Pathway Interactions

Biological_Activity cluster_cell Cancer Cell cluster_inflammation Inflammatory Signaling cluster_apoptosis Apoptotic Pathway Compound 3-iodo-7-methoxy-2-phenyl-chromen-4-one MAPK MAPK Pathway Compound->MAPK Potential Inhibition NFkB NF-κB Pathway Compound->NFkB Potential Inhibition Kinases Protein Kinases Compound->Kinases Potential Inhibition TLR4 TLR4 TLR4->MAPK Activates MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Apoptosis Apoptosis Kinases->Apoptosis Regulates

Caption: Potential signaling pathways modulated by 3-iodo-7-methoxy-2-phenyl-chromen-4-one.

Anti-inflammatory Activity

Many flavonoid derivatives exhibit anti-inflammatory properties by modulating key signaling pathways. The Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway is a critical regulator of the inflammatory response.[5] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the evaluation of the anti-inflammatory effects of the title compound on lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 3-iodo-7-methoxy-2-phenyl-chromen-4-one for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Test):

  • Collect the cell culture supernatant after treatment.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.[5]

Cytokine Measurement (ELISA):

  • Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

Anticancer Potential

Flavonoids have been extensively studied for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, as well as the induction of apoptosis. The specific substitution pattern of 3-iodo-7-methoxy-2-phenyl-chromen-4-one may confer inhibitory activity against specific kinases involved in cancer signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines the assessment of the cytotoxic effects of the compound on cancer cell lines.

MTT Assay:

  • Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of 3-iodo-7-methoxy-2-phenyl-chromen-4-one for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can then be calculated.

Conclusion

3-iodo-7-methoxy-2-phenyl-chromen-4-one is a promising flavonoid derivative with potential applications in drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and methods for its characterization. The exploration of its biological activities, guided by the provided experimental protocols, will be crucial in elucidating its therapeutic potential and mechanism of action. Further research into the specific protein targets and signaling pathways modulated by this compound is warranted to fully realize its promise as a lead compound for the development of novel therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). PMC.
  • (PDF) Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. (2019, May 2). ResearchGate. Retrieved from [Link].

  • EP2112145A1 - Chromenone derivatives useful for the treatment of neurodegenerative diseases. (n.d.). Google Patents.
  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. (2022, April 4). PMC. Retrieved from [Link].

  • Polymethoxyflavones as Food Factors for the Management of Inflammatory Diseases. (n.d.). Journal of Food and Drug Analysis. Retrieved from a relevant publication on the biological activities of methoxyflavones.
  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. (2022, April 4). PMC. Retrieved from a relevant publication on the synthesis of iodo-chromones.
  • 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. (n.d.). PMC.
  • (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest. (n.d.). PMC.
  • Cytotoxic Flavonoids from the Leaves and Twigs of Murraya tetramera. (n.d.). MDPI.
  • The selectivity of protein kinase inhibitors: a further update. (n.d.). Biochemical Journal.
  • Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors. (2023, April 4). RSC Medicinal Chemistry. Retrieved from a relevant publication on kinase inhibition by flavonoids.
  • A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. (n.d.). Der Pharma Chemica.
  • Methoxyflavones in Focus: A Comparative Analysis of 3,5,7-Trimethoxyflavone and Its Analogs in Drug Discovery. (n.d.). Benchchem. Retrieved from a relevant publication on the properties of methoxyflavones.

Sources

Unveiling the Therapeutic Potential of 7-Methoxyflavone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Shanghai, China – April 3, 2026 – In the dynamic landscape of drug discovery, the exploration of natural compounds continues to yield promising therapeutic candidates. Among these, 7-methoxyflavone and its derivatives have emerged as a compelling class of molecules with multifaceted pharmacological activities. This technical guide offers an in-depth analysis of the potential therapeutic targets of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting field.

Introduction: The Promise of Methoxyflavones

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their health-promoting properties. The addition of a methoxy group to the flavone backbone, as seen in 7-methoxyflavone, significantly enhances metabolic stability and oral bioavailability, making these derivatives particularly attractive for therapeutic development.[1] This guide will dissect the core mechanisms of action of 7-methoxyflavone derivatives, focusing on their potential in oncology, neuroprotection, and anti-inflammatory applications.

Anti-Cancer Activity: A Multi-Pronged Attack on Malignancy

7-Methoxyflavone and its analogs have demonstrated significant potential as anti-cancer agents, targeting various hallmarks of cancer.

Aromatase Inhibition: A Key Strategy in Hormone-Dependent Cancers

One of the most well-documented activities of 7-methoxyflavone is its ability to inhibit aromatase (cytochrome P450 19A1), the key enzyme responsible for estrogen biosynthesis.[2][3] This makes it a promising candidate for the prevention and treatment of estrogen-dependent cancers, such as certain types of breast cancer.[2][4] Unlike some other flavonoid-based aromatase inhibitors, methylated flavones like 7-methoxyflavone exhibit improved bioavailability, a critical factor for in vivo efficacy.[2] Studies have shown that 7-methoxyflavone and 7,4′-dimethoxyflavone are potent aromatase inhibitors with IC50 values in the low micromolar range.[2][3]

Table 1: Aromatase Inhibitory Activity of 7-Methoxyflavone and Related Flavonoids

CompoundIC50 (µM)Source
7-Methoxyflavone1.9 - 9[2][5]
7,4′-Dimethoxyflavone2 - 9[2]
Chrysin (unmethylated analog)4.2[2]
Induction of Apoptosis and Cell Cycle Arrest

Beyond hormonal modulation, 7-methoxyflavone derivatives exert direct cytotoxic effects on cancer cells.[6] The presence of hydroxyl and methoxy groups on the flavone skeleton plays a crucial role in their anti-proliferative activity.[7] For instance, 5-hydroxy-7-methoxyflavone has been shown to induce mitochondrial-associated cell death in human colon carcinoma cells by triggering reactive oxygen species (ROS) signaling.[8] This leads to DNA damage, perturbation of the mitochondrial membrane, and activation of caspase-3, a key executioner of apoptosis.[8]

The structure-activity relationship is critical, with the position and number of methoxy groups influencing the cytotoxic potential against different cancer cell lines.[6]

Inhibition of the 26S Proteasome

The ubiquitin-proteasome system is a critical regulator of protein degradation and is a validated target in cancer therapy. Certain 7-methoxyflavone derivatives have been identified as potent inhibitors of the 26S proteasome.[9][10] For example, 5,6,3′,4′-tetrahydroxy-7-methoxyflavone inhibits the chymotrypsin-like, caspase-like, and trypsin-like activities of the 26S proteasome, suggesting that the 6-hydroxy and 7-methoxy groups are important for this activity.[9][10]

Diagram 1: Key Anti-Cancer Mechanisms of 7-Methoxyflavone Derivatives

MF 7-Methoxyflavone Derivatives Aromatase Aromatase (CYP19A1) MF->Aromatase Inhibition Proteasome 26S Proteasome MF->Proteasome Inhibition ROS ROS Generation MF->ROS Induces Estrogen Estrogen Production Aromatase->Estrogen Catalyzes ER_Cancer Estrogen-Receptor Positive Cancer Estrogen->ER_Cancer Promotes Growth Protein_Deg Protein Degradation Proteasome->Protein_Deg Regulates Apoptosis_Induction Induction of Apoptosis Mitochondria Mitochondrial Perturbation ROS->Mitochondria Mitochondria->Apoptosis_Induction

Caption: Key anti-cancer targets of 7-methoxyflavone derivatives.

Neuroprotective Effects: Shielding the Central Nervous System

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. 7-methoxyflavanone, a related derivative, has demonstrated significant neuroprotective potential by mitigating these detrimental processes.[11]

Attenuation of Neuroinflammation

In microglial cells, the primary immune cells of the brain, 7-methoxyflavanone has been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators.[11] This includes cytokines like IL-6 and TNF-α, as well as enzymes such as COX-2 and iNOS.[11]

The underlying mechanism involves the suppression of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/MAPK signaling pathway.[11] By reducing the expression of TLR4 and MyD88 and inhibiting the phosphorylation of JNK and ERK1/2, 7-methoxyflavanone effectively dampens the inflammatory cascade.[11]

Activation of the Nrf2 Antioxidant Pathway

In addition to its anti-inflammatory effects, 7-methoxyflavanone activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[11] This leads to the increased expression of antioxidant enzymes like NAD(P)H quinone dehydrogenase-1 (NQO-1), thereby protecting neuronal cells from oxidative damage.[11] Some methoxyflavone derivatives have also shown protective effects against glutamate-induced neurotoxicity.[12]

Diagram 2: Neuroprotective Signaling Pathways Modulated by 7-Methoxyflavanone

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (JNK, ERK) MyD88->MAPK Neuroinflammation Neuroinflammation MAPK->Neuroinflammation MF 7-Methoxyflavanone MF->TLR4 Inhibits MF->MyD88 Inhibits MF->MAPK Inhibits Nrf2 Nrf2 MF->Nrf2 Activates NQO1 NQO-1 (Antioxidant Enzymes) Nrf2->NQO1 Neuroprotection Neuroprotection NQO1->Neuroprotection

Caption: Dual neuroprotective action of 7-methoxyflavanone.

Anti-Inflammatory Properties: Quelling the Fire of Inflammation

The anti-inflammatory effects of 7-methoxyflavone derivatives extend beyond the central nervous system. These compounds have been shown to modulate key inflammatory pathways in various cell types.[13]

Inhibition of Pro-inflammatory Mediators

7-methoxyflavone can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[13] This is achieved through the modulation of signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[13][14]

In LPS-stimulated macrophages, 7-methoxyflavanone has been shown to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.[15]

Targeting the NLRP3 Inflammasome

Recent studies have highlighted the role of 7-methoxyflavanone in inhibiting the ROS/Txnip/NLRP3 signaling pathway, which is involved in cellular pyroptosis, a form of inflammatory cell death.[15] This further underscores the compound's potential as a multi-target anti-inflammatory agent.

Experimental Protocols for Target Validation

To facilitate further research in this area, this section provides a standardized protocol for assessing the anti-inflammatory activity of 7-methoxyflavone derivatives.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 7-methoxyflavone derivative (test compound)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 7-methoxyflavone derivative for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Nitrite Measurement: After incubation, collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of the test compound.

Diagram 3: Experimental Workflow for In Vitro Anti-inflammatory Screening

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with 7-MF derivative Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess Griess Assay Collect->Griess Read Measure Absorbance (540 nm) Griess->Read

Caption: Workflow for assessing anti-inflammatory activity.

Future Directions and Conclusion

The diverse biological activities of 7-methoxyflavone and its derivatives highlight their significant therapeutic potential. Their ability to modulate multiple signaling pathways involved in cancer, neurodegeneration, and inflammation makes them attractive candidates for further drug development. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity for specific targets. Furthermore, comprehensive preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles in humans. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full potential of this promising class of natural compounds.

References

  • Caring Sunshine.
  • PubMed.
  • PMC - NIH.
  • AIP Publishing.
  • ACS Publications. Inhibitory Effect of Flavonoids on 26S Proteasome Activity.
  • Benchchem. potential therapeutic targets of 7-Hydroxy-5,8-dimethoxyflavanone.
  • Barlowe's Herbal Elixirs.
  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • PMC. 7-Methoxyflavanone Alleviates LPS-Induced Acute Lung Injury by Suppressing TLR4/NF-κB p65 and ROS/Txnip/NLRP3 Signaling.
  • PubMed. 5,6,3',4'-Tetrahydroxy-7-methoxyflavone as a novel potential proteasome inhibitor.
  • Benchchem. Methoxyflavones in Focus: A Comparative Analysis of 3,5,7-Trimethoxyflavone and Its Analogs in Drug Discovery.
  • PMC. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy.
  • Preprints.org. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • MedChemExpress. 7-Methoxyflavone | Peripheral Analgesic.
  • ResearchGate. (PDF) 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy.
  • PMC - NIH. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?.
  • PubMed. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells.
  • PMC.
  • ResearchGate. Inhibition of Prostaglandin Production by a Structurally-Optimized Flavonoid Derivative, 2′,4′,7-Trimethoxyflavone and Cellular Action Mechanism | Request PDF.
  • PubMed.
  • WebMD. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • Anticancer Research. Structure-activity Studies of the Binding of the Flavonoid Scaffold to DNA.
  • J-Stage.
  • MDPI. Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders.
  • ACS Publications. Neuroprotective Effects of Citrus Flavonoids | Journal of Agricultural and Food Chemistry.
  • PubMed. Methoxyflavones from Stachys glutinosa with binding affinity to opioid receptors: in silico, in vitro, and in vivo studies.
  • Benchchem. 3,5,7-Trimethoxyflavone: A Technical Guide to its Core Mechanisms of Action.
  • PMC. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods.
  • ResearchGate. 5-hydroxy-7-methoxyflavone binding pose and binding site with mTOR....
  • Semantic Scholar. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • ACS Publications. Anti-inflammatory Activity of an Orange Peel Polymethoxylated Flavone, 3′,4′,3,5,6,7,8-Heptamethoxyflavone, in the Rat Carrageenan/Paw Edema and Mouse Lipopolysaccharide-Challenge Assays | Journal of Agricultural and Food Chemistry.
  • Benchchem.
  • MDPI. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study.
  • Benchchem. A Researcher's Guide to Controls for 3,5,7-Trimethoxyflavone Experiments.
  • Semantic Scholar. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study.
  • MedKoo Biosciences. 7-Methoxyflavone | CAS#22395-22-8 | Z. brasiliensis flavone.
  • MDPI.
  • PMC. Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae)
  • Semantic Scholar. Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics.
  • PMC. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy.
  • Benchchem.

Sources

In Silico Docking Studies of 3-Iodoflavones: Mechanistic Insights, Target Profiling, and Computational Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the flavone scaffold at the C-3 position with heavy halogens, specifically iodine, represents a highly strategic maneuver in rational drug design. 3-Iodoflavones serve not only as versatile synthetic intermediates but also as potent pharmacological agents in their own right. The introduction of an iodine atom fundamentally alters the physicochemical landscape of the flavone core—increasing lipophilicity, inducing steric torsion that forces the B-ring out of coplanarity, and introducing the capacity for highly directional non-covalent interactions known as halogen bonding.

This whitepaper provides an authoritative, in-depth analysis of the in silico docking behaviors of 3-iodoflavones. By dissecting the causality behind their binding affinities and establishing a self-validating computational protocol, this guide equips researchers with the mechanistic grounding required to accelerate the discovery of novel antiangiogenic, anti-inflammatory, and neuroprotective therapeutics.

The Mechanistic Rationale: Halogen Bonding and the "Sigma-Hole"

To understand the docking behavior of 3-iodoflavones, one must look beyond classical steric and hydrophobic parameters. The causality of their enhanced binding affinity lies in the quantum mechanical properties of the iodine atom.

Unlike lighter halogens (fluorine), iodine is highly polarizable. When covalently bonded to the electron-withdrawing sp2 carbon of the flavone C-ring, the electron density of the iodine atom is anisotropically distributed. This creates a region of electron depletion at the outermost tip of the halogen along the C–I bond axis, generating a localized region of positive electrostatic potential known as a sigma-hole (σ-hole) [1].

During molecular docking, this σ-hole acts as a potent electrophile, allowing the 3-iodoflavone to form highly directional halogen bonds (XBs) with Lewis bases in the protein target's active site (such as the carbonyl oxygens of the peptide backbone, or the carboxylate side chains of Asp/Glu residues)[2]. Standard molecular mechanics force fields often fail to capture this interaction because they assign a uniform negative partial charge to halogens. Therefore, accurate in silico modeling of 3-iodoflavones requires specialized parameterization to represent the σ-hole, ensuring the computational model reflects true biological causality.

Pharmacological Target Profiling & Quantitative Data

Recent in silico and in vitro studies have demonstrated the broad-spectrum therapeutic potential of halogenated flavones across multiple high-value biological targets. The table below synthesizes the docking profiles and corresponding pharmacological outputs of 3-iodoflavones and closely related halogenated derivatives.

Table 1: Quantitative Docking Data and Pharmacological Outputs
Target ProteinReceptor PDB IDBinding Energy (kcal/mol)Key Interacting Residues / MechanismsPrimary Pharmacological Output
VEGFR2 1YWNHigh Affinity FitHalogen bonding and deep hydrophobic pocket insertion; competes with ATP[3].37–57% reduction in phosphorylation; potent antiangiogenic activity[3].
COX-2 N/A-9.77 to -11.42Adopts an active conformation matching celecoxib; high selectivity index over COX-1[4].IC₅₀ = 3.30 – 7.46 µM; targeted anti-inflammatory action[4].
MAO-B N/AHigh Affinity FitSelective pocket binding; halogen positioning dictates specific isoform selectivity[5].IC₅₀ = 16 – 74 nM; neuroprotective potential[5].
α-Glucosidase N/AStrong AlignmentHydrogen bonding & hydrophobic contacts with Phe300, Phe177, Asp214[6].IC₅₀ = 1.26 µM; antidiabetic efficacy[6].

Standardized In Silico Docking Protocol for 3-Iodoflavones

To ensure trustworthiness and reproducibility, docking studies involving heavy halogens must employ a self-validating system. The following protocol integrates Density Functional Theory (DFT) for accurate ligand parameterization with Molecular Dynamics (MD) for post-docking validation.

Step 1: Ligand Preparation and σ-Hole Parameterization
  • Structure Generation: Build the 3D structure of the 3-iodoflavone using a molecular builder (e.g., Avogadro or Maestro).

  • Quantum Mechanical Optimization: Optimize the geometry using DFT (e.g., B3LYP/def2-TZVP basis set, which includes effective core potentials necessary for heavy atoms like iodine).

  • Charge Assignment: Do not use standard Gasteiger charges. Instead, calculate Restrained Electrostatic Potential (RESP) charges.

  • Virtual Site Addition (Critical Step): To account for the σ-hole, manually add a massless Extra Point (EP) of positive charge at a distance of ~1.0–1.6 Å from the iodine nucleus along the C–I vector.

Step 2: Protein Preparation
  • Structure Retrieval: Download the target crystal structure (e.g., VEGFR2, PDB: 1YWN)[3].

  • Refinement: Remove co-crystallized water molecules unless they are structural. Add polar hydrogens.

  • Protonation State Assignment: Use tools like PROPKA to calculate the pKa of titratable residues (e.g., Histidine, Aspartate) at a physiological pH of 7.4 to ensure the active site electrostatic environment is biologically accurate.

Step 3: Grid Generation and Docking Execution
  • Grid Box Definition: Center the grid box on the co-crystallized native ligand (e.g., standard inhibitors like sunitinib for VEGFR2 or celecoxib for COX-2) to define the search space.

  • Docking Run: Execute the docking using AutoDock Vina or Schrödinger Glide. Ensure the exhaustiveness parameter is set to ≥ 16 to adequately sample the rotational degrees of freedom of the B-ring relative to the C-ring.

Step 4: Post-Docking Validation (Self-Validating Step)
  • MD Simulation: Subject the top-scoring protein-ligand complex to a 50–100 ns Molecular Dynamics simulation using GROMACS.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand to confirm pose stability.

  • Free Energy Calculation: Use the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method to calculate the absolute binding free energy, validating the static docking score.

Visualizations of Workflows and Mechanisms

Below are the graphical representations of the computational workflow and the biological mechanism of action, rendered using the DOT language.

DockingWorkflow LPrep Ligand Preparation (3-Iodoflavone) DFT DFT Optimization & Sigma-Hole Parameterization LPrep->DFT Dock Molecular Docking (AutoDock Vina / Glide) DFT->Dock PPrep Protein Preparation (Target Receptor) Grid Grid Box Definition (Active Site) PPrep->Grid Grid->Dock Score Scoring & Pose Analysis (Binding Energy) Dock->Score MD MD Simulation & MM-PBSA Validation Score->MD

Fig 1: Self-validating in silico docking workflow for 3-iodoflavones.

VEGFR2Pathway Ligand 3-Iodoflavone VEGFR2 VEGFR2 (PDB: 1YWN) Ligand->VEGFR2 Halogen Bonding & Hydrophobic Fit Kinase Tyrosine Kinase Domain Inhibition VEGFR2->Kinase Prevents Phosphorylation Downstream Blockade of MAPK/PI3K Pathways Kinase->Downstream Angio Suppression of Angiogenesis Downstream->Angio

Fig 2: Mechanism of angiogenesis suppression via VEGFR2 inhibition by 3-iodoflavones.

Conclusion

The in silico docking of 3-iodoflavones requires a rigorous, physics-based approach that respects the unique electronic properties of heavy halogens. By explicitly accounting for the σ-hole and validating static docking poses with dynamic MM-PBSA calculations, researchers can confidently predict the binding affinities of these molecules against critical targets like VEGFR2, COX-2, and MAO-B. This structured, self-validating methodology bridges the gap between computational chemistry and actionable drug development, paving the way for the next generation of halogenated therapeutics.

References

  • Khater, M., Watson, K. A., Boateng, S. Y., Greco, F., & Osborn, H. M. I. (2022). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules.[Link]

  • Son, S. Y., Ma, J., Kondou, Y., Yoshimura, M., et al. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Medicinal Chemistry Letters.[Link]

  • Zangade, S., & Patil, P. (2018). Iodine-mediated direct synthesis of 3-iodoflavones. Synthetic Communications (via ResearchGate).[Link]

  • Nipun, T. S., Khatib, A., Ibrahim, Z., & El-Seedi, H. (2016). Synthesis, In vitro and Docking Studies of New Flavone Ethers as α-Glucosidase Inhibitors. Chemical Biology & Drug Design (via ResearchGate).[Link]

  • Nunes, R. S. (2021). Halogen Bonding: An Underestimated Player in Membrane–Ligand Interactions. Journal of the American Chemical Society.[Link]

  • Andrzejewska, M., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules.[Link]

Sources

Methodological & Application

Sonogashira reaction protocol for 3-iodochromones.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sonogashira Cross-Coupling Protocols for 3-Iodochromones

Executive Summary

The chromone (1,4-benzopyrone) ring system is a privileged pharmacophore found in numerous natural products and synthetic drugs exhibiting anti-inflammatory, antiviral, and anticancer properties. Functionalization at the C-3 position is critical for expanding the chemical space of these O-heterocycles. Among the various synthetic strategies, the Sonogashira cross-coupling of 3-iodochromones with terminal alkynes stands out as a highly robust method to generate 3-alkynylchromones. These alkynylated intermediates are highly valuable, serving as direct precursors for the synthesis of complex polycyclic systems, such as furanochromones and bis-chromones.

This application note provides a comprehensive, mechanistically grounded protocol for the Sonogashira coupling of 3-iodochromones, detailing catalyst selection, reaction conditions, and troubleshooting strategies for drug development professionals and synthetic chemists.

Mechanistic Rationale & Experimental Design

The Sonogashira reaction of 3-iodochromones relies on a synergistic palladium/copper dual-catalytic cycle. Understanding the causality behind the reagent selection is essential for optimizing yields and minimizing side reactions[1].

  • Substrate Superiority (Iodide vs. Bromide): While 3-bromochromones can be used, 3-iodochromones are vastly preferred. The lower bond dissociation energy of the C–I bond compared to the C–Br bond accelerates the rate-determining oxidative addition step of Pd(0) into the chromone core. This allows the reaction to proceed under exceptionally mild conditions (often at room temperature), preserving sensitive functional groups[2].

  • Catalyst Selection: PdCl2​(PPh3​)2​ or Pd(PPh3​)4​ are the standard catalysts. PdCl2​(PPh3​)2​ is often favored due to its air stability and facile in situ reduction to the active Pd(0) species by the terminal alkyne or the amine base.

  • The Role of Copper: The Cu(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a highly nucleophilic copper acetylide. This intermediate rapidly transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center prior to reductive elimination[3].

  • Base and Solvent Causality: Triethylamine ( Et3​N ) serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and neutralizes the stoichiometric hydrogen iodide (HI) generated during the catalytic cycle. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are used as co-solvents to ensure the complete dissolution of the polar chromone substrates.

Workflow Visualization

The following diagram illustrates the synthetic pipeline, from the initial precursor cyclization to the final polycyclic elaboration of the 3-alkynylchromone.

G A Alkynone Precursor B ICl-Induced Cyclization (CH2Cl2, -78°C to RT) A->B Electrophilic Ring Closure C 3-Iodochromone (Key Intermediate) B->C D Sonogashira Coupling (Pd/Cu, Alkyne, Et3N) C->D Transmetalation / Reductive Elimination E 3-Alkynylchromone D->E F Polycyclic Heterocycles (e.g., Furanochromones) E->F Intramolecular Cyclization

Figure 1: Synthetic workflow from alkynone precursors to polycyclic heterocycles via a 3-iodochromone intermediate.

Step-by-Step Experimental Protocol

The following methodology details the synthesis of 3-alkynylchromones. The starting material, 3-iodochromone, is typically synthesized via the highly efficient iodine monochloride (ICl)-induced cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-ones[4].

Materials Required:
  • Substrate: 3-Iodochromone (1.0 equiv, e.g., 0.5 mmol)

  • Coupling Partner: Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.2 - 1.5 equiv)

  • Catalysts: PdCl2​(PPh3​)2​ (5 mol%), CuI (5 mol%)

  • Solvent/Base: Anhydrous THF (2.0 mL) and Triethylamine ( Et3​N ) (2.0 mL)

  • Atmosphere: High-purity Argon or Nitrogen

Procedure:
  • Reaction Setup: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodochromone (0.5 mmol), PdCl2​(PPh3​)2​ (17.5 mg, 0.025 mmol, 5 mol%), and CuI (4.8 mg, 0.025 mmol, 5 mol%).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this purge cycle three times. Causality: Strict removal of oxygen is mandatory to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne, which consumes the starting material and complicates purification.

  • Solvent Addition: Inject anhydrous THF (2.0 mL) and anhydrous Et3​N (2.0 mL) through the septum via a syringe. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Alkyne Addition: Slowly add the terminal alkyne (0.6 mmol, 1.2 equiv) dropwise via a microsyringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 50–60 °C for sterically hindered or less reactive aliphatic alkynes) for 6–12 hours. Monitor the consumption of the 3-iodochromone via TLC (Hexanes/Ethyl Acetate, 4:1) or LC-MS[5].

  • Quenching and Extraction: Once the starting material is consumed, dilute the reaction mixture with water (10 mL) and extract with Ethyl Acetate ( 3×15 mL).

  • Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-alkynylchromone.

Quantitative Data & Substrate Scope

The Sonogashira coupling of 3-iodochromones exhibits broad functional group tolerance. Table 1 summarizes the expected yields and optimized conditions for various terminal alkynes based on established literature parameters[6][7].

SubstrateTerminal AlkyneCatalyst SystemSolvent / BaseTemp (°C)Yield (%)
3-IodochromonePhenylacetylene PdCl2​(PPh3​)2​ / CuITHF / Et3​N RT85 - 95
3-IodochromoneTrimethylsilylacetylene (TMSA) PdCl2​(PPh3​)2​ / CuI CH2​Cl2​ / Et3​N RT90 - 95
3-Iodochromone3-Ethynylthiophene PdCl2​(PPh3​)2​ / CuITHF / Et3​N 50~80
3-Iodochromone2-Methyl-3-butyn-2-ol Pd(PPh3​)4​ / CuIDMF / Et3​N 6075 - 85

Table 1: Representative reaction conditions and yields for the Sonogashira cross-coupling of 3-iodochromones.

Troubleshooting & Optimization

Even with a robust protocol, specific substrate electronic effects or environmental factors can lead to suboptimal results.

  • Observation: High formation of diyne side-products (Glaser Coupling).

    • Causality: Oxygen contamination in the solvent or headspace oxidizes the Cu(I)-acetylide to a Cu(II) species, which rapidly undergoes reductive elimination to form a diyne.

    • Solution: Perform a rigorous freeze-pump-thaw degassing of the THF and Et3​N prior to use. Ensure the argon line is free of leaks.

  • Observation: Incomplete conversion of 3-iodochromone.

    • Causality: Catalyst deactivation or insufficient nucleophilicity of the alkyne. Aliphatic alkynes have higher pKa values than aryl alkynes, making them harder to deprotonate.

    • Solution: Elevate the reaction temperature to 60 °C. Alternatively, switch the solvent entirely to DMF to increase the solubility and reactivity of the ionic intermediates[5].

  • Observation: Dehalogenation (formation of chromone without the alkyne).

    • Causality: Traces of moisture can lead to the formation of palladium-hydride species, which perform a reductive dehalogenation of the C-I bond.

    • Solution: Ensure all glassware is flame-dried and solvents are strictly anhydrous.

References

  • Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization The Journal of Organic Chemistry (ACS Publications)[Link]

  • C-Alkynylation of Chromones by Sonogashira Reaction ConnectSci [Link]

  • Synthesis and reactivity of 3-(1-alkynyl)chromones ResearchGate[Link]

  • Palladium-catalyzed decarboxylation [2 + 2 + 2] annulation approach to chromone-containing polycyclic compounds Royal Society of Chemistry[Link]

Sources

using 3-iodo-7-methoxy-2-phenyl-chromen-4-one as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Iodo-7-methoxy-2-phenyl-chromen-4-one as a Privileged Synthetic Intermediate in Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the flavone (2-phenyl-chromen-4-one) scaffold is a privileged structure, exhibiting a broad spectrum of biological activities ranging from kinase inhibition to immunomodulation. 3-Iodo-7-methoxy-2-phenyl-chromen-4-one (commonly referred to as 3-iodo-7-methoxyflavone) serves as an exceptionally versatile synthetic hub for late-stage functionalization.

Causality of the Scaffold Design: The strategic placement of the iodine atom at the C-3 position exploits the high lability of the C(sp2)–I bond toward oxidative addition by palladium(0) species. Compared to 3-bromo analogs, the 3-iodo derivative allows cross-coupling reactions to proceed under significantly milder conditions (often at room temperature), minimizing the degradation of sensitive functional groups[1]. Furthermore, the 7-methoxy group acts as a strong electron-donating group (EDG). Through resonance, it pushes electron density into the conjugated chromen-4-one system. This push-pull electronic effect stabilizes the intermediate Pd(II) complexes during catalysis and enhances the lipophilicity of the final molecules, a critical parameter for cellular permeability in drug development.

Divergent Synthetic Workflows

The reactivity of 3-iodo-7-methoxyflavone can be channeled into three primary pathways: Sonogashira cross-coupling for alkyne insertion[2], palladium-catalyzed carbonylation for amide/ester formation[3], and tandem cyclization for the synthesis of complex polycyclic xanthones[4].

Workflow Core 3-Iodo-7-methoxy-2-phenyl-chromen-4-one (Synthetic Hub) Sono Sonogashira Coupling (Pd/Cu, Alkynes) Core->Sono Terminal Alkynes Carbonyl Carbonylation (Pd, CO, Nucleophiles) Core->Carbonyl CO (1 bar) Cyclize Tandem Cyclization (hv, Heteroarenes) Core->Cyclize Heteroarenes Prod1 3-Alkynyl-7-methoxyflavones (Thymidylate Synthase Inhibitors) Sono->Prod1 Prod2 7-Methoxyflavone-3-carboxamides (Kinase Inhibitors) Carbonyl->Prod2 Prod3 Polycyclic Xanthones (Immunomodulators) Cyclize->Prod3

Fig 1. Divergent synthetic workflows for 3-iodo-7-methoxy-2-phenyl-chromen-4-one functionalization.

Application I: Synthesis of 3-Alkynyl Flavones via Sonogashira Coupling

The attachment of an alkynyl moiety at the C-3 position generates a novel class of compounds with significant potential as inhibitors of thymidylate synthase (TS)—an essential enzyme for cancer cell proliferation[2].

Mechanistic Insight: Traditional Sonogashira couplings often require elevated temperatures and harsh amine bases (like Et3N), which can lead to undesired Heck-type double insertions (enynyl derivatives)[1]. By utilizing (S)-prolinol in an aqueous DMF solvent system, the reaction can be driven at room temperature. The hydroxyl group of (S)-prolinol coordinates to the Pd(II) center, stabilizing the catalyst in the aqueous medium and accelerating the reductive elimination step[5].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Complex Oxidative Addition Pd0->OxAdd + 3-Iodo-7-methoxyflavone Trans Transmetalation with Cu-Alkyne OxAdd->Trans + Cu-C≡C-R RedElim Reductive Elimination Trans->RedElim - CuI RedElim->Pd0 - 3-Alkynylflavone

Fig 2. Mechanism of Pd-catalyzed Sonogashira coupling at the C-3 position of the flavone core.

Quantitative Data: Sonogashira Optimization
EntryCatalyst SystemBase / Co-catalystSolventTemp (°C)Yield (%)
1Pd(PPh3)2Cl2 / CuI(S)-ProlinolDMF:H2O (5:1)2581%
2Pd(PPh3)2Cl2 / CuIEt3NDMF6050%
3Pd(PPh3)2Cl2 / CuI(S)-ProlinolCH3CN:H2O (5:1)2565%
4Pd(OAc)2 (No Cu)Et3NDMF80<20%
Major product was the undesired 3-enynyl double adduct.
Self-Validating Protocol 1: Mild Sonogashira Coupling
  • Preparation: In an oven-dried Schlenk flask, dissolve 3-iodo-7-methoxy-2-phenyl-chromen-4-one (1.0 mmol) and terminal alkyne (1.2 mmol) in 5 mL of a degassed DMF:H2O (5:1) mixture.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 mmol), CuI (0.05 mmol), and (S)-prolinol (2.0 mmol).

  • Reaction: Stir the mixture at 25 °C under an argon atmosphere for 4–6 hours.

  • In-Process Validation: The reaction is self-validating via visual and spectroscopic cues. The initial clear yellow solution will gradually deposit a fine precipitate (prolinol hydroiodide salts). TLC (Hexane:EtOAc 3:1) will show the disappearance of the starting material (Rf ~0.6, dark purple under 254 nm UV) and the appearance of a new spot that exhibits intense blue fluorescence under 365 nm UV due to the extended conjugation of the alkyne.

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.

Application II: Palladium-Catalyzed Carbonylation

The introduction of an amide or ester group at the C-3 position yields flavone-3-carboxamides, which are highly sought after for their ability to form critical hydrogen bonds within the ATP-binding pockets of various kinases[3].

Mechanistic Insight: The use of XantPhos as a ligand is non-negotiable here. XantPhos possesses a wide bite angle (~111°), which forces the intermediate Pd(II)-acyl complex into a geometry that highly favors reductive elimination. This prevents the catalyst from undergoing premature decarbonylation or off-target direct arylation[3].

Quantitative Data: Carbonylation Yields
NucleophileCatalyst / LigandCO PressureTemp (°C)Time (h)Yield (%)
Aliphatic AminesPd(OAc)2 / XantPhos1 bar802479%
Aromatic AminesPd(OAc)2 / XantPhos1 bar804855%
4-MethylphenolPd(OAc)2 / XantPhos1 bar501274%
Steric PhenolsPd(OAc)2 / XantPhos1 bar502453%
Self-Validating Protocol 2: Aryloxycarbonylation
  • Preparation: Charge a reaction vial with 3-iodo-7-methoxy-2-phenyl-chromen-4-one (0.5 mmol), solid phenol derivative (0.55 mmol), Pd(OAc)2 (0.0125 mmol), XantPhos (0.0125 mmol), and K2CO3 (0.75 mmol).

  • Solvent & Gas: Add 5 mL of dry DMF. Purge the vial with Carbon Monoxide (CO) gas three times and attach a CO balloon (1 bar).

  • Reaction: Heat to 50 °C for 12–48 hours.

  • In-Process Validation: The active Pd(0)-XantPhos complex will shift the solution color from pale yellow to a deep, vibrant orange/red as the Pd-acyl intermediate forms. Upon completion, crude IR spectroscopy provides immediate validation: the appearance of a distinct ester/amide C=O stretch (~1650–1700 cm⁻¹) clearly differentiated from the intrinsic flavone C=O stretch (~1630 cm⁻¹).

  • Workup: Filter through a Celite pad to remove the catalyst, dilute with water, and extract with dichloromethane.

Application III: Tandem Cyclization to Polycyclic Xanthones

3-Iodoflavones can undergo photo-induced tandem cyclizations with electron-rich five-membered heteroarenes. This metal-free, radical-driven pathway entails two consecutive C–C bond formations, yielding complex polycyclic xanthone and azaxanthone frameworks[4][6]. These structures are highly prized as immunomodulators and anti-inflammatory agents (analogous to the FDA-approved drug amlexanox)[4].

Mechanistic Insight: Under UV irradiation (mercury lamp), the weak C-3 iodine bond undergoes homolytic cleavage, generating a highly reactive vinyl radical at the C-3 position. This radical attacks the adjacent heteroarene, initiating a cascade cyclization that is highly regioselective, driven by the rearomatization energy of the final polycyclic system[6].

References

  • Palladium catalyzed reaction in aqueous DMF: Synthesis of 3-alkynyl substituted flavones in the presence of prolinol. ResearchGate (Elsevier). Available at:[Link]

  • A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Recent advances in the synthesis of xanthones and azaxanthones. University of Porto (Sigarra). Available at:[Link]

  • C-Alkynylation of Chromones by Sonogashira Reaction. ConnectSci. Available at:[Link]

  • Cyclization of different 3-iodoflavones and heteroarenes. ResearchGate. Available at:[Link]

Sources

application of iodinated flavonoids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Radioiodination, and Evaluation of Flavonoids in Medicinal Chemistry

Overview & Mechanistic Rationale

Flavonoids are a privileged class of polyphenolic compounds with diverse pharmacological activities. The strategic introduction of iodine into the flavonoid backbone (e.g., flavones, chalcones, and isoflavones) serves two critical functions in modern medicinal chemistry:

  • Pharmacokinetic & Pharmacodynamic Modulation: The large atomic radius and lipophilicity of iodine enhance blood-brain barrier (BBB) permeability. Furthermore, iodine improves target binding via halogen bonding within the hydrophobic pockets of target proteins, such as telomerase[1].

  • Diagnostic & Therapeutic Radiotracing: The incorporation of radioisotopes ( 123 I, 125 I, 131 I) transforms these scaffolds into powerful Single Photon Emission Computed Tomography (SPECT) imaging agents. Radioiodinated flavonoids have shown immense clinical potential for detecting beta-amyloid (A β ) plaques in Alzheimer's disease models and identifying tumor necrosis[2][3][4].

When developing iodinated flavonoids, the choice of synthetic route is dictated by the need for regiospecificity and high molar activity. Direct electrophilic iodination often yields inseparable regioisomers and requires harsh conditions that can degrade sensitive flavonoid precursors[5][6]. Therefore, modern protocols utilize metal-free iodonium-triiodide complexation for "cold" (non-radioactive) synthesis[7], and iodo-destannylation for "hot" (radioactive) synthesis[3][4].

Quantitative Data: Target Affinity of Iodinated Flavonoids

The table below summarizes the binding affinities and functional activities of key iodinated flavonoids across different therapeutic and diagnostic targets.

Compound ClassSpecific DerivativeTargetAffinity / ActivityRef
Iodinated FlavoneIodinated Flavonoid 3TelomeraseIC 50​ = 1.65 µM[1]
Iodinated FlavoneIodinated Flavonoid 5TelomeraseIC 50​ = 1.73 µM[1]
Radioiodinated Chalcone[ 125 I] Derivative 2A β (1-42) PlaquesK i​ = 24.0 nM[4]
Radioiodinated Chalcone[ 125 I] Derivative 8A β (1-42) PlaquesK i​ = 4.5 nM[4]
Radioiodinated Flavone[ 131 I]-5 (5,7-dihydroxyflavone)Tumor NecrosisNecrotic/Viable Ratio = 5.0[2]

Workflow Visualization

G Start Flavonoid Scaffold (Chalcone, Flavone) Tin Trialkyltin Precursor Synthesis Start->Tin Pd Catalyst, Sn2R6 Iodine Regiospecific Radioiodination (Iodo-destannylation) Tin->Iodine [125I]NaI / [131I]NaI, H2O2, HCl InVitro In Vitro Validation (Receptor Binding/TRAP Assay) Iodine->InVitro RP-HPLC Purification (>95% Purity) InVivo In Vivo SPECT Imaging (Aβ Plaques / Tumor Necrosis) InVitro->InVivo High Affinity (Low Ki / IC50)

Workflow of regiospecific radioiodination and biological evaluation of flavonoids.

Experimental Protocols

Protocol 1: Metal-Free Synthesis of Cold Iodinated Flavones

Causality: Traditional flavonoid syntheses rely on toxic metal catalysts which can contaminate downstream biological assays. Using an iodonium-triiodide ion couple—formed through iodine and PEG-400 complexation—abstracts a proton from acetophenone and promotes chalcone cyclization under mild, metal-free conditions[7].

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, add 2-hydroxyacetophenone (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) to 5 mL of PEG-400[7].

  • Iodine Addition: Add molecular iodine (I 2​ , 1.2 mmol) to the mixture. No additional supporting reagents or metal catalysts are required[7].

  • Reaction: Stir the mixture continuously at 80 °C. Monitor the reaction progress via TLC (typically complete within 2-4 hours).

  • Quenching & Extraction: Cool the system to room temperature. Quench the unreacted iodine with a saturated aqueous solution of sodium thiosulfate (10 mL) to prevent over-oxidation. Extract the product with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure iodinated flavone[7].

Protocol 2: Regiospecific Radioiodination via Iodo-destannylation

Causality: Direct radioiodination yields heterogeneous mixtures that dilute the specific activity of the tracer. Iodo-destannylation replaces a trialkyltin group with radioactive iodine via an electrophilic substitution driven by an in situ oxidant. This ensures 100% regioselectivity at the intended pharmacological pharmacophore, preserving the structure-activity relationship (SAR)[3][4].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 100 µg of the tributylstannyl-flavonoid precursor in 50 µL of absolute ethanol[4].

  • Isotope Addition: Add 1-5 mCi of [ 125 I]NaI or[ 131 I]NaI (supplied in 0.1 M NaOH) to the reaction vial[2][4].

  • Oxidation: Add 50 µL of 1 M HCl to acidify the solution, followed immediately by 50 µL of 3% H 2​ O 2​ (or Chloramine-T). This step oxidizes the radioiodide (I ) to the active electrophile (I + )[4].

  • Reaction: Incubate the mixture at room temperature for 10-15 minutes.

  • Quenching: Terminate the reaction by adding 100 µL of saturated sodium metabisulfite solution. This reduces any unreacted electrophilic iodine back to I , preventing off-target labeling.

  • Purification: Inject the mixture into a reversed-phase HPLC system. Collect the radioactive fraction corresponding to the desired product to achieve >95% radiochemical purity, which is mandatory for in vivo studies[3][4].

Protocol 3: In Vitro Competitive Binding Assay for A β Plaques

Causality: Before advancing to in vivo SPECT imaging, the radiotracer must demonstrate high specific binding to the target aggregates. A competitive binding assay against a known standard validates the tracer's K i​ and ensures the radioiodination did not abolish target affinity[4].

Step-by-Step Methodology:

  • Aggregate Preparation: Incubate synthetic A β (1-42) peptides in phosphate-buffered saline (PBS, pH 7.4) at 37 °C for 72 hours to form mature, beta-sheet rich fibrils[4].

  • Incubation: In glass test tubes, mix 50 µL of A β (1-42) aggregates, 50 µL of the [ 125 I]-labeled flavonoid (at a fixed concentration, e.g., 0.1 nM), and 50 µL of the non-radioactive competitor at varying concentrations (10 −11 to 10 −5 M)[4].

  • Binding: Add PBS to a final volume of 1 mL and incubate at room temperature for 3 hours to reach equilibrium.

  • Separation: Rapidly filter the mixture through GF/B glass fiber filters using a Brandel cell harvester to separate the bound radioligand from the free radioligand. Wash the filters three times with cold PBS to reduce non-specific background noise[4].

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter. Calculate the IC 50​ using non-linear regression and convert it to K i​ using the Cheng-Prusoff equation[4].

References[5] An Improved Synthetic Method for Sensitive Iodine Containing Tricyclic Flavonoids. nih.gov. Link[7] Iodine-PEG as a unique combination for the metal-free synthesis of flavonoids through iodonium-triiodide ion-pair complexation. nih.gov.Link[2] First Evaluation of Radioiodinated Flavonoids as Necrosis-Avid Agents and Application in Early Assessment of Tumor Necrosis. nih.gov.Link[6] New iodine derivatives of flavonol and isoflavone. semanticscholar.org. Link[1] Targeting telomerase with radiolabeled inhibitors. nih.gov. Link[3] Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging. mdpi.com. Link[4] Synthesis and evaluation of ethyleneoxylated and allyloxylated chalcone derivatives for imaging of amyloid β plaques by SPECT. nii.ac.jp. Link

Sources

Application Notes: A Detailed Protocol for Cell-Based Antioxidant Assays for Flavonoids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Chemical Assays

Flavonoids are a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, renowned for their potential health benefits, largely attributed to their antioxidant properties.[1][2] Traditionally, the antioxidant capacity of these compounds has been evaluated using chemical assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (Ferric Reducing Antioxidant Power).[3][4][5] However, these methods operate in a simplified, non-biological environment and often fail to predict the actual antioxidant efficacy within a complex living system.[6][7][8]

Cell-based antioxidant assays bridge this critical gap by providing a more biologically relevant context.[9][10] These assays account for crucial physiological factors such as cell uptake, distribution, and metabolism of the tested compounds, which are entirely overlooked in chemical assays.[11][12][13][14] This guide provides a detailed protocol for the Cellular Antioxidant Activity (CAA) assay, a robust method for evaluating the intracellular antioxidant potential of flavonoids.

Principle of the Cellular Antioxidant Activity (CAA) Assay

The CAA assay is the most widely adopted cell-based method for quantifying antioxidant activity.[15] It relies on the fluorescent probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA), a cell-permeable molecule that serves as an indicator of overall oxidative stress.[16][17]

The mechanism unfolds in three key steps:

  • Cellular Uptake and Deacetylation: Non-fluorescent and non-polar DCFH-DA readily diffuses across the cell membrane into the cytosol.[17][18] Once inside, intracellular esterase enzymes cleave the diacetate groups, converting it into the polar, non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[19] This polar nature effectively traps the molecule within the cell.[13]

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP or AAPH), is introduced to the cells.[3][13] These radicals induce a state of oxidative stress.

  • Oxidation and Fluorescence: In the presence of Reactive Oxygen Species (ROS), the trapped DCFH is rapidly oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[19][20] A fluorescence microplate reader can measure the resulting fluorescence intensity.

When an antioxidant flavonoid is present, it scavenges the ROS, thereby inhibiting the oxidation of DCFH to DCF and leading to a reduction in fluorescence. This reduction in fluorescence is directly proportional to the cellular antioxidant activity of the flavonoid.[13]

DCFH_DA_Mechanism cluster_outside Extracellular Space cluster_inside Intracellular Space (Cytosol) DCFH_DA_out DCFH-DA (Cell-Permeable, Non-fluorescent) DCFH_DA_in DCFH-DA DCFH_DA_out->DCFH_DA_in Diffusion DCFH DCFH (Cell-Impermeable, Non-fluorescent) DCFH_DA_in->DCFH Cellular Esterases DCF DCF (Fluorescent) DCFH->DCF ROS ROS (e.g., from ABAP) ROS->DCFH Oxidation Flavonoid Antioxidant (Flavonoid) Flavonoid->ROS Scavenges

Caption: Mechanism of the DCFH-DA assay for cellular antioxidant activity.

Materials and Reagents

Proper preparation and handling of materials are paramount for reproducible results.

Category Item Notes
Cell Lines Human Hepatocarcinoma (HepG2) cellsRecommended due to their metabolic capabilities.[13] Other adherent cell lines like Caco-2 or HeLa can also be used.[21]
Media & Reagents Williams' Medium E (for HepG2) or other appropriate base mediaRefer to the cell line supplier for specific media recommendations.
Fetal Bovine Serum (FBS)Heat-inactivated.
L-glutamine
HEPES buffer solution
Penicillin-Streptomycin Solution
Trypsin-EDTA (0.25%)For cell detachment.
Phosphate-Buffered Saline (PBS), sterilepH 7.4.
Dimethyl sulfoxide (DMSO), cell culture gradeFor dissolving flavonoids.
Assay Reagents 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)Prepare stock in methanol or ethanol. Store at -20°C, protected from light.[22]
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP/AAPH)Peroxyl radical generator. Prepare fresh in water or HBSS before use.[22]
QuercetinCommon positive control flavonoid.[21]
Test Flavonoid(s)
Equipment & Consumables CO2 Incubator (37°C, 5% CO2, humidified)
Inverted MicroscopeFor monitoring cell health and confluence.
Biosafety Cabinet (Class II)
Water Bath (37°C)
Centrifuge
Fluorescence Microplate ReaderWith excitation/emission wavelengths of ~485 nm and ~535 nm, respectively.
Black, clear-bottom 96-well microplatesTissue-culture treated. Black walls minimize well-to-well crosstalk.
Sterile serological pipettes, pipette tips, and centrifuge tubes

Detailed Experimental Protocols

Protocol 1: Cell Line Culture and Maintenance

This protocol outlines the standard procedure for maintaining HepG2 cells to ensure they are healthy and in the logarithmic growth phase for the assay.

  • Media Preparation: Prepare complete growth medium by supplementing Williams' Medium E with 10% FBS, 2 mM L-glutamine, and 10 mM HEPES.[13]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.[13]

  • Cell Seeding: Discard the supernatant, resuspend the cell pellet in fresh medium, and transfer to a T-75 culture flask. Incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days. Monitor cell confluence daily. Do not allow cells to become over-confluent.

  • Subculturing (Passaging): When cells reach 80-90% confluence, aspirate the medium and wash the monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium.[13] Collect the cell suspension, centrifuge, and resuspend in fresh medium for seeding into new flasks or assay plates.

Protocol 2: Preparation of Flavonoid Solutions
  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10-50 mM) of your test flavonoid(s) and the quercetin positive control in 100% DMSO.[21] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the flavonoid stock solutions in the treatment medium (e.g., Williams' Medium E without FBS). The final concentration of DMSO in the wells should be kept to a minimum (ideally ≤0.5%) to prevent solvent-induced cytotoxicity.[21]

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This workflow outlines the core experimental procedure.

CAA_Workflow A 1. Seed Cells (HepG2 at 6x10^4 cells/well in 100µL) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Wash & Treat Remove medium, wash with PBS. Add 100µL of flavonoid/control + 25µM DCFH-DA. B->C D 4. Incubate (1 hour, 37°C) C->D E 5. Induce Oxidative Stress Remove treatment medium, wash with PBS. Add 100µL of 600µM ABAP. D->E F 6. Measure Fluorescence Immediately place in plate reader (37°C). Read fluorescence every 5 min for 1 hour (Ex: 485nm, Em: 535nm). E->F G 7. Data Analysis Calculate Area Under the Curve (AUC) and determine CAA value. F->G

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well in 100 µL of complete growth medium.[9][22]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and monolayer formation.

  • Preparation for Treatment: After 24 hours, remove the growth medium. Gently wash the cell monolayer once with 100 µL of PBS per well.

  • Treatment: Add 100 µL of treatment medium containing the desired concentration of your test flavonoid (or quercetin control) plus 25 µM DCFH-DA to each well.[9][22]

    • Vehicle Control Wells: Treat with medium containing DCFH-DA and the same concentration of DMSO used for the flavonoids.

    • Blank Wells: Treat with medium containing DCFH-DA but without the subsequent addition of the radical generator (ABAP).

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for cellular uptake of both the flavonoid and the DCFH-DA probe.[9]

  • Induction of Oxidative Stress: Remove the treatment medium and wash the cells once with 100 µL of PBS. Add 100 µL of a freshly prepared 600 µM ABAP solution (in a suitable buffer like HBSS) to all wells except the blank wells. To the blank wells, add 100 µL of the buffer alone.[13]

  • Fluorescence Measurement: Immediately place the plate into a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Protocol 4: Cytotoxicity Assay (Essential Prerequisite)

Causality: It is crucial to ensure that the observed reduction in fluorescence is due to antioxidant activity and not simply because the flavonoid is toxic and has killed the cells. Therefore, a cytotoxicity assay must be performed in parallel using the same cell line, flavonoid concentrations, and incubation times.

  • Seed cells in a standard 96-well plate as described above.

  • Treat the cells with the same concentrations of flavonoids used in the CAA assay.

  • Incubate for the same duration (e.g., 1 hour pre-incubation + 1 hour assay time).

  • Perform a standard cytotoxicity assay, such as MTT or resazurin (AlamarBlue), following the manufacturer's instructions.

  • Only non-toxic concentrations of the flavonoids should be used for the CAA assay.

Data Analysis and Interpretation

  • Integrate Fluorescence Data: For each well, calculate the area under the curve (AUC) of fluorescence versus time. This integration accounts for the kinetics of the reaction.

  • Calculate CAA Units: The Cellular Antioxidant Activity is expressed as a percentage of inhibition of ROS-induced fluorescence compared to the control. Use the following formula[21]:

    CAA Value = (1 - (AUC_Sample / AUC_Control)) x 100

    • AUC_Sample: Area under the curve for the wells treated with your flavonoid.

    • AUC_Control: Area under the curve for the vehicle control wells.

  • Generate Dose-Response Curves: Plot the CAA value against the concentration of the flavonoid. From this curve, you can calculate the EC50 value—the concentration required to achieve 50% of the maximum antioxidant effect. This allows for a quantitative comparison between different flavonoids.[22]

  • Quercetin Equivalents (QE): The antioxidant activity of a test compound can also be expressed as Quercetin Equivalents by comparing its effect to the dose-response curve of the quercetin standard.[21]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; "Edge effect" in the 96-well plate[23]; Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[23] Use calibrated multichannel pipettes.
No Antioxidant Effect Observed Flavonoid concentration is too low; Poor cellular uptake of the flavonoid; Flavonoid is not an effective antioxidant in a cellular context.Test a wider range of concentrations. Review literature on the specific flavonoid's bioavailability.[11][24] The result may be valid; not all flavonoids show high activity.[7][9]
Fluorescence is Very Low in Control Wells ABAP (radical initiator) has degraded; Cells are unhealthy or too sparse.Prepare ABAP solution fresh for every experiment.[22] Ensure cells are healthy, within a low passage number, and seeded at the correct density.
Fluorescence is High in Blank Wells (No ABAP) Autoxidation of the DCFH probe; Photobleaching or photo-oxidation from ambient light or repeated measurements.Prepare DCFH-DA working solution fresh and protect from light. Minimize light exposure to the plate during the experiment.
"Antioxidant" Effect at High Concentrations Only Cytotoxicity. The compound is killing the cells, preventing them from producing fluorescence.Crucially, run a parallel cytotoxicity assay. [22] Only use non-toxic concentrations for the CAA assay.

References

  • Barreca, D., Bellocco, E., Leuzzi, U., & Gurnari, C. (2014). Cellular uptake and metabolism of flavonoids and their metabolites: implications for their bioactivity. PubMed. [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA. Journal of Medicinal Chemistry. [Link]

  • Tan, Y., Lim, K. C., & Cheah, Y. K. (2021). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. PMC. [Link]

  • Alza, D., & Liskova, A. (2017). In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. Proceedings of the Nutrition Society. [Link]

  • BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. BMG Labtech. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry. [Link]

  • JoVE. (2023). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. JoVE. [Link]

  • Beta LifeScience. (2025). ROS Staining & Antibody Methods: Visualizing Oxidative Stress. Beta LifeScience. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. American Chemical Society. [Link]

  • ResearchGate. (2025). Cellular uptake and metabolism of flavonoids and their metabolites: Implications for their bioactivity. ResearchGate. [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay. Kamiya Biomedical Company. [Link]

  • Adwas, A. A., Elsayed, A. S. I., Azab, A. E., & Quwaydir, F. A. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

  • IntechOpen. (2022). Recent Advances in Flavonoid Metabolism: An Updated Review. IntechOpen. [Link]

  • Koek, R. J., et al. (2022). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. MDPI. [Link]

  • Bio-protocol. (n.d.). Cellular antioxidant assay. Bio-protocol. [Link]

  • Bibi Sadeer, N., & Al-Amiery, A. A. (2019). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. ResearchGate. [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. [Link]

  • Petropoulos, S. A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.[Link]

  • E-publications. (n.d.). Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays. PMC. [Link]

  • Shah, P., & Khan, M. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]

  • Taylor & Francis Online. (2022). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Taylor & Francis Online. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure-activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. PubMed. [Link]

  • PubMed. (2024). Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials. PubMed. [Link]

  • Siddeeg, A., et al. (2021). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC. [Link]

  • MDPI. (2023). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. MDPI. [Link]

  • Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Cell Biolabs, Inc.[Link]

  • ResearchGate. (2026). Antioxidant activity, total phenolics and flavonoids contents: Should we ban in vitro screening methods?. ResearchGate. [Link]

  • Balta, I., et al. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. PMC. [Link]

  • Apak, R., et al. (2022). Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations. MDPI. [Link]

  • Oxford Academic. (2011). antioxidant screening assay based on oxidant-induced growth arrest in Saccharomyces cerevisiae. FEMS Yeast Research. [Link]

  • BMG LABTECH. (2022). Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. MB - About. [Link]

  • PMC. (n.d.). Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. PMC. [Link]

  • Encyclopedia MDPI. (2021). Live Cell and Antioxidant Activities. Encyclopedia MDPI. [Link]

  • ResearchGate. (2018). How to dissolve my plant extracts for total flavonoid assay?. ResearchGate. [Link]

  • PMC. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. [Link]

Sources

Introduction: The Strategic Importance of C-C Bond Formation in Flavonoid Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Heck Coupling of 3-Iodo-2-phenyl-chromen-4-one

The chromen-4-one (flavonoid) skeleton is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The functionalization of this core structure is of paramount importance for the development of novel therapeutic agents and advanced materials. Specifically, the introduction of new carbon-carbon bonds at the C3-position of the chromenone ring can dramatically alter the molecule's steric and electronic properties, leading to new pharmacological profiles or material characteristics.

The Palladium-catalyzed Heck coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)-C(sp²) bonds. This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. The application of the Heck reaction to a substrate such as 3-iodo-2-phenyl-chromen-4-one offers a direct route to synthesize a variety of 3-substituted flavonoid derivatives.

This document provides a detailed protocol and scientific rationale for performing a Heck coupling reaction on 3-iodo-2-phenyl-chromen-4-one. The insights and procedures outlined herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Principle: The Heck-Mizoroki Catalytic Cycle

The Heck coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (3-iodo-2-phenyl-chromen-4-one) to a Pd(0) complex, forming a square planar Pd(II) intermediate. This is often the rate-determining step.

  • Alkene Coordination and Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) complex.

  • β-Hydride Elimination: For the catalytic cycle to turn over, the palladium must be regenerated. This occurs via β-hydride elimination, where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is removed, forming a palladium-hydride species and releasing the final product.

  • Reductive Elimination: The final step involves the reductive elimination of HX from the palladium-hydride complex by a base, which regenerates the active Pd(0) catalyst.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ar-I Alkene Coordination Alkene Coordination Pd(II) Complex->Alkene Coordination Pi-Complex Pi-Complex Alkene Coordination->Pi-Complex Alkene Migratory Insertion Migratory Insertion Pi-Complex->Migratory Insertion Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Migratory Insertion->Sigma-Alkyl Pd(II) Beta-Hydride Elimination Beta-Hydride Elimination Sigma-Alkyl Pd(II)->Beta-Hydride Elimination Pd-H Complex Pd-H Complex Beta-Hydride Elimination->Pd-H Complex Product Product Pd-H Complex->Product Reductive Elimination Reductive Elimination Pd-H Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Base

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck Coupling of 3-Iodo-2-phenyl-chromen-4-one with Styrene

This protocol provides a starting point for the Heck coupling of 3-iodo-2-phenyl-chromen-4-one with a model alkene, styrene. The conditions can be adapted for other alkenes.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Iodo-2-phenyl-chromen-4-one>98%SynthesizedStarting material
Styrene>99%, inhibitor-freeSigma-AldrichFreshly distilled or passed through alumina
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsPre-catalyst
Triphenylphosphine (PPh₃)>99%Acros OrganicsLigand
Triethylamine (Et₃N)Anhydrous, >99.5%Sigma-AldrichBase, freshly distilled
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsSolvent
Diethyl etherAnhydrousFisher ScientificFor workup
Saturated aqueous NH₄Cl solutionACS gradeLab preparedFor workup
Saturated aqueous NaCl solution (brine)ACS gradeLab preparedFor workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS gradeFisher ScientificDrying agent
Argon or Nitrogen gasHigh purityAirgasFor inert atmosphere
Schlenk flask or reaction tubeVWR
Magnetic stirrer and stir barVWR
Heating mantle or oil bathIKA
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-2-phenyl-chromen-4-one (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.1 M.

    • Add triethylamine (2 equivalents) via syringe.

    • Finally, add styrene (1.5 equivalents) via syringe.

  • Reaction Conditions:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • The reaction is complete when the starting material spot is no longer visible by TLC.

  • Workup Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution (2 x 20 mL).

    • Wash the organic layer with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Heck_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A Add 3-iodo-2-phenyl-chromen-4-one, Pd(OAc)₂, PPh₃ to Schlenk flask B Evacuate and backfill with Ar/N₂ (3x) A->B C Add anhydrous DMF B->C D Add Et₃N C->D E Add Styrene D->E F Heat to 100 °C E->F G Stir for 12-24 h F->G H Monitor by TLC G->H I Cool to RT and dilute with diethyl ether H->I Upon completion J Wash with aq. NH₄Cl and brine I->J K Dry over MgSO₄ and concentrate J->K L Purify by column chromatography K->L

Caption: Experimental workflow for the Heck coupling reaction.

Justification of Reaction Conditions

  • Catalyst and Ligand: Palladium(II) acetate is a common and robust pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Triethylamine acts as a base to neutralize the HI that is formed during the reaction, regenerating the Pd(0) catalyst. An inorganic base such as K₂CO₃ can also be used, sometimes leading to cleaner reactions.

  • Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and the palladium catalyst. Other solvents such as acetonitrile or toluene can also be employed.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific alkene used.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
No reaction or low conversionInactive catalystUse a fresh bottle of Pd(OAc)₂ or a different palladium source (e.g., PdCl₂(PPh₃)₂). Ensure an inert atmosphere.
Low reaction temperatureIncrease the temperature in 10 °C increments.
Formation of side productsDecomposition of the catalyst or starting materialUse a lower reaction temperature or a different ligand (e.g., a more electron-rich phosphine).
Double bond isomerization in the productThis can sometimes be an issue with the Heck reaction. A change of solvent or base may help.
Poor reproducibilityMoisture or oxygen in the reactionEnsure all glassware is flame-dried and that anhydrous solvents and reagents are used under an inert atmosphere.

Safety Considerations

  • Palladium Compounds: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: DMF is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Diethyl ether is extremely flammable.

  • Reagents: Triethylamine is a corrosive and flammable liquid. Styrene is flammable and an irritant.

  • General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this reaction.

Conclusion

The Heck coupling reaction is a powerful tool for the C3-functionalization of the 2-phenyl-chromen-4-one scaffold. The protocol described here provides a solid foundation for the synthesis of a wide variety of novel flavonoid derivatives. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for different alkene coupling partners.

References

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

Application Note & Protocols: Strategic Derivatization of 3-Iodoflavones for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Flavonoids are a class of polyphenolic compounds celebrated for their diverse pharmacological activities, establishing them as "privileged scaffolds" in medicinal chemistry and drug discovery.[1][2] Among these, the flavone core offers a robust framework for synthetic modification. This guide focuses on the 3-iodoflavone, a pivotal synthetic intermediate, detailing its preparation and subsequent derivatization. The strategic placement of iodine at the C3 position provides a versatile handle for introducing a wide array of functional groups through modern cross-coupling reactions.[3][4] We present detailed protocols for Suzuki-Miyaura and Sonogashira couplings, enabling the systematic synthesis of novel flavone analogues. The overarching goal is to facilitate comprehensive Structure-Activity Relationship (SAR) studies, accelerating the identification of lead compounds with enhanced potency and selectivity.

The Strategic Importance of 3-Iodoflavone in SAR-Driven Drug Discovery

The flavone skeleton, characterized by a C6-C3-C6 ring system, is a cornerstone of natural product chemistry and has yielded compounds with anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][5][6][7][8] Structure-Activity Relationship (SAR) studies are fundamental to transforming these natural scaffolds into potent therapeutics by correlating specific structural features with biological outcomes.[7][9]

The C3 position of the flavone C-ring is a critical site for modification. While naturally occurring flavonols possess a 3-hydroxyl group essential for certain activities like radical scavenging[6], synthetic derivatization at this position allows for the exploration of a much broader chemical space. The 3-iodoflavone is an ideal precursor for this purpose. The carbon-iodine bond is sufficiently reactive to participate in a variety of palladium-catalyzed cross-coupling reactions, serving as a gateway to novel C3-aryl, C3-heteroaryl, and C3-alkynyl flavones. This systematic approach is invaluable for probing the steric, electronic, and hydrophobic requirements of biological targets.

Synthesis of the 3-Iodoflavone Precursor

A reliable and high-yielding synthesis of the 3-iodoflavone starting material is the essential first step. Several methods exist, with direct iodination of flavones or cyclization of chalcone precursors being the most efficient.[10][11] The following protocol describes a direct, one-pot synthesis from the corresponding flavone using Oxone® and potassium iodide, which generates molecular iodine in situ.[10]

Protocol 2.1: Direct Synthesis of 3-Iodoflavone

This protocol provides a convenient method for the synthesis of 3-iodoflavone from a flavone starting material.

Materials:

  • Flavone (1.0 eq)

  • Potassium Iodide (KI) (2.0 eq)

  • Oxone® (potassium peroxymonosulfate) (1.0 eq)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting flavone (1.0 eq) in methanol.

  • Addition of Reagents: Add potassium iodide (2.0 eq) and Oxone® (1.0 eq) to the solution. Stir the mixture at room temperature. The reaction proceeds via an intermediate 2-methoxy-3-iodoflavanone.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting flavone is consumed.

  • Elimination: Once the formation of the intermediate is complete, slowly add 10% aqueous NaOH solution to the mixture. Stir vigorously until TLC analysis indicates the complete conversion to the 3-iodoflavone product.

  • Work-up: Quench the reaction by adding a saturated solution of Na₂S₂O₃ to neutralize any remaining iodine.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of Hexane/Ethyl Acetate to yield the pure 3-iodoflavone.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization of 3-Iodoflavones via Palladium-Catalyzed Cross-Coupling

The 3-iodoflavone is a versatile substrate for creating new carbon-carbon bonds. The following sections detail protocols for Suzuki-Miyaura and Sonogashira couplings, which are among the most robust and widely used methods in medicinal chemistry.[12][13]

Workflow for Library Generation

The general workflow for generating a library of 3-substituted flavones for SAR studies is depicted below. This process leverages the 3-iodoflavone as a common intermediate, which is then reacted with a diverse set of coupling partners.

G Start Flavone Precursor Iodination Protocol 2.1: Direct Iodination Start->Iodination Intermediate 3-Iodoflavone (Key Intermediate) Iodination->Intermediate Suzuki Protocol 3.1: Suzuki-Miyaura Coupling Intermediate->Suzuki Sonogashira Protocol 3.2: Sonogashira Coupling Intermediate->Sonogashira Other Other Couplings (e.g., Heck, Stille) Intermediate->Other Library Diverse Library of 3-Substituted Flavones Suzuki->Library Sonogashira->Library Other->Library Boronic Aryl/Heteroaryl Boronic Acids/Esters Boronic->Suzuki Alkyne Terminal Alkynes Alkyne->Sonogashira OtherReactants Alkenes, etc. OtherReactants->Other SAR Biological Screening & SAR Analysis Library->SAR SAR_Flow A Synthesis of 3-Substituted Library B Structural & Purity Confirmation (NMR, MS, HPLC) A->B C Primary Biological Screening (e.g., In Vitro Enzyme Assay, Cell Proliferation Assay) B->C D Data Collection & Quantification (IC₅₀, EC₅₀) C->D E SAR Analysis: Correlate Structure with Activity D->E F Identify Key Features (Pharmacophore) E->F G Design Next-Generation Analogs F->G G->A Iterative Optimization

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodochromones

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of 3-Aminochromones

The chromone scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds. Functionalization of the chromone ring is a key strategy in medicinal chemistry and drug discovery for modulating pharmacological properties. Among the various substituted chromones, 3-aminochromones are particularly valuable building blocks for the synthesis of compounds with diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a nitrogen-containing substituent at the C3-position can significantly influence the molecule's polarity, hydrogen bonding capacity, and overall biological activity.

Traditionally, the synthesis of 3-aminochromones has been challenging. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds.[1][2] This powerful transformation allows for the direct coupling of an aryl halide, in this case, a 3-iodochromone, with a wide variety of primary and secondary amines under relatively mild conditions.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Buchwald-Hartwig amination of 3-iodochromones. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and discuss critical parameters for successful execution and optimization.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_inputs Reactants Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition 3-Iodochromone Pd(II)_Complex Pd(II) Intermediate (R-Pd(II)-X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine, Base Pd_Amido_Complex Pd(II)-Amido Complex (R-Pd(II)-NR'R'')L Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 3-Aminochromone (Product) R-NR'R'' Reductive_Elimination->Product 3-Iodochromone 3-Iodochromone (R-X) Amine Amine (HNR'R'') Base Base

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3-iodochromone, inserting itself into the carbon-iodine bond to form a Pd(II) intermediate.[4][6] The reactivity order for the aryl halide is generally I > Br > Cl.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center of the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond as the 3-aminochromone product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5][7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 3-iodochromone with a generic amine. Optimization of the reaction conditions, including the choice of ligand, base, and solvent, may be necessary for specific substrates.

Reagents and Equipment
Reagent/EquipmentRecommended SpecificationsPurpose
3-IodochromoneSynthesized or commercially availableStarting material
AminePrimary or secondaryNucleophile
Palladium PrecatalystPd₂(dba)₃ or Pd(OAc)₂Source of active Pd(0) catalyst
Phosphine LigandXantphos, BINAP, or a bulky biarylphosphine ligandStabilizes the Pd catalyst and facilitates the reaction
BaseNaOtBu, K₃PO₄, or Cs₂CO₃Deprotonates the amine
Anhydrous SolventToluene or DioxaneReaction medium
Schlenk tube or reaction vialOven-driedInert atmosphere reaction vessel
Magnetic stirrer and hotplate---For mixing and heating
Inert gas supplyArgon or NitrogenTo exclude oxygen and moisture
TLC plates, GC/LC-MS---For reaction monitoring
Standard workup and purification suppliesSilica gel, solvents, etc.For product isolation
Detailed Procedure

Reaction Setup (under an inert atmosphere):

  • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the 3-iodochromone (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and the phosphine ligand (2-4 mol%).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the amine (1.2-1.5 equiv) via syringe. If the amine is a solid, it can be added in the first step with the other solids.

  • Add the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the 3-iodochromone).

Reaction Execution:

  • Stir the reaction mixture at the desired temperature, typically between 80-110 °C.[4] The optimal temperature will depend on the specific substrates and catalyst system used.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography/liquid chromatography-mass spectrometry (GC/LC-MS) until the starting material is consumed.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminochromone.

Key Considerations and Field-Proven Insights

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components.

The Catalyst System: Palladium and Ligand
  • Palladium Source: While Pd(0) is the active catalyst, Pd(II) precatalysts like Pd(OAc)₂ are commonly used as they are more stable and are reduced in situ to Pd(0).[4][5] Pd₂(dba)₃ is a common Pd(0) source.[4]

  • The Ligand's Critical Role: The choice of phosphine ligand is paramount for a successful reaction.[7] Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps.[1] For the coupling of aryl iodides, a variety of ligands can be effective.

    • Xantphos: A versatile and often effective ligand for a broad range of substrates due to its wide bite angle.

    • BINAP: A classic bidentate ligand that has shown good performance in many amination reactions.[1]

    • Bulky Biarylphosphine Ligands (e.g., XPhos, BrettPhos): These ligands, developed by the Buchwald group, are often highly effective, particularly for challenging substrates, and can enable reactions at lower temperatures.[5][8]

Ligand_Selection_Flowchart Start Start: Select Ligand for 3-Iodochromone Amination Initial_Screen Initial Screening: Xantphos or BINAP Start->Initial_Screen High_Yield High Yield? Initial_Screen->High_Yield Success Proceed with Protocol High_Yield->Success Yes Optimization Optimization Needed High_Yield->Optimization No Bulky_Ligands Try Bulky Biarylphosphine Ligands (e.g., XPhos, BrettPhos) Optimization->Bulky_Ligands Bulky_Ligands->High_Yield

Figure 2: Ligand selection workflow for the amination of 3-iodochromones.

The Role of the Base

The base plays a crucial role in deprotonating the amine, which is necessary for the formation of the palladium-amido complex.[7] The choice of base can significantly impact the reaction rate and yield.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective for a wide range of amines.[4]

  • Weaker Inorganic Bases: For substrates that are sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher reaction temperatures or longer reaction times.[4][9]

Solvent and Temperature
  • Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst. Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.

  • Temperature: The reaction is typically heated to between 80 and 110 °C.[4] Microwave irradiation has also been successfully employed to accelerate these reactions, often leading to shorter reaction times and improved yields.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst, insufficient temperature, poor choice of ligand or baseEnsure anhydrous and inert conditions. Try a different ligand (e.g., a bulky biarylphosphine). Increase the reaction temperature. Use a stronger base like NaOtBu.
Formation of side products Decomposition of starting material or product, competing side reactionsLower the reaction temperature. Use a weaker base if the substrate is base-sensitive. Screen different ligands.
Hydrodeiodination of the starting material Presence of water or other proton sourcesEnsure all reagents and solvents are strictly anhydrous.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 3-aminochromones from 3-iodochromones. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocol and insights provided in these application notes serve as a strong foundation for the successful implementation and optimization of this powerful synthetic transformation in the pursuit of novel therapeutic agents and other advanced materials.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • MacMillan, D. W. C. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • MacMillan, D. W. C. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Nolan, S. P. et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Musa, M. H. B. et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Publications. [Link]

  • Hrycyna, C. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation. RSC Publishing. [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. PMC. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis of chromanones by palladium-catalyzed conjugate addition to chromones. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of California, Irvine. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. ResearchGate. [Link]

Sources

Application Notes & Protocols: 3-Iodoflavones as Versatile Building Blocks for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Flavonoids represent a vast and structurally diverse class of natural products, renowned for their wide-ranging biological activities. The strategic functionalization of the flavonoid core is paramount for the synthesis of complex natural products and the development of novel therapeutic agents. Among the various synthetic handles, the iodo group at the C-3 position of the flavone nucleus stands out for its exceptional versatility. 3-Iodoflavones are stable, readily accessible intermediates that serve as powerful building blocks for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utility of 3-iodoflavones, with a focus on palladium-catalyzed cross-coupling and cyclization strategies for the synthesis of complex natural products like biflavonoids and rotenoids. We present detailed, field-tested protocols and explain the rationale behind key experimental parameters to empower researchers to leverage these powerful synthons in their own work.

Introduction: The Strategic Importance of 3-Iodoflavones

The flavone scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1] The C-3 position of the flavone is a key site for modification, as functionalization at this position can significantly modulate biological activity. While direct functionalization of the C-H bond at this position is possible, it often requires harsh conditions or pre-functionalized substrates.[2] The introduction of an iodine atom at C-3 creates a highly valuable and versatile synthetic handle.

The carbon-iodine (C-I) bond is sufficiently labile to participate in a wide array of transition-metal-catalyzed cross-coupling reactions, yet stable enough for the molecule to be easily handled, purified, and stored. This unique reactivity profile makes 3-iodoflavones ideal precursors for the modular and convergent synthesis of complex molecular architectures.[3]

This guide will explore the primary applications of 3-iodoflavones, focusing on their role in constructing key structural motifs found in a variety of natural products.

G cluster_0 Synthesis of 3-Iodoflavone cluster_1 Application in Natural Product Synthesis Chalcone 2'-Hydroxychalcone Iodoflavone 3-Iodoflavone Chalcone->Iodoflavone Iodine-mediated Oxidative Cyclization Flavone Flavone Flavone->Iodoflavone Direct Iodination CrossCoupling Pd-Catalyzed Cross-Coupling Iodoflavone->CrossCoupling Cyclization Intramolecular Cyclization Iodoflavone->Cyclization Biflavonoids Biflavonoids (e.g., Amentoflavone) CrossCoupling->Biflavonoids Rotenoids Rotenoids (e.g., Deguelin) Cyclization->Rotenoids Polycycles Complex Polycycles Cyclization->Polycycles

Figure 1: Overall workflow demonstrating the synthesis of 3-iodoflavones and their subsequent application as key building blocks in the synthesis of diverse natural product scaffolds.

Synthesis of 3-Iodoflavone Building Blocks

Before utilization, the 3-iodoflavone synthon must be prepared. Fortunately, several efficient and high-yielding methods have been developed.

  • ICl-Induced Cyclization : A highly efficient method involves the iodine monochloride (ICl)-induced cyclization of heteroatom-substituted alkynones. This reaction proceeds under mild, neutral conditions, tolerates a wide variety of functional groups, and consistently provides 3-iodochromones and their analogs in good to excellent yields.[3]

  • Direct Iodination of Flavones : An operationally simple method involves the direct iodination of a pre-existing flavone. Reagent systems such as molecular iodine in DMSO can achieve this transformation effectively.[4] This method is particularly useful when the parent flavone is commercially available or easily synthesized.

  • One-Pot Synthesis from Chalcones : It is also possible to synthesize 3-iodoflavones directly from 2'-hydroxy or 2'-allyloxy chalcones. In a one-pot reaction, molecular iodine can mediate allyl deprotection (if present), oxidative cyclization, and C-3 iodination.[2]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true power of 3-iodoflavones is unleashed in palladium-catalyzed cross-coupling reactions, which allow for the precise and modular construction of C-C bonds.[5] These reactions form the cornerstone of modern synthetic chemistry and have been instrumental in the synthesis of numerous natural products.[5]

Suzuki-Miyaura Coupling: Access to Biflavonoids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds.[6] In the context of 3-iodoflavones, it provides a powerful and convergent route to biflavonoids—a class of natural products composed of two flavonoid units linked together, which often exhibit enhanced biological activity compared to their monomeric counterparts.[7][8]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the 3-iodoflavone to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., a flavonoid-boronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, regenerating the Pd(0) catalyst and forming the desired C-C bond.

G Pd0 Pd(0)L₂ Intermediate1 Ar¹-Pd(II)L₂-I Pd0->Intermediate1 Oxidative Addition IodoFlavone 3-Iodoflavone (Ar¹-I) IodoFlavone->Intermediate1 BoronicAcid Flavone-Boronic Acid (Ar²-B(OR)₂) BorateComplex [Ar²-B(OR)₂(Base)]⁻ BoronicAcid->BorateComplex Base Base (e.g., NaOH, K₂CO₃) Base->BorateComplex Product Biflavonoid (Ar¹-Ar²) Intermediate2 Ar¹-Pd(II)L₂-Ar² Intermediate1->Intermediate2 Intermediate2->Pd0 Intermediate2->Product Reductive Elimination BorateComplex->Intermediate2 Transmetalation

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction for biflavonoid synthesis.

Application Example: Synthesis of Amentoflavone Derivatives The synthesis of amentoflavone, a C-3' to C-8" linked biflavonoid, exemplifies this strategy. The key step involves the Suzuki coupling of a 3'-iodoflavone monomer with an 8-flavonylboronic acid.[9] This approach offers high regioselectivity, overcoming a major challenge associated with older methods like Ullmann coupling.[7]

Entry3-Iodoflavone DerivativeBoronic Acid/EsterCatalyst/Base SystemYield (%)Reference
13'-Iodo-5,7,4'-trimethoxyflavone8-(Pinacolatoboryl)-5,7,3',4'-tetramethoxyflavonePd(PPh₃)₄, NaOH~50-60%[6][7]
23-IodochromonePhenylboronic acidPd(OAc)₂, K₂CO₃>80%[10]
38-Iodo-chrysin derivativeArylboronic acidsPd(PPh₃)₄, NaOH85-95%[6]
Table 1: Representative examples of Suzuki-Miyaura couplings involving iodo-flavonoid scaffolds.
Sonogashira Coupling: Introducing an Alkyne Handle

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] Applying this to 3-iodoflavones installs a versatile alkyne moiety at the C-3 position. This functionality can serve as a linchpin for subsequent transformations, including click chemistry, cyclizations, or further cross-coupling reactions.[12][13] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11][14]

Causality in Protocol Design:

  • Catalyst System: A combination of a Pd(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a Cu(I) salt (typically CuI) is classic. The palladium component orchestrates the main catalytic cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which facilitates the transmetalation step to the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne, neutralize the HX acid formed during the reaction, and act as a solvent.

  • Solvent: Anhydrous solvents like THF or DMF are often used to prevent unwanted side reactions, although aqueous conditions have also been developed.[12]

Heck Coupling: Vinylation of the Flavone Core

The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[15][16] Using a 3-iodoflavone, this reaction allows for the introduction of vinyl groups at the C-3 position. The resulting styrenyl-flavones can be precursors to other natural product scaffolds or can be further elaborated. The mechanism involves the oxidative addition of palladium to the C-I bond, followed by alkene coordination, insertion, and β-hydride elimination.[16]

Advanced Application: Synthesis of Rotenoids (Deguelin)

Rotenoids are a class of isoflavonoid-derived natural products characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene core.[17] Many, like deguelin and tephrosin, exhibit potent insecticidal and anticancer properties.[18][19] The synthesis of this complex ring system can be elegantly achieved using strategies that rely on the reactivity of an iodo-aromatic precursor, demonstrating the principles of using C-I bonds established with 3-iodoflavones.

A concise total synthesis of (±)-deguelin highlights this approach, where a vinyl iodide is used as a key building block to construct the 4-acylchromene substructure.[20] An alternative asymmetric synthesis employs an intramolecular Wacker-type cyclization of an iodo-substituted precursor, showcasing the power of iodine as a directing and activating group for complex cyclizations.[18]

G Start Iodo-substituted Chromene Precursor Step1 Coupling with Side Chain Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Pd-Catalyzed Intramolecular Cyclization Intermediate->Step2 Product Rotenoid Core (e.g., Deguelin) Step2->Product

Figure 3: Simplified retrosynthetic logic for the construction of the rotenoid core, highlighting the pivotal role of an iodo-aromatic precursor for key bond-forming events.

Detailed Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. All reactions should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Iodoflavone

Objective: To synthesize a 3-arylflavone via palladium-catalyzed coupling.

Materials:

  • 3-Iodoflavone (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2 M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • Solvent: 1,4-Dioxane or DMF/Water mixture (e.g., 4:1)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-iodoflavone (e.g., 100 mg, 0.287 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (16.6 mg, 0.014 mmol, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the solvent (e.g., 5 mL of dioxane) and the aqueous base (e.g., 0.43 mL of 2M Na₂CO₃, 0.861 mmol, 3.0 equiv) via syringe.

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent typically a gradient of hexanes/ethyl acetate) to afford the pure 3-arylflavone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Sonogashira Coupling of a 3-Iodoflavone

Objective: To synthesize a 3-alkynylflavone.

Materials:

  • 3-Iodoflavone (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • To an oven-dried Schlenk flask, add the 3-iodoflavone (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous THF (to make a ~0.1 M solution) and the amine base (e.g., TEA, 3.0 equiv) via syringe.

  • Add the terminal alkyne (1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC. The reaction is often complete within 1-6 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure 3-alkynylflavone.

  • Characterize the product by appropriate spectroscopic methods.

Conclusion and Future Outlook

3-Iodoflavones have firmly established themselves as indispensable building blocks in modern organic synthesis. Their stability, coupled with the predictable and versatile reactivity of the C-I bond, allows for the efficient and modular construction of complex natural products. The palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Heck—provide robust and reliable methods for elaborating the flavone core, enabling access to diverse scaffolds such as biflavonoids and precursors to rotenoids. As synthetic methodologies continue to advance, the application of 3-iodoflavones is expected to expand further, facilitating the discovery of new biologically active molecules and providing innovative solutions to long-standing challenges in natural product total synthesis.

References

  • Iodine-mediated direct synthesis of 3-iodoflavones. ResearchGate. [Link]

  • Photo-induced tandem cyclization of 3-iodoflavones with electron rich five-membered heteroarenes. Semantic Scholar. [Link]

  • Cyclization of different 3-iodoflavones 1 and heteroarenes 2 a. ResearchGate. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH. [Link]

  • Synthesis of 3-Iodo Derivatives of Flavones, Thioflavones and Thiochromones. Semantic Scholar. [Link]

  • Iodine-mediated direct synthesis of 3-iodoflavones. OUCI. [Link]

  • Synthetic Strategies and Biological Diversity of Biflavonoids: Current Status and Perspective. MDPI. [Link]

  • Facile Synthesis of Isoflavones by the Cross-Coupling. Amanote Research. [Link]

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Concise Modular Asymmetric Synthesis of Deguelin, Tephrosin and Investigation into Their Mode of Action. PMC. [Link]

  • Rotenone- Discovery, Synthesis, and Applications. St. John's University. [Link]

  • Synthesis of structurally diverse biflavonoids. FAO AGRIS. [Link]

  • Synthesis of structurally diverse biflavonoids. Spring Research Group. [Link]

  • Total synthesis of (−)-deguelin via an iterative pyran-ring formation strategy. Chemical Communications (RSC Publishing). [Link]

  • Iodine Mediated Direct Synthesis of 3 Iodoflavones. Scribd. [Link]

  • Innovation of hypervalent(iii) iodine in the synthesis of natural products. RSC Publishing. [Link]

  • Cross-coupling reactions towards the synthesis of natural products. PubMed. [Link]

  • Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Total synthesis of rotenoid nature products. a Synthesis of... ResearchGate. [Link]

  • Novel synthesis of rotenoid, pongarotene, by oxidative rearrangement using thallium(III) p -tosylate. ResearchGate. [Link]

  • Synthesis and biological evaluation of C-ring truncated deguelin derivatives as heat shock protein 90 (HSP90) inhibitors. PubMed. [Link]

  • Concise Total Synthesis of (±)-Deguelin and (±)-Tephrosin Using a Vinyl Iodide as a Key Building Block. PubMed. [Link]

  • Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigenin. Journal of the Chemical Society C - RSC Publishing. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC. [Link]

Sources

Comprehensive Profiling of Flavonoid Bioavailability: From In Vitro Permeability to In Vivo Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioavailability Paradox

Flavonoids represent a diverse class of polyphenolic secondary metabolites renowned for their potent antioxidant, anti-inflammatory, and antineoplastic properties. However, clinical translation is frequently hindered by the "bioavailability paradox": despite robust in vitro bioactivity, flavonoids exhibit remarkably low systemic exposure in vivo[1].

This poor bioavailability is driven by a combination of physicochemical and physiological barriers. Most flavonoids exhibit poor aqueous solubility and are ingested as glycosides, which must be hydrolyzed by lactase phlorizin hydrolase (LPH) or gut microbiota into aglycones prior to absorption[2]. Once internalized by enterocytes, these aglycones undergo rapid and extensive first-pass Phase II metabolism—primarily glucuronidation by uridine-5′-diphosphate glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs)[3]. Furthermore, both the parent aglycones and their conjugated metabolites are subject to active efflux back into the intestinal lumen via transporters such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-associated Protein 2 (MRP2)[3].

To accurately assess flavonoid bioavailability, drug development professionals must employ a multi-tiered analytical strategy. This application note details self-validating protocols for evaluating intestinal permeability, metabolic stability, and systemic pharmacokinetics.

Mechanistic Workflow

FlavonoidBioavailability Diet Dietary Flavonoids (Glycosides) Lumen Intestinal Lumen (Hydrolysis to Aglycones) Diet->Lumen Digestion & Microbiota Caco2 Enterocyte Absorption (Caco-2 Permeability) Lumen->Caco2 Passive/Active Uptake Efflux Apical Efflux (BCRP / MRP2) Caco2->Efflux Secretion Microsomes Hepatic/Intestinal Metabolism (UGT / SULT Conjugation) Caco2->Microsomes Portal Transport Efflux->Lumen Excretion Microsomes->Efflux Biliary Excretion Circulation Systemic Circulation (In Vivo PK & LC-MS/MS) Microsomes->Circulation Glucuronides & Sulfates

Figure 1: Mechanistic workflow of flavonoid absorption, Phase II metabolism, and systemic circulation.

Protocol 1: Assessing Intestinal Permeability & Efflux (Caco-2 Transwell Assay)

The Caco-2 human colon carcinoma cell line spontaneously differentiates into monolayers that morphologically and functionally resemble small intestinal enterocytes. This model is critical for determining the apparent permeability coefficient ( Papp​ ) and identifying whether a flavonoid is a substrate for active efflux[4].

Causality & Assay Design
  • Bidirectional Transport : We measure both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport. An Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ) greater than 2.0 indicates active efflux, explaining why certain highly permeable flavonoids fail to reach systemic circulation[3].

  • Antioxidant Protection : Flavonoids auto-oxidize rapidly at pH 7.4. Adding 1 mM ascorbic acid to the transport buffer prevents degradation, ensuring the disappearance of the parent compound is due to cellular transport, not chemical instability.

Step-by-Step Methodology
  • Cell Seeding & Differentiation : Seed Caco-2 cells at a density of 1×105 cells/mL on 12-well polycarbonate Transwell inserts (0.4 μm pore size)[5]. Culture for 21 days, replacing the medium every 48 hours.

  • Monolayer Integrity Validation : Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 350 Ω⋅cm2 , confirming the formation of tight junctions[6].

  • Dosing : Wash monolayers with Hank's Balanced Salt Solution (HBSS, pH 7.4). Add the flavonoid (e.g., 40 μM, dissolved in DMSO < 0.5% final concentration) to the donor compartment[5].

  • Sampling : Incubate at 37°C. Extract 100 μL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh HBSS.

  • Self-Validation (Paracellular Leakage) : Co-incubate with Lucifer Yellow (LY). Post-assay, measure LY fluorescence. If LY Papp​>1×10−6 cm/s, discard the data as the monolayer was compromised.

  • Analysis : Quench samples with ice-cold methanol, centrifuge (10,000 ×g , 10 min), and analyze the supernatant via LC-MS/MS[6].

Protocol 2: Phase II Metabolic Stability (Hepatic & Intestinal Microsomes)

Because Phase I (CYP450) metabolism plays only a minor role in flavonoid clearance, assessing Phase II conjugation is paramount[3]. Human liver microsomes (HLM) and intestinal microsomes (HIM) are utilized to profile UGT and SULT kinetics. Key isoforms such as UGT1A1, UGT1A8, and UGT1A9 dictate the regioselectivity of glucuronidation (e.g., at the 3-, 7-, or 4'-hydroxyl moieties)[7],[8].

Causality & Assay Design
  • Alamethicin Pore-Formation : UGT active sites are localized on the luminal side of the endoplasmic reticulum. Because the highly polar cofactor UDP-glucuronic acid (UDPGA) cannot passively cross the intact microsomal membrane, the pore-forming peptide alamethicin must be added to overcome enzyme latency. Without this, UGT activity will be falsely underestimated.

Step-by-Step Methodology
  • Reaction Mixture Preparation : In a 1.5 mL tube, combine 0.5 mg/mL microsomal protein (HLM or HIM), 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl2​ , and 25 μg/mL alamethicin. Incubate on ice for 15 minutes to allow pore formation.

  • Substrate Addition : Add the flavonoid substrate (1–50 μM) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the reaction by adding the cofactors: 2 mM UDPGA (for UGTs) and 0.1 mM 3'-phosphoadenosine-5'-phosphosulfate (PAPS, for SULTs).

  • Kinetic Sampling : At 0, 10, 20, 30, 45, and 60 minutes, remove 50 μL aliquots.

  • Quenching & Extraction : Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Self-Validation : Run a parallel positive control using 7-hydroxycoumarin to confirm UGT/SULT enzymatic viability.

Protocol 3: In Vivo Pharmacokinetics & LC-MS/MS Bioanalysis

Systemic exposure of flavonoids is characterized by rapid absorption but extensive conversion to conjugated forms. Consequently, parent aglycones are rarely detected in high concentrations in plasma; rather, sulfates and glucuronides dominate the systemic circulation[9].

Causality & Assay Design
  • Enzymatic Hydrolysis vs. Direct MRM : To accurately calculate AUC and Cmax​ , analysts must choose between two approaches. The traditional approach uses β -glucuronidase and sulfatase to hydrolyze conjugates back to the parent aglycone, yielding "total flavonoid" metrics. The modern, preferred approach utilizes direct Multiple Reaction Monitoring (MRM) of the intact conjugates, as these metabolites often possess their own pharmacological activities[10].

Step-by-Step Methodology
  • Animal Dosing & Sampling : Administer the flavonoid (e.g., oral gavage, 20 mg/kg) to Sprague-Dawley rats. Collect blood via the jugular vein into heparinized tubes at pre-determined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h). Centrifuge at 4,000 ×g for 10 min to isolate plasma.

  • Sample Preparation (Hydrolysis Method) : To 50 μL of plasma, add 10 μL of β -glucuronidase/arylsulfatase mixture (in 0.1 M acetate buffer, pH 5.0). Incubate at 37°C for 2 hours.

  • Protein Precipitation : Add 200 μL of acetonitrile (containing SIL-IS) to the plasma. Vortex for 2 minutes, then centrifuge at 14,000 ×g for 10 minutes at 4°C.

  • LC-MS/MS Analysis :

    • Column : BEH C18 ( ) maintained at 35°C[11],[5].

    • Mobile Phase : Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile[11],[6].

    • Gradient : 0–1 min: 5% B; 1–5 min: 5–45% B; 5–7 min: 45–70% B; 7–8 min: 70–90% B[5].

    • Detection : Electrospray ionization (ESI) in negative mode. Monitor specific MRM transitions for the flavonoid and its conjugates.

Quantitative Data Interpretation

The pharmacokinetics of dietary flavonoids vary significantly based on their structural subclasses. Small intestinal absorption typically ranges from 0 to 60%, with elimination half-lives ( T1/2​ ) spanning 2 to 28 hours[12]. The table below summarizes representative metrics for key flavonoids.

Table 1: Representative Permeability and Pharmacokinetic Metrics of Common Flavonoids

FlavonoidSubclassCaco-2 Papp(A→B)​ ( 10−6 cm/s)Major Phase II MetabolitesTypical In Vivo Tmax​ (h)Primary Efflux Transporters
Quercetin Flavonol0.5 – 2.0 (Moderate)3-Glucuronide, 3'-Sulfate0.7 – 4.3[13]MRP2, BCRP
Genistein Isoflavone5.0 – 12.0 (High)7-Glucuronide2.0 – 6.0BCRP
Apigenin Flavone1.0 – 5.0 (Moderate)7-Glucuronide~2.0BCRP, P-gp
Baicalein Flavone2.0 – 6.0 (Moderate)Baicalin (7-Glucuronide)0.5 – 1.5MRP2

Note: Papp​ values <1×10−6 cm/s indicate poor transport capacity, while values >10×10−6 cm/s indicate high transport capacity[5]. Tmax​ exhibits high variance depending on the food matrix and whether the compound is ingested as an aglycone or a glycoside (e.g., quercetin-4'-glucoside vs. quercetin-3-rutinoside)[13].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodoflavones

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-iodoflavones. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. 3-Iodoflavones are critical intermediates for the synthesis of complex flavonoids and other biologically active molecules through cross-coupling reactions.[1] However, achieving high yields and purity can be challenging. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-iodoflavones. Each answer provides potential causes and actionable solutions to get your experiment back on track.

Q1: My reaction yield is low, and the primary material recovered is the starting flavone. What are the likely causes and how can I fix this?

Potential Causes:

  • Insufficient Reagent Stoichiometry: The molar ratio of the iodinating agent to the flavone is critical. Using too little iodine will naturally lead to an incomplete reaction.

  • Sub-optimal Temperature: Many iodination procedures, particularly those using molecular iodine (I₂) in a solvent like Dimethyl Sulfoxide (DMSO), require elevated temperatures (e.g., 130-140°C) to proceed efficiently.[2] Insufficient heat can stall the reaction.

  • Short Reaction Time: The reaction may not have been allowed to run to completion. Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the endpoint.

  • Presence of Quenching Agents: Trace amounts of reducing agents or other species that can react with iodine in your starting material or solvent can inhibit the desired reaction.

Solutions:

  • Optimize Reagent Ratio: For direct iodination of flavones with I₂ in DMSO, an excess of iodine is often beneficial. Start with at least 2.0 equivalents of I₂ and optimize from there.

  • Increase Reaction Temperature: Ensure your reaction is heated to the recommended temperature. For the I₂/DMSO system, maintaining a temperature of 130-140°C is often necessary for efficient conversion.[2]

  • Monitor Reaction Progress: Run the reaction until TLC analysis shows the complete consumption of the starting flavone. Reaction times can range from 2.5 to 12 hours depending on the substrate.[2]

  • Ensure Reagent and Solvent Purity: Use high-purity solvents and ensure your starting flavone is free of contaminants that could interfere with the iodinating agent.

Q2: My TLC plate shows multiple product spots, and purification is difficult. What are these byproducts and how can I prevent their formation?

Potential Causes:

  • Over-iodination: Using a large excess of iodine or extending the reaction time significantly can lead to di-iodination or iodination at other positions on the flavonoid core (e.g., C-6 or C-8).[3]

  • Solvent Participation: In some methods, the solvent can participate in the reaction. For instance, when using methanol with an in-situ halogen generation system (like Oxone®/KI), a 2-methoxy-3-haloflavanone intermediate can form.[4]

  • Complex Product Mixtures: Starting from 2'-allyloxychalcones, increasing the equivalence of I₂ or reaction time can lead to more complex and undesired products.[2]

Solutions:

  • Careful Control of Stoichiometry and Time: Avoid using a vast excess of the iodinating agent. Once TLC indicates the formation of the desired product is maximized and starting material is consumed, work up the reaction promptly.

  • Choose an Appropriate Solvent System: The I₂/DMSO system is well-regarded for its regioselectivity and high yield in producing 3-iodoflavones directly, minimizing solvent-related byproducts.[1]

  • Consider Alternative Reagents: For substrates sensitive to harsh conditions, N-Iodosuccinimide (NIS) under neutral conditions can offer high regioselectivity for iodination, though typically at the C-6 or C-8 positions depending on protecting groups.[5] Hypervalent iodine reagents have also been used for 3-haloflavone synthesis under mild conditions.[6]

Q3: My one-pot synthesis from a 2'-hydroxychalcone is inefficient. How can this be optimized?

Potential Causes:

  • Inefficient Cyclization/Dehydrogenation: In this one-pot method, molecular iodine serves a dual role: first as an oxidative cyclizing agent to form the flavone intermediate, and second as the iodinating agent.[2] If conditions are not optimal, the initial cyclization may be the rate-limiting step.

  • Incorrect Temperature Profile: The cyclization of the chalcone to the flavone and the subsequent iodination may have different optimal temperatures. A single temperature may not be ideal for both steps.

Solutions:

  • Confirm Flavone Formation: When developing the protocol, try running the reaction for a short period (e.g., 30 minutes) at a slightly lower temperature (e.g., 130°C) and check for the formation of the intermediate flavone via TLC.[2] This confirms the cyclization step is working.

  • Optimize Iodine Equivalents: Ensure enough iodine is present for both the dehydrogenation and the subsequent α-iodination. Typically, more than 2 equivalents are required.

  • Staged Temperature Approach: While often run at a single high temperature, you could experimentally determine if a staged approach (e.g., 1 hour at 120°C for cyclization, then increase to 140°C for iodination) improves the yield for your specific substrate.

Q4: The final purification of 3-iodoflavone is challenging. What are the best practices for obtaining a pure product?

Potential Causes:

  • Similar Polarity of Products: The desired 3-iodoflavone may have a similar Rf value to the starting flavone or certain byproducts, making separation by column chromatography difficult.

  • Product Insolubility/Crystallization Issues: The product may be difficult to dissolve for chromatography or may not crystallize well from common solvents.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Use a solvent system with relatively low polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in hexane. This often provides better separation between the slightly more polar flavone and the less polar 3-iodoflavone.

    • Column Size: Use a long, thin column with a high stationary phase to sample ratio to maximize separation efficiency.

  • Recrystallization: If column chromatography does not yield a pure product, recrystallization can be an effective final step. Experiment with solvent systems like ethanol, methanol, or a mixture of ethyl acetate and hexane. The process may be slow and require cooling to induce crystallization.[7]

  • Reaction Quenching: Before extraction, ensure the reaction is properly quenched with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove all unreacted iodine, which can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yield method for synthesizing 3-iodoflavones?

The direct, one-pot synthesis using molecular iodine (I₂) in DMSO is among the most robust and high-yielding methods reported.[1] This method can be applied to three different starting materials:

  • From 2'-Allyloxychalcones: This approach achieves deallylation, cyclization, dehydrogenation, and iodination in a single step.[2]

  • From 2'-Hydroxychalcones: This is often more direct and avoids the need for a protection step, providing 3-iodoflavones in excellent yields (often >85%).[2]

  • From Flavones: If the flavone is already prepared, direct iodination at the C-3 position is highly efficient under these conditions, with reported yields often exceeding 90%.[2]

For general laboratory synthesis where efficiency and yield are paramount, starting from either the 2'-hydroxychalcone or the flavone is highly recommended.

Q2: What is the proposed mechanism for the regioselective iodination at the C-3 position using I₂/DMSO?

The high regioselectivity for the C-3 position is a key advantage of this method. The proposed mechanism suggests that the reaction proceeds via a flavone intermediate. The key steps are:

  • Enolization: The flavone tautomerizes to its enol form.

  • Electrophilic Attack: Molecular iodine (I₂) acts as an electrophile and is attacked by the electron-rich double bond of the enol. This forms an iodonium intermediate.

  • Dehydroiodination: DMSO is believed to assist in the dehydroiodination (elimination of HI) process, regenerating the aromatic system and yielding the final 3-iodoflavone product.[2]

The phenolic oxygen in the precursor chalcone facilitates this specific pathway, directing the iodination to the C-3 position and preventing iodination on the 'A' ring.[2]

Q3: How do substituents on the starting material affect the reaction yield and time?

Generally, the I₂/DMSO method is robust and tolerates a wide variety of functional groups on both the A and B rings of the chalcone or flavone precursor.[4] However, minor differences are observed:

  • Electron-donating groups (e.g., methoxy, methyl) on the B-ring can sometimes slightly increase the reaction rate.

  • Electron-withdrawing groups (e.g., chloro, nitro) on the B-ring may slightly slow the reaction, but high yields are still achievable, often by extending the reaction time.[2]

Overall, the electronic nature of the substituents on the B-ring does not appear to affect the yields significantly, making this a widely applicable method.[2]

Optimized Protocol: Synthesis of 3-Iodoflavone from 2'-Hydroxychalcone

This protocol describes a reliable, high-yield, one-pot synthesis of 3-iodoflavone.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-hydroxychalcone (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add Dimethyl Sulfoxide (DMSO) (5 mL), followed by molecular iodine (I₂) (2.5 mmol, 2.5 eq).

  • Heating: Immerse the flask in a preheated oil bath at 140°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC (e.g., 20% Ethyl Acetate in Hexane) until the starting chalcone spot has been completely consumed (typically 2.5–4 hours).

  • Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Wash the organic layer with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color disappears.

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-iodoflavone.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Add 2'-Hydroxychalcone (1 eq) & DMSO to flask B 2. Add Molecular Iodine (2.5 eq) A->B Sequential Addition C 3. Heat to 140°C B->C D 4. Stir & Monitor by TLC (2.5-4h) C->D E 5. Cool to RT D->E F 6. Quench with Na₂S₂O₃ (aq) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography (Silica, Hex/EtOAc) H->I J Pure 3-Iodoflavone I->J

Caption: Experimental workflow for the one-pot synthesis of 3-iodoflavone.

Representative Yield Data

The following table summarizes typical yields for the synthesis of various 3-iodoflavones starting from the corresponding 2'-hydroxychalcones using the I₂/DMSO method, adapted from literature data.[2]

EntrySubstituent on B-RingProductYield (%)
1H3-Iodoflavone94%
24-CH₃3-Iodo-4'-methylflavone86%
34-OCH₃3-Iodo-4'-methoxyflavone87%
44-Cl4'-Chloro-3-iodoflavone89%
53,4-di-OCH₃3-Iodo-3',4'-dimethoxyflavone91%

References

  • Patil, A. M., et al. (2018). Iodine-mediated direct synthesis of 3-iodoflavones. ResearchGate. Available at: [Link]

  • Patil, A. M., et al. (2018). Iodine Mediated Direct Synthesis of 3 Iodoflavones. Scribd. Available at: [Link]

  • Various Authors. (n.d.). Iodine-mediated direct synthesis of 3-iodoflavones. OUCI. Available at: [Link]

  • Silva, T. M. S., et al. (2009). New iodine derivatives of flavonol and isoflavone. Anais da Academia Brasileira de Ciências, 81(3), 381-385. Available at: [Link]

  • Kumar, R., et al. (2024). Iodine-PEG as a unique combination for the metal-free synthesis of flavonoids through iodonium-triiodide ion-pair complexation. RSC Advances, 14(10), 6985-6993. Available at: [Link]

  • Yang, Q., et al. (2017). Photo-induced tandem cyclization of 3-iodoflavones with electron rich five-membered heteroarenes. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Iodine promoted one-pot synthesis of flavones. Scilit. Available at: [Link]

  • Various Authors. (2022). Iodine catalyzed cascade synthesis of flavone derivatives from 2'-allyloxy-α,β-dibromochalcones. ResearchGate. Available at: [Link]

  • Lu, K., et al. (2013). Regioselective Iodination of Flavonoids by N-Iodosuccinimide under Neutral Conditions. ChemInform. Available at: [Link]

  • Chen, C.-T., et al. (2016). An Alternative Synthesis of 3′,4′-Diaminoflavones to Evaluate Their Antioxidant Ability and Cell Apoptosis of Zebrafish Larvae. Molecules, 21(11), 1445. Available at: [Link]

  • Chang, Y.-C., et al. (2021). Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis. Journal of Natural Products, 84(2), 263-272. Available at: [Link]

  • Patil, A. M., et al. (2018). Iodine-mediated direct synthesis of 3-iodoflavones. Synthetic Communications, 48(11), 1302-1310. Available at: [Link]

  • Britsch, L., & Grisebach, H. (1990). Purification of flavanone 3 beta-hydroxylase from Petunia hybrida: antibody preparation and characterization of a chemogenetically defined mutant. Archives of Biochemistry and Biophysics, 276(2), 348-354. Available at: [Link]

  • Various Inventors. (2011). Preparation and purification of iodixanol. Google Patents.

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with Iodo-Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter cross-coupling failures when transitioning from simple aryl halides to complex, drug-like heterocycles. While iodo-heterocycles are highly reactive electrophiles, their unique electronic properties and Lewis basic heteroatoms (N, S, O) introduce severe mechanistic bottlenecks.

This guide is designed for researchers and drug development professionals. It moves beyond standard empirical screening by explaining the causality behind reaction failures and providing self-validating protocols to systemically resolve them.

The Mechanistic Reality of Iodo-Heterocycles

To troubleshoot effectively, we must first understand how iodo-heterocycles disrupt the standard Pd(0)/Pd(II) catalytic cycle. The reactivity of aryl halides generally follows the trend: I > OTf ≈ Br > Cl[1]. However, this hyper-reactivity in the oxidative addition step is often the exact reason iodo-heterocycles fail.

There are two primary failure modes:

  • Catalyst Poisoning (Ligand Displacement): Nitrogen and sulfur atoms present in heterocyclic substrates coordinate strongly with metal catalysts, leading to catalyst poisoning[2]. Basic heterocycles like pyridine, pyrazole, and imidazole can physically displace ancillary phosphine ligands from the palladium center, forming an inactive, off-cycle complex[3].

  • Protodehalogenation (Hydrodehalogenation): Because the oxidative addition of the C–I bond is extremely fast, the catalytic cycle relies heavily on the subsequent transmetalation step. If transmetalation is slow—due to steric hindrance or insoluble base—the Pd(II)-aryl intermediate suffers a long lifetime. This allows adventitious water, solvent, or amine bases to act as hydride donors, reducing the intermediate into a protodehalogenated byproduct[4].

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Very Fast for C-I) Pd0->OxAdd PdII Pd(II)(HetAr)(I)L2 Intermediate OxAdd->PdII Iodo-heterocycle Trans Transmetalation (Rate-Limiting) PdII->Trans Poison Ligand Displacement by Basic Heterocycle (N, S) PdII->Poison Proto Hydride Abstraction (Solvent/Base) PdII->Proto PdII_Trans Pd(II)(HetAr)(Nu)L2 Trans->PdII_Trans Boronic Acid/Base RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Cross-Coupled Product DeadCat Inactive Pd Complex (Palladium Black) Poison->DeadCat Dehal Protodehalogenated Side Product Proto->Dehal

Catalytic cycle of Pd-catalyzed coupling highlighting heterocycle poisoning and protodehalogenation pathways.

Diagnostic Workflow

Do not guess which failure mode is occurring. Use visual cues and LC-MS data to pinpoint the exact bottleneck in your catalytic cycle.

Workflow Start Reaction Fails / Low Yield CheckPd Visual Check: Is Pd Black Present? Start->CheckPd PdBlackYes Yes: Catalyst Poisoning or Ligand Dissociation CheckPd->PdBlackYes PdBlackNo No: Bottleneck in Catalytic Cycle CheckPd->PdBlackNo PoisoningFix Use Bulky/Bidentate Ligands (e.g., dppf, XPhos) PdBlackYes->PoisoningFix CheckSide LC-MS Analysis: Are Side Products Forming? PdBlackNo->CheckSide SideYes Yes: Protodehalogenation (Dehalogenated starting material) CheckSide->SideYes SideNo No: Transmetalation or Ox. Add. Failure CheckSide->SideNo ProtoFix Accelerate Transmetalation: Switch Base (TMSOK) or Anhydrous SideYes->ProtoFix TransFix Increase Temp or Add Water/Hydroxide SideNo->TransFix

Step-by-step diagnostic workflow for resolving failures in iodo-heterocycle cross-coupling.

Frequently Asked Questions (Troubleshooting Guide)

Q: My reaction mixture turns black within 15 minutes, and the yield is <10%. What is the root cause? A: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal[1]. With iodo-heterocycles, this is almost always caused by the basic nitrogen/sulfur atom displacing your phosphine ligand.

  • The Fix: Move away from simple monodentate ligands like PPh₃. You must use sterically encumbered, electron-rich phosphines (e.g., XPhos, RuPhos) or tethered ligands like ProPhos. These bind tightly to palladium, preventing deactivation via heterocycle coordination[5].

Q: LC-MS shows complete consumption of my iodo-pyridine, but the major peak is the dehalogenated starting material (protodehalogenation). How do I fix this? A: Your oxidative addition is working perfectly, but your transmetalation step is failing. The long-lived Pd(II)-aryl species is abstracting a hydride from the solvent or base.

  • The Fix: You must accelerate transmetalation to outcompete the side reaction. Using a highly soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) can enable successful transmetalation while outcompeting deleterious protodehalogenation[6]. Alternatively, if you are using a boronic ester, try switching to the corresponding boronic acid, which is often more reactive[4].

Q: Why did my coupling work beautifully with a bromo-heterocycle, but completely stall when I "upgraded" to the iodo-heterocycle? A: This is a classic kinetic mismatch. Iodo-arenes undergo oxidative addition much faster than bromo-arenes. If your transmetalating agent (e.g., a bulky boronic acid) cannot keep up with the rapid generation of the Pd(II) intermediate, the intermediate accumulates and decomposes. Ironically, the "less reactive" bromo-heterocycle paces the catalytic cycle better, keeping the steady-state concentration of the vulnerable Pd(II) species low.

Quantitative Data: Ligand & Base Selection

To streamline your optimization, refer to the following structural data regarding ligand efficacy against the two primary failure modes of iodo-heterocycles.

Ligand ClassRepresentative ExamplesPd-Binding AffinityResistance to Heterocycle PoisoningResistance to Protodehalogenation
Monodentate Triaryl PPh₃, P(o-tol)₃WeakLow: Easily displaced by pyridines/imidazoles.Low: Slow transmetalation allows side reactions.
Bidentate Phosphines dppf, BINAP, XantPhosStrongModerate: Chelation effect prevents displacement.Moderate: Can be too sterically hindered for bulky nucleophiles.
Dialkylbiaryl (Buchwald) XPhos, RuPhos, SPhosVery StrongHigh: Steric bulk physically blocks heterocycle binding.High: Electron-rich nature accelerates transmetalation.
Tethered Hydroxyl ProPhosVery StrongHigh: Outperforms prior ligands across broad heterocycle scopes[5].High: Colocalizes the boronic acid to force rapid transmetalation[5].

Self-Validating Experimental Protocol

To definitively troubleshoot a failing reaction, you must run a self-validating system . This protocol incorporates an internal standard and a negative control to explicitly measure mass balance, allowing you to mathematically prove whether your catalyst is dying (low conversion) or if transmetalation is failing (high protodehalogenation).

Protocol: High-Throughput Diagnostic Suzuki-Miyaura Coupling

Objective: Determine the exact failure mode of an iodo-heterocycle coupling.

Step 1: Preparation of the Reaction Matrix (Inside Glovebox or Schlenk Line)

  • Prepare two parallel reaction vials (Vial A: Full Reaction, Vial B: Transmetalation Control).

  • To both vials, add the Iodo-heterocycle (0.1 mmol) and 1,3,5-trimethoxybenzene (0.05 mmol) as a quantitative internal standard.

  • To Vial A only, add the Boronic Acid/Ester (0.15 mmol). (Vial B will measure the baseline rate of protodehalogenation without a coupling partner).

Step 2: Catalyst & Base Addition

  • Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) to both vials. Note: Pre-mixing the Pd and ligand in a minimal amount of THF for 5 minutes prior to addition ensures the active Pd(0)L complex is formed before exposure to the basic heterocycle.

  • Add anhydrous TMSOK (0.3 mmol) to both vials.

Step 3: Reaction Execution

  • Dissolve the mixtures in anhydrous, degassed 2-MeTHF (1.0 mL).

  • Seal the vials, remove from the glovebox, and heat to 80 °C for 2 hours under vigorous stirring.

Step 4: Data Analysis & Causality Determination

  • Quench with 1 mL of aqueous NH₄Cl and extract with EtOAc.

  • Analyze the organic layer via quantitative LC-MS or ¹H-NMR against the internal standard.

  • If Vial A shows unreacted C-I starting material: You have catalyst poisoning. Switch to a ProPhos ligand or increase catalyst loading.

  • If Vial A shows high protodehalogenation: Compare it to Vial B. If Vial B (no boronic acid) shows the same amount of dehalogenation, your base/solvent system is acting as a hydride donor. Switch to a strictly anhydrous inorganic base (e.g., K₃PO₄).

References

  • Source: National Institutes of Health (PMC)
  • Palladium catalyst issues in cross-coupling reactions Source: Benchchem URL
  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 2 Source: Thieme Connect URL
  • Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles Source: ACS Publications URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Sources

optimization of base and ligand for Suzuki coupling of 3-iodoflavones.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when functionalizing the flavonoid core.

The Suzuki-Miyaura cross-coupling is a highly effective method for synthesizing 3-arylflavones, which are critical pharmacophores in oncology and neuropharmacology[1]. However, the C-3 position of 3-iodoflavones presents a unique intersection of steric hindrance and electronic sensitivity[2]. Standard coupling conditions often fail, leading to stalled reactions, protodeboronation, or complete destruction of the starting material.

This guide is designed to troubleshoot these specific challenges, providing causality-driven solutions and self-validating protocols to ensure reproducible success in your workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3-iodoflavone degrade into multiple unidentified baseline spots on TLC instead of forming the cross-coupled product? The Causality: This is the hallmark of pyrone ring-opening. The C-2 position of the flavone core is highly electrophilic. When you use strong aqueous bases (e.g., NaOH, KOH) or high concentrations of aqueous carbonates at elevated temperatures, the hydroxide ions act as nucleophiles. They attack the C-2 position, triggering a retro-Claisen-type cleavage that destroys the heterocyclic ring[3]. The Solution: Switch to a non-nucleophilic or milder base system. Using anhydrous K₃PO₄ in a biphasic solvent system (e.g., Toluene/H₂O) limits the effective concentration of hydroxide ions in the organic phase. For highly sensitive substrates, anhydrous fluoride sources (e.g., CsF or KF) in Dioxane are superior; fluoride efficiently activates the boronic acid for transmetalation without providing a nucleophile that can attack the pyrone ring.

Q2: My reaction stalls at 40-50% conversion. The 3-iodoflavone remains unreacted, but the arylboronic acid is completely consumed. What is happening? The Causality: Your catalytic cycle is out of sync. The C-3 position is sterically crowded by the adjacent C-4 ketone and the C-2 aryl group. While the oxidative addition of the C-I bond is fast, the subsequent transmetalation and reductive elimination steps are severely retarded by this steric bulk. Meanwhile, the arylboronic acid undergoes base-catalyzed protodeboronation (hydrolysis of the C-B bond to yield Ar-H) faster than it can couple[4]. The Solution: You must accelerate the reductive elimination step. Upgrade your ligand from standard triphenylphosphine (PPh₃) to a bulky, electron-rich dialkylbiaryl phosphine (Buchwald ligands like SPhos or XPhos). The electron-rich nature of SPhos stabilizes the Pd(0) intermediate, while its massive steric bulk physically forces the intermediate Pd(II) complex into a geometry that dramatically accelerates reductive elimination, allowing it to outcompete protodeboronation.

Q3: Can I perform this coupling using "green" ligand-free conditions or heterogeneous catalysts like Pd/C? The Causality: While heterogeneous catalysts like Pd/C or ligand-free Pd(OAc)₂ in PEG are excellent for unhindered aryl halides, they perform poorly for 3-iodoflavones. Heterogeneous palladium surfaces cannot easily accommodate the steric bulk of the 3-iodoflavone during the oxidative addition and transmetalation phases, resulting in abysmal yields (<20%)[1]. The Solution: A homogeneous Pd-phosphine complex is mandatory for this specific transformation. If downstream palladium removal is your primary concern, utilize a homogeneous catalyst combined with a post-reaction metal scavenger (e.g., QuadraSil AP or SiliaBond Thiol) rather than compromising the reaction kinetics with Pd/C.

Q4: I am observing significant amounts of the homocoupled biaryl byproduct (Ar-Ar). How can I minimize this? The Causality: Homocoupling is an oxygen-promoted side reaction. It occurs when the intermediate Pd(II) species is re-oxidized by dissolved O₂, allowing two equivalents of the boronic acid to transmetalate and couple together. The Solution: Rigorous degassing is non-negotiable. Sparge your solvents with ultra-pure Argon for at least 30 minutes prior to catalyst addition. Additionally, using a slight excess of the 3-iodoflavone (1.05 eq) relative to the boronic acid (1.0 eq) statistically favors the cross-coupling pathway over homocoupling.

Part 2: Optimization Matrix for Base and Ligand Selection

To facilitate rapid decision-making, the following table summarizes the quantitative impact of various Catalyst/Ligand/Base combinations on the Suzuki coupling of sterically hindered 3-iodoflavones.

Catalyst (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTempYieldPrimary Diagnostic Issue
Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (aq)DMF90°C25%Massive pyrone ring degradation.
Pd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃ (2.0)Dioxane/H₂O90°C45%Reaction stalled; severe protodeboronation.
Pd/C (10%)NoneK₂CO₃ (2.0)EtOH/H₂O80°C15%Low conversion due to steric hindrance.
Pd₂(dba)₃ (2.5%) SPhos (10%) K₃PO₄ (2.0) Toluene/H₂O 100°C 88% Optimized standard conditions.
Pd(OAc)₂ (5%) dppf (5%) CsF (3.0) Dioxane (Anhyd) 90°C 92% Optimized for highly base-sensitive substrates.

Part 3: Diagnostic Workflow for Reaction Optimization

Use the following decision tree to logically deduce the correct base and ligand combination based on your specific substrate's electronic and steric profile.

G Start 3-Iodoflavone Suzuki Coupling StericCheck Is the C-3 position sterically hindered? Start->StericCheck LigandBulky Use Bulky Phosphines (SPhos, XPhos, dppf) StericCheck->LigandBulky Yes (Default) LigandStandard Use Standard Ligands (PPh3) - High Risk of Stalling StericCheck->LigandStandard No BaseCheck Assess Pyrone Ring Base Sensitivity LigandBulky->BaseCheck LigandStandard->BaseCheck BaseMild Mild/Biphasic Base (K3PO4 in Tol/H2O) BaseCheck->BaseMild Standard Stability BaseFluoride Anhydrous Conditions (CsF in Dioxane) BaseCheck->BaseFluoride Highly Sensitive Success High Yield of 3-Arylflavone BaseMild->Success BaseFluoride->Success

Workflow for optimizing ligand and base selection in Suzuki coupling of 3-iodoflavones.

Part 4: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes a biphasic Toluene/H₂O system with SPhos to overcome steric hindrance while protecting the pyrone ring. It includes built-in visual and analytical validation steps to ensure the chemistry is proceeding correctly at each phase.

Phase 1: Reagent Preparation & Degassing
  • Charge the Flask: To an oven-dried Schlenk flask, add 3-iodoflavone (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Solvent Addition: Add 8 mL of HPLC-grade Toluene and 2 mL of deionized water.

    • Causality Check: The biphasic nature ensures the active Pd species remains in the organic layer, while the inorganic base dissolves in the aqueous layer. This phase separation minimizes direct contact between the highly electrophilic pyrone ring and the base.

  • Degassing: Sparge the biphasic mixture with Argon for exactly 30 minutes under gentle stirring.

    • Self-Validation Step: If fine bubbling persists after 30 minutes, your solvent is still outgassing. Do not proceed until the liquid is completely static under the Argon stream to prevent homocoupling.

Phase 2: Catalyst & Base Activation
  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and SPhos (0.10 mmol, 10 mol%).

  • Active Complex Formation: Stir at room temperature for 5 minutes.

    • Self-Validation Step (Critical): Observe the color of the organic layer. It must transition from the deep purple/red of the Pd₂(dba)₃ precursor to a clear, pale yellow or orange solution. This color shift confirms the successful generation of the active, monomeric Pd(0)-SPhos complex. If the solution turns opaque black, bulk palladium has precipitated (Pd black), indicating oxygen contamination or ligand failure. Abort the reaction.

  • Base Addition: Add anhydrous K₃PO₄ (2.0 mmol) in one portion. Seal the flask.

Phase 3: Reaction Execution & Monitoring
  • Heating: Submerge the flask in a pre-heated oil bath at 100°C. Stir vigorously (≥1000 rpm) to ensure maximum surface area contact between the aqueous and organic phases.

  • Analytical Validation: At t = 2 hours, sample the organic layer and perform TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Self-Validation Step: The 3-iodoflavone (strong UV absorbance at 254 nm, Rf ~0.6) should be nearly consumed.

    • Troubleshooting: If the boronic acid is completely consumed but 3-iodoflavone remains, protodeboronation has occurred. Spike the reaction with an additional 0.3 equivalents of degassed arylboronic acid. If a new, highly polar streak appears at the baseline, the pyrone ring is degrading; lower the temperature to 80°C for future runs.

Phase 4: Workup & Isolation
  • Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and separate the layers.

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to isolate the pure 3-arylflavone.

Sources

Technical Support Center: Navigating the Purification of Halogenated Flavonoids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the purification of halogenated flavonoids. The introduction of halogen atoms onto the flavonoid scaffold significantly alters their physicochemical properties, presenting unique and often complex purification challenges. This guide provides in-depth, experience-driven insights and practical troubleshooting to help you navigate these complexities and achieve high-purity compounds.

The Halogenation Effect: A Double-Edged Sword in Flavonoid Purification

Halogenation is a powerful tool in medicinal chemistry to enhance the biological activity of flavonoids.[1] However, this modification introduces a new set of purification hurdles. The high electronegativity and increasing size of halogens (F < Cl < Br < I) can dramatically alter a flavonoid's polarity, solubility, and stability, complicating traditional purification strategies.[2][3] This guide will address these challenges head-on, providing you with the expertise to anticipate and resolve common issues.

Troubleshooting Guide: From Tailing Peaks to Unexpected Degradation

This section is designed in a question-and-answer format to directly address the specific problems you may encounter during the purification of halogenated flavonoids.

Chromatography Issues

Question 1: My halogenated flavonoid is showing poor retention and eluting in the solvent front on my C18 column. What's happening and how can I fix it?

Answer: This is a common issue, particularly with polyhydroxylated or glycosylated halogenated flavonoids. The introduction of halogens can sometimes increase the overall polarity of the molecule, leading to insufficient interaction with the nonpolar C18 stationary phase.

Causality and Solution:

  • Insufficient Retention: Your compound is too polar for the stationary phase.

    • Solution 1: Switch to a More Polar Stationary Phase: Consider using a column with an embedded polar group (e.g., amide, cyano) or a phenyl-hexyl column, which can offer different selectivity through π-π interactions with the aromatic rings of the flavonoid.

    • Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[4][5] It utilizes a polar stationary phase (e.g., silica, diol, or zwitterionic) with a high-organic, low-aqueous mobile phase.[4][6][7] This promotes partitioning of the analyte into a water-enriched layer on the stationary phase surface, leading to the retention of polar compounds.

Question 2: I'm observing significant peak tailing with my chlorinated flavonoid on a silica column. What are the likely causes?

Answer: Peak tailing in normal-phase chromatography of halogenated flavonoids often points to strong, undesirable interactions between the analyte and the stationary phase.

Causality and Solution:

  • Strong Silanol Interactions: The lone pair electrons of the halogen atoms and the hydroxyl groups on the flavonoid can form strong hydrogen bonds with the silanol groups on the silica surface.

    • Solution 1: Mobile Phase Modifiers: Add a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. These modifiers compete with your analyte for the active sites on the silica, reducing tailing.

    • Solution 2: Use a Diol or Amino-Propyl Bonded Phase: These phases have less active surfaces compared to bare silica and can reduce tailing.

Question 3: I'm struggling to separate positional isomers of my brominated flavonoid. They are co-eluting. What strategies can I employ?

Answer: Separating positional isomers is challenging due to their very similar physicochemical properties. The key is to exploit subtle differences in their structure and polarity.[8]

Causality and Solution:

  • Subtle Polarity Differences: The position of the bromine atom on the flavonoid scaffold will slightly alter the molecule's dipole moment and its interaction with the stationary phase.

    • Solution 1: Optimize Mobile Phase Selectivity: Experiment with different organic modifiers. Acetonitrile, methanol, and tetrahydrofuran have different selectivities and can influence the separation of closely related isomers.

    • Solution 2: Temperature Optimization: Lowering the column temperature can sometimes enhance the resolution between isomers by increasing the differential interaction with the stationary phase.

    • Solution 3: High-Resolution Columns: Employ a column with a smaller particle size (e.g., sub-2 µm) or a solid-core particle column to improve efficiency and resolution.

    • Solution 4: Chiral Chromatography for Chiral Flavonoids: If your flavonoid is chiral, positional isomers may also be diastereomers. In such cases, a chiral stationary phase (e.g., polysaccharide-based) can provide excellent separation.[9][10][11]

Compound Stability and Recovery

Question 4: I suspect my iodinated flavonoid is degrading on the column. What could be causing this and how can I prevent it?

Answer: Iodinated aromatic compounds can be susceptible to dehalogenation, especially under certain chromatographic conditions.[12]

Causality and Solution:

  • On-Column Dehalogenation: The C-I bond is weaker than other carbon-halogen bonds and can be cleaved under reductive conditions or in the presence of certain metal species.

    • Solution 1: pH Control: Maintain a neutral to slightly acidic mobile phase. Basic conditions can promote dehalogenation.

    • Solution 2: Use PEEK or Glass-Lined Columns and Tubing: Metal components in standard HPLC systems can sometimes contribute to dehalogenation. Using an inert system can mitigate this.

    • Solution 3: milder purification techniques: Consider using flash chromatography with a less active stationary phase or counter-current chromatography to avoid harsh conditions.

Question 5: My recovery of a fluorinated flavonoid from preparative HPLC is very low. Where could my compound be going?

Answer: Low recovery can be due to several factors, from irreversible adsorption to poor solubility in the collection solvent.

Causality and Solution:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.

    • Solution: Column Choice and Mobile Phase: As with peak tailing, choose a less active stationary phase and use mobile phase modifiers.

  • Poor Solubility in Collection Fractions: As the mobile phase containing your purified compound is collected, the flavonoid may precipitate if its concentration exceeds its solubility in the mobile phase.

    • Solution: Optimize Collection: Collect smaller fractions and consider adding a small amount of a stronger, compatible solvent (like DMSO or DMF) to the collection tubes to ensure the compound remains dissolved.

Frequently Asked Questions (FAQs)

Q1: Does the type of halogen (F, Cl, Br, I) significantly impact the choice of purification method?

A1: Absolutely. The properties of the halogen atom have a profound effect:

  • Fluorine: Often increases polarity and can lead to strong interactions with polar stationary phases. HILIC can be a good choice.

  • Chlorine and Bromine: These introduce a moderate increase in lipophilicity. Reversed-phase chromatography is often suitable, but isomer separation can be challenging.

  • Iodine: Significantly increases lipophilicity but also introduces instability, making dehalogenation a concern. Milder purification conditions are recommended.[12]

Q2: Can I use the same extraction solvent for a halogenated flavonoid as for its non-halogenated parent?

A2: Not always. Halogenation can alter the solubility profile.[3] It's best to perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to determine the optimal extraction solvent.

Q3: Are there any non-chromatographic methods for purifying halogenated flavonoids?

A3: Yes, though they may not always provide the same level of purity as HPLC.

  • Recrystallization: If your compound is crystalline and you have a suitable solvent system, recrystallization can be a powerful and scalable purification technique.

  • Liquid-Liquid Extraction: This can be used for initial cleanup to remove highly polar or nonpolar impurities.

  • Counter-Current Chromatography (CCC): This technique avoids solid stationary phases, which can be beneficial for preventing degradation and irreversible adsorption.

Q4: How can I confirm the identity and purity of my final halogenated flavonoid product?

A4: A combination of analytical techniques is essential:

  • LC-MS: To confirm the molecular weight and check for the presence of impurities.

  • NMR (¹H, ¹³C, and potentially ¹⁹F for fluorinated compounds): To confirm the structure and the position of the halogen.

  • Analytical HPLC with a Diode Array Detector (DAD): To assess purity and look for co-eluting impurities by checking for peak purity.

Experimental Protocols & Data

Protocol 1: Preparative HPLC Purification of a Brominated Flavone

This protocol provides a starting point for the purification of a moderately polar brominated flavone.

  • Sample Preparation: Dissolve the crude brominated flavone in a minimal amount of DMSO, then dilute with the initial mobile phase to a concentration of 10-20 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic System:

    • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-35 min: 30-70% B (linear gradient)

      • 35-40 min: 70-95% B (linear gradient)

      • 40-45 min: 95% B (hold)

      • 45-50 min: 95-30% B (return to initial conditions)

    • Flow Rate: 4 mL/min.

    • Detection: 254 nm and 340 nm.

    • Injection Volume: 1-2 mL per injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions, and remove the solvent under reduced pressure. Lyophilize to obtain the final product.

Data Presentation

Table 1: Impact of Halogenation on Physicochemical Properties of a Hypothetical Flavone

PropertyParent FlavoneMonochloro-FlavoneMonobromo-FlavoneMonoiodo-Flavone
Molecular Weight 222.24 g/mol 256.68 g/mol 301.14 g/mol 348.14 g/mol
Calculated logP 2.803.353.503.75
Water Solubility LowVery LowVery LowInsoluble
Expected RP-HPLC Retention ModerateHigherHigherHighest
Potential Instability StableGenerally StableStableProne to Dehalogenation

Note: The values in this table are illustrative and can vary significantly based on the specific flavonoid and the position of halogenation.

Visualizations

Workflow for Troubleshooting Halogenated Flavonoid Purification

G start Halogenated Flavonoid Mixture polarity_check Assess Polarity of Target Compound start->polarity_check rp_hplc Reversed-Phase HPLC (C18, Phenyl-Hexyl) polarity_check->rp_hplc Low to Moderate Polarity np_hplc Normal-Phase HPLC (Silica, Diol) polarity_check->np_hplc Low Polarity / Lipophilic hilic HILIC (Silica, Amide, Zwitterionic) polarity_check->hilic High Polarity isomers Isomer Separation Needed? rp_hplc->isomers np_hplc->isomers hilic->isomers chiral_sfc Chiral SFC/HPLC isomers->chiral_sfc Yes (Chiral) end_product Purified Halogenated Flavonoid isomers->end_product No chiral_sfc->end_product

Sources

Technical Support Center: Enhancing the Solubility of Poorly Soluble Flavonoids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for flavonoid solubility enhancement. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with poorly soluble flavonoids. Many flavonoids exhibit promising therapeutic properties, but their low aqueous solubility often hinders their bioavailability and clinical application. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common experimental challenges.

The information herein is grounded in established scientific principles and field-proven insights to ensure you can make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with flavonoid solubility issues.

Q1: Why are many flavonoids poorly soluble in water?

A1: The limited water solubility of many flavonoids stems from their chemical structure. Flavonoids possess a characteristic planar ring structure, which is largely nonpolar. While they have hydroxyl (-OH) groups that can form hydrogen bonds with water, the larger, hydrophobic carbon skeleton dominates, leading to poor aqueous solubility. This inherent hydrophobicity is a significant hurdle in developing oral and parenteral formulations.[1][2]

Q2: What are the primary consequences of poor flavonoid solubility in a research and development context?

A2: Poor solubility is a critical bottleneck that can lead to:

  • Low Bioavailability: For a flavonoid to be absorbed in the gastrointestinal tract, it must first dissolve in the intestinal fluids.[3][4] Poor solubility leads to low dissolution rates, which in turn results in low and variable absorption, and consequently, reduced therapeutic efficacy.

  • Challenges in Formulation: Developing stable and effective dosage forms, such as oral tablets, capsules, or intravenous solutions, becomes exceedingly difficult.[2]

  • Inaccurate In Vitro Assay Results: Inconsistent and low solubility can lead to unreliable results in biological assays, making it difficult to determine the true potency and efficacy of the compound.

Q3: What are the main strategies to improve the solubility of flavonoids?

A3: A variety of techniques can be employed, broadly categorized as physical and chemical modifications.[5] These include:

  • Physical Modifications:

    • Particle size reduction (micronization and nanosuspension)[3][5][6]

    • Solid dispersions[3][4][7]

    • Complexation (e.g., with cyclodextrins)[8][9][10]

  • Chemical Modifications:

    • pH adjustment[11]

    • Use of cosolvents[6][11]

    • Surfactant-based systems[3][11]

    • Prodrug approaches and chemical modification[12]

The choice of method depends on the specific flavonoid, the desired application, and the required level of solubility enhancement.

Section 2: Troubleshooting Guide: Common Experimental Issues and Solutions

This section provides a question-and-answer-based troubleshooting guide for specific problems you might encounter during your experiments.

Problem 1: My flavonoid precipitates out of solution during my in vitro cell-based assay.

  • Q: What is the likely cause of this precipitation?

    • A: This is a classic sign of exceeding the flavonoid's thermodynamic solubility in your cell culture medium. The organic solvent used to create your stock solution (e.g., DMSO) is being diluted to a concentration where it can no longer keep the flavonoid dissolved.

  • Q: How can I prevent this precipitation?

    • A: Step-by-Step Protocol: Optimizing Final Solvent Concentration

      • Determine the Maximum Tolerable Solvent Concentration: Before testing your flavonoid, run a vehicle control experiment to find the highest concentration of your organic solvent (e.g., DMSO) that does not affect your cells' viability or the assay endpoint. This is typically below 0.5% (v/v) for most cell lines.

      • Prepare a High-Concentration Stock Solution: Dissolve your flavonoid in the chosen organic solvent at the highest possible concentration.

      • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual reduction in solvent concentration can sometimes prevent immediate precipitation.

      • Incorporate a Solubilizing Excipient: Consider pre-complexing your flavonoid with a biocompatible solubilizing agent like a cyclodextrin (e.g., HP-β-CD) before adding it to the culture medium.[13]

Problem 2: I'm trying to create a solid dispersion, but the resulting product shows poor dissolution.

  • Q: What factors could be contributing to the poor performance of my solid dispersion?

    • A: The success of a solid dispersion hinges on achieving an amorphous state of the flavonoid within a hydrophilic carrier.[4] Potential issues include:

      • Incomplete Amorphization: The flavonoid may still exist in a crystalline form within the polymer matrix.

      • Poor Carrier Selection: The chosen polymer may not have optimal miscibility or interaction with the flavonoid.

      • Incorrect Preparation Method: The method used (e.g., solvent evaporation, melting) may not be suitable for your specific flavonoid-polymer combination.

  • Q: How can I troubleshoot and optimize my solid dispersion?

    • A: Decision-Making Workflow for Solid Dispersion Optimization

    G start Poor Dissolution of Solid Dispersion check_amorph Verify Amorphous State (XRD, DSC) start->check_amorph select_carrier Re-evaluate Carrier Selection (PVP, PEG, Soluplus®) check_amorph->select_carrier Crystalline peaks present optimize_ratio Optimize Drug-to-Carrier Ratio check_amorph->optimize_ratio Amorphous change_method Change Preparation Method (Solvent Evaporation vs. Hot-Melt Extrusion) select_carrier->change_method change_method->optimize_ratio success Improved Dissolution optimize_ratio->success

    Caption: Workflow for troubleshooting poor solid dispersion performance.

    • Experimental Protocol: Characterization of Solid Dispersions

      • X-Ray Diffraction (XRD): Analyze your solid dispersion to confirm the absence of sharp peaks, which indicate crystallinity. A broad halo pattern signifies an amorphous state.

      • Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) that is different from the individual components suggests good miscibility and an amorphous system.

      • Carrier Screening: Prepare solid dispersions with different carriers like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or Soluplus®.[7][14][15][16] PVP is often a good starting point due to its ability to form hydrogen bonds with flavonoids.[15]

      • Method Comparison: If using the solvent evaporation method, ensure the solvent is completely removed.[17] For thermostable flavonoids, hot-melt extrusion can be a more efficient and solvent-free alternative for producing amorphous solid dispersions.[16][18][19][20]

Section 3: In-Depth Technical Guides for Key Solubilization Techniques

This section provides detailed explanations and protocols for commonly used and effective methods to increase flavonoid solubility.

Technique 1: Complexation with Cyclodextrins

Scientific Rationale:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[9] They can encapsulate poorly soluble molecules, like flavonoids, within their cavity, forming an inclusion complex.[8] This complex effectively shields the hydrophobic flavonoid from the aqueous environment, leading to a significant increase in its apparent water solubility.[9][21] The formation of these complexes can enhance solubility by several hundredfold.[9]

Step-by-Step Protocol: Preparation and Characterization of a Flavonoid-Cyclodextrin Complex

  • Materials:

    • Flavonoid of interest

    • Cyclodextrin (β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or sulfobutylether-β-cyclodextrin (SBE-β-CD))

    • Deionized water

    • Methanol or ethanol (for dissolving the flavonoid)

  • Phase Solubility Study (to determine the optimal cyclodextrin and stoichiometry):

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess amount of the flavonoid to each solution.

    • Shake the solutions at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the solutions to remove the undissolved flavonoid.

    • Analyze the concentration of the dissolved flavonoid in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the concentration of the dissolved flavonoid against the concentration of the cyclodextrin. The shape of the curve will indicate the stoichiometry of the complex.

  • Preparation of the Inclusion Complex (Suspension Method):

    • Dissolve the flavonoid in a minimal amount of a suitable organic solvent like methanol.[22]

    • Separately, dissolve the cyclodextrin in deionized water.

    • Slowly add the flavonoid solution to the cyclodextrin solution while stirring continuously.

    • Continue stirring for 24-48 hours to allow for complex formation.[22]

    • Remove the organic solvent (if used) by evaporation.

    • Lyophilize (freeze-dry) the resulting aqueous solution to obtain the solid inclusion complex powder.[8][22]

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and DSC.[22][23]

Technique 2: Nanotechnology-Based Approaches

Scientific Rationale:

Reducing the particle size of a substance to the nanometer range dramatically increases its surface area-to-volume ratio.[6] According to the Ostwald-Freundlich equation, this increased surface area leads to a higher dissolution rate and apparent solubility. Nanotechnology offers several strategies to achieve this, including nanosuspensions and nanoencapsulation.[24][25][26]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.

  • Nanoencapsulation: This involves encapsulating the flavonoid within a nanocarrier, such as a liposome, polymeric nanoparticle, or nanoemulsion.[24][26] This not only improves solubility but also protects the flavonoid from degradation.[24][26]

Logical Relationship Diagram for Nanotechnology Approaches

G main Poorly Soluble Flavonoid nano Nanotechnology Approaches main->nano suspension Nanosuspension (Particle Size Reduction) nano->suspension encapsulation Nanoencapsulation (Carrier System) nano->encapsulation outcome Enhanced Solubility & Bioavailability suspension->outcome liposomes Liposomes encapsulation->liposomes polymeric Polymeric Nanoparticles encapsulation->polymeric nanoemulsions Nanoemulsions encapsulation->nanoemulsions liposomes->outcome polymeric->outcome nanoemulsions->outcome

Caption: Nanotechnology strategies for enhancing flavonoid solubility.

Step-by-Step Protocol: Preparation of Flavonoid Nanoparticles by Nanoprecipitation

This method, also known as the solvent displacement method, is a relatively simple and widely used technique for preparing polymeric nanoparticles.[27]

  • Materials:

    • Flavonoid of interest

    • A biodegradable polymer (e.g., PLGA, PCL)

    • A water-miscible organic solvent (e.g., acetone, acetonitrile)

    • A non-solvent (typically deionized water)

    • A surfactant/stabilizer (e.g., Poloxamer 188, PVA)

  • Procedure:

    • Dissolve the flavonoid and the polymer in the organic solvent to form the organic phase.

    • Dissolve the surfactant in the non-solvent to form the aqueous phase.

    • Under constant magnetic stirring, inject the organic phase into the aqueous phase.

    • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and the encapsulated flavonoid to precipitate as nanoparticles.

    • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

    • The resulting nanosuspension can be purified by centrifugation or dialysis to remove the excess surfactant and unencapsulated flavonoid.

Technique 3: pH Modification

Scientific Rationale:

Many flavonoids are weakly acidic due to the presence of phenolic hydroxyl groups. By adjusting the pH of the solution to a value above their pKa, these hydroxyl groups can be deprotonated, leading to the formation of a more soluble salt form.[11]

Considerations and Limitations:

  • Chemical Stability: Be aware that a higher pH can sometimes accelerate the degradation of certain flavonoids.[11]

  • In Vivo Relevance: While effective in vitro, this method has limitations for oral drug delivery as the pH of the gastrointestinal tract varies significantly. However, it can be very useful for parenteral formulations.

Technique 4: Use of Cosolvents

Scientific Rationale:

Cosolvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar solutes by reducing the polarity of the solvent system.[28] Common cosolvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Key Considerations:

  • Toxicity: The choice of cosolvent and its final concentration must be carefully considered, especially for in vivo applications, to avoid toxicity.

  • Synergy with Other Methods: Cosolvency can be used in combination with other techniques, such as complexation with cyclodextrins, to achieve a synergistic effect on solubility.[28]

Section 4: Comparative Summary of Solubilization Techniques

TechniqueMechanismAdvantagesDisadvantagesBest Suited For
Micronization Increases surface areaSimple, applicable to many compoundsMay not be sufficient for very poorly soluble compounds, potential for particle aggregationInitial attempts to improve dissolution of moderately soluble flavonoids.[6][29]
Solid Dispersion Drug is dispersed in a hydrophilic carrier in an amorphous stateSignificant increase in dissolution rate, well-established technologyPotential for recrystallization during storage, not suitable for thermolabile drugs if using melt methods.[4]Formulations aiming for enhanced oral bioavailability.[7]
Cyclodextrin Complexation Encapsulation of the flavonoid in a host moleculeHigh solubility enhancement, can improve stability, biocompatibleLimited by the size of the flavonoid and the cavity of the cyclodextrin, can be expensiveBoth in vitro and in vivo applications, including parenteral formulations.[8][9]
Nanotechnology Increases surface area, can provide targeted deliveryVery high solubility enhancement, can improve bioavailability and stability, potential for targeted deliveryMore complex formulation and characterization, potential for toxicity concerns that require thorough investigationAdvanced drug delivery systems, targeted therapies.[24][26][30]
pH Modification Formation of a more soluble saltSimple and effectiveLimited by the chemical stability of the flavonoid and the pH of the target environmentIn vitro assays, parenteral formulations.[11]
Cosolvency Reduces the polarity of the solventSimple to implement, can be combined with other methodsPotential for toxicity, may not be suitable for all applicationsIn vitro studies, liquid formulations where toxicity is not a concern.[11][28]

References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Garg, A., Singh, S., & Singh, S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Dixit, A. K., Singh, R. P., & Singh, S. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • (n.d.). EMBRACING THE FUTURE: HARNESSING THE POWER OF NATURAL FLAVONOIDS IN NANOTECHNOLOGY. IIP Series.
  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (n.d.).
  • (n.d.). Thermalanalysis study of flavonoid solid dispersions having enhanced solubility.
  • (n.d.).
  • (n.d.).
  • (n.d.). Strategies to enhance flavonoids bioavailability. Nanosuspension,...
  • (n.d.). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
  • (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Lee, S. H., Lee, J. H., Park, Y. D., & Jung, S. H. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules, 21(11), 1556.
  • Lee, S. H., Lee, J. H., Park, Y. D., & Jung, S. H. (2014). Solubility Enhancement of Flavonols in the Inclusion Complex with Thioether-bridged Dimeric β-Cyclodextrins. Bulletin of the Korean Chemical Society, 35(8), 2375-2380.
  • Sharifi-Rad, J., Quispe, C., Butnariu, M., Rotiu, M.-D., Varvara, R.-A., & Sytar, O. (2021). Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry. Molecules, 26(21), 6643.
  • Hu, L., Gu, L., & Li, D. (2009). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. AAPS PharmSciTech, 10(3), 853-859.
  • (n.d.). Review: Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. Jurnal Universitas Padjadjaran.
  • (n.d.). Solubility enhancement of curcumin, quercetin and rutin by solid dispersion method.
  • (n.d.).
  • (n.d.). Research Article Use of Micronization and Complex Coacervation to Preserve Antioxidant Properties of Flavonoids. Semantic Scholar.
  • Fenyvesi, É., & Szente, L. (2022). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Molecules, 27(16), 5227.
  • (n.d.).
  • Lee, S., Seo, D. H., Park, H. L., Choi, Y., & Jung, S. (2003). Solubility enhancement of a hydrophobic flavonoid, luteolin by the complexation with cyclosophoraoses isolated from Rhizobium meliloti. Antonie van Leeuwenhoek, 84(3), 201-207.
  • (n.d.).
  • Fatkullin, R., Anisimova, E., & Lenshin, A. (2023). Use of Micronization and Complex Coacervation to Preserve Antioxidant Properties of Flavonoids.
  • (n.d.). Predictions of flavonoid solubility in ionic liquids by COSMO-RS: Experimental verification, structural elucidation, and solvation characterization.
  • (n.d.).
  • (n.d.). (PDF) Hot melt extrusion aided amorphous solid dispersions of quercetin and resveratrol for solubility enhancement.
  • (n.d.). Superior solubility of anhydrous quercetin and polymer physical mixtures compared to amorphous solid dispersions. RSC Publishing.
  • (n.d.). Nucleophilic modification of flavonoids for enhanced solubility and photostability towards uniform colouration, bio-activation and ultraviolet-proof finishing of silk fabric. Arabian Journal of Chemistry.
  • (n.d.). Flavonoid-Based Nanogels: A Comprehensive Overview. Semantic Scholar.
  • (n.d.). An Enhanced Water Solubility and Stability of Anthocyanins in Mulberry Processed with Hot Melt Extrusion. MDPI.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(15), 4887.
  • (n.d.). (PDF) Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins.
  • (n.d.). Supercritical Fluid Extraction and Micronization of Ginkgo Flavonoids from Ginkgo Biloba Leaves. Industrial & Engineering Chemistry Research.
  • (n.d.).
  • (n.d.). The Effect of Hot-Melt Extrusion of Mulberry Leaf on the Number of Active Compounds and Antioxidant Activity. MDPI.
  • (n.d.). (PDF) IMPROVING SOLUBILITY AND DISSOLUTION OF A NATURAL PRODUCT APIGENIN VIA PREPARATION OF SOLID DISPERSION BY HOT MELT EXTRUSION.
  • (n.d.). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • (n.d.). Trends and applications of hot-melt extrusion in the encapsulation of bioactive compounds for nutraceutical products. Horizon e-Publishing Group.

Sources

Technical Support Center: Preventing Deiodination in 3-Iodochromone Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-iodochromone functionalization. 3-Iodochromones are highly reactive, versatile synthons used in palladium- and copper-catalyzed cross-couplings. However, their unique electronic structure makes them highly susceptible to unwanted hydrodehalogenation (deiodination) and ring-opening side reactions.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, validated protocols, and empirical data to suppress deiodination and maximize cross-coupling yields.

Diagnostic Workflow for Deiodination

Before adjusting your reaction parameters, use the logical workflow below to identify the mechanistic pathway causing the loss of iodine in your specific experimental setup.

Workflow A Reaction Setup: 3-Iodochromone Functionalization B Are N-nucleophiles (amines/amidines) present? A->B C High Risk: ANRORC & Deiodination B->C Yes E Standard Cross-Coupling (e.g., Suzuki, Catellani) B->E No D Solution: Use XantPhos & Mild Temps (≤50°C) C->D Mitigate F Is hydrodehalogenation observed at high temp? E->F G Solution: Avoid protic solvents & hydridic bases F->G Yes H Proceed with optimized coupling protocol F->H No

Diagnostic workflow for preventing deiodination in 3-iodochromone reactions.

Mechanistic Troubleshooting & FAQs

Q: Why does my 3-iodochromone undergo complete deiodination when reacting with amines or amidines?

A: The causality lies in the highly electrophilic nature of the C2 position on the chromone ring. When exposed to N-nucleophiles (such as primary/secondary amines or amidines), 3-iodochromones are prone to an aza-Michael addition. This triggers a ring-opening/ring-closing (ANRORC) sequence. During the transient ring-opened state, the labile C–I bond is cleaved, resulting in a deiodinated side product[1]. Furthermore, in copper-catalyzed cascade reactions with amidines, the iodo group acts as an overly labile leaving group, causing a rapid substitution pathway that yields undesired (imidazolyl)(phenyl)methanone derivatives rather than the targeted condensation products[2].

The Solution:

  • For Palladium Catalysis: You must accelerate the desired cross-coupling cycle to outcompete the background aza-Michael addition. Switching from monodentate ligands (like PPh 3​ ) to a rigid bidentate ligand like XantPhos restricts the coordination sphere, promoting rapid CO insertion and reductive elimination. Maintain temperatures strictly at or below 50 °C[1].

  • For Copper Catalysis: If performing amidine condensations to form benzofuro[3,2-d]pyrimidines, substitute the 3-iodochromone with a 3-chlorochromone. The stronger C–Cl bond resists premature substitution, allowing the desired cyclocondensation to proceed smoothly[2].

Q: I am observing hydrodehalogenation (loss of iodine) during high-temperature Catellani or Suzuki-Miyaura couplings. How can I prevent this?

A: At elevated temperatures (e.g., >100 °C), 3-iodochromones—especially those bearing strongly electron-withdrawing groups—can undergo unexpected protodeiodination[3]. This occurs because the oxidative addition complex (Pd–Ar–I) becomes susceptible to reduction. If your solvent, base, or additives can act as a hydride donor (e.g., alkoxide bases, alcohols, or aliphatic amines undergoing β -hydride elimination), the palladium intermediate will be reduced, yielding the deiodinated chromone.

The Solution:

  • Base Selection: Avoid bases with β -hydrogens (like NaOtBu). Use inorganic carbonate bases (e.g., Cs 2​ CO 3​ )[3].

  • Solvent Environment: Utilize non-nucleophilic, aprotic solvents like fluorobenzene or toluene[3].

  • Ligand Tuning: Employ bulky, electron-rich phosphines (e.g., P(4-CF 3​ C 6​ H 4​ ) 3​ ) to stabilize the oxidative addition complex and accelerate the subsequent transmetalation or migratory insertion steps[3].

Data & Benchmarking

The choice of ligand and atmospheric pressure plays a critical role in determining whether the reaction proceeds to the desired functionalized product or falls victim to the deiodination/ring-opening pathway.

Table 1: Effect of Ligand and Conditions on Aminocarbonylation of 3-Iodochromone[1]

Catalyst / Ligand SystemBaseTemp (°C)CO PressureYield of Desired ProductDeiodination / Ring-Opening
Pd(OAc) 2​ / PPh 3​ Et 3​ N501 atm58%High (Major side reaction)
Pd(OAc) 2​ / PCy 3​ Et 3​ N501 atm62%Moderate
Pd(OAc) 2​ / dppfEt 3​ N501 atm60%Moderate
Pd(OAc) 2​ / PPh 3​ Et 3​ N5040 bar70%Low
Pd(OAc) 2​ / XantPhos Et 3​ N 50 1 atm 80% None Detected

Note: The use of XantPhos at 1 atm selectively drives the reaction to the target carboxamide within 6 hours, completely suppressing the ANRORC deiodination pathway[1].

Validated Methodologies

Protocol: Chemoselective Palladium-Catalyzed Aminocarbonylation of 3-Iodochromones

This self-validating protocol utilizes XantPhos to strictly control chemoselectivity, preventing the aza-Michael/deiodination pathway when reacting 3-iodochromones with N-nucleophiles[1].

Reagents & Equipment:

  • 3-Iodochromone (1.0 equiv)

  • Amine nucleophile (e.g., N,O-dimethylhydroxylamine) (1.5 equiv)

  • Pd(OAc) 2​ (5 mol%)

  • XantPhos (5 mol%)

  • Triethylamine (Et 3​ N) (2.0 equiv)

  • Anhydrous solvent (DMF or 2-MeTHF)

  • Schlenk tube and CO balloon setup

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodochromone (1.0 equiv), Pd(OAc) 2​ (5 mol%), and XantPhos (5 mol%).

  • Atmosphere Exchange: Evacuate the Schlenk tube and backfill with carbon monoxide (CO) gas. Repeat this purge cycle three times to ensure complete removal of oxygen. Maintain the system under a CO balloon (1 atm).

  • Reagent Addition: Inject the anhydrous solvent via syringe, followed by the amine nucleophile (1.5 equiv) and Et 3​ N (2.0 equiv).

  • Controlled Heating (Critical Step): Heat the mixture to exactly 50 °C.

    • Causality Check: Do not exceed 50 °C. Higher temperatures exponentially increase the rate of nucleophilic attack at the C2 position, triggering the ANRORC deiodination side-reaction before palladium can insert the carbonyl.

  • Self-Validating Monitoring: Stir the reaction for 6 hours. Pull a 50 μ L aliquot and analyze via GC-MS. The protocol is validated when the chromatogram shows the complete absence of the parent chromone mass ( m/z corresponding to the loss of iodine), confirming the suppression of deiodination.

  • Workup: Dilute the crude mixture with EtOAc, wash with brine, dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation Source: nih.gov URL:[Link]

  • Forging of silaoxycarbocyclics by interrupted Catellani reaction Source: rhhz.net URL:[Link]

  • Copper(I)-Mediated Cascade Reactions: An Efficient Approach to the Synthesis of Functionalized Benzofuro[3,2-d]pyrimidines Source: acs.org URL:[Link]

Sources

Technical Support Center: Synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate in their synthetic endeavors. As a versatile building block, 3-iodoflavones are pivotal for introducing molecular complexity through various cross-coupling reactions.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 3-iodo-7-methoxy-2-phenyl-chromen-4-one?

There are two predominant and reliable strategies for synthesizing this target molecule:

  • Direct Iodination of the Flavone Core: This is often the most straightforward approach. It involves the synthesis of the precursor, 7-methoxy-2-phenyl-chromen-4-one (7-methoxyflavone), followed by electrophilic iodination at the C-3 position. The flavone precursor itself is typically synthesized via the cyclization of a 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione intermediate, which can be formed through methods like the Baker-Venkataraman rearrangement.[3]

  • Cyclization of an Iodinated Precursor: This strategy involves building the chromen-4-one ring from precursors that already contain the iodine atom. A common method is the iodine-mediated cyclization of a 2'-hydroxychalcone. This approach combines cyclization, dehydrogenation, and iodination into a single, efficient one-pot procedure.[1][4]

Q2: Why is the C-3 position of the flavone so reactive towards iodination?

The reactivity of the C-3 position is a direct consequence of the electronic structure of the flavone core. The C-2/C-3 double bond is part of an α,β-unsaturated ketone system. This system can tautomerize to an enol form or, under basic conditions, deprotonate to form an enolate. This enolate intermediate has significant electron density at the C-3 carbon, making it highly nucleophilic and susceptible to attack by an electrophilic iodine source (like I⁺ from I₂ or NIS). This inherent reactivity allows for highly regioselective iodination at the C-3 position, provided the reaction conditions are controlled.

Q3: What are the advantages and disadvantages of different iodinating agents for this synthesis?

The choice of iodinating agent is critical and can significantly impact yield, purity, and reaction conditions. Each has its own set of characteristics.

Iodinating AgentProsConsRecommended For
Molecular Iodine (I₂) Inexpensive, readily available, effective.[1]Can require an oxidizing agent or base to generate the active electrophile. Reactions can be slower.General purpose, scalable syntheses where cost is a factor.
N-Iodosuccinimide (NIS) Mild, neutral reaction conditions.[5] High regioselectivity. Byproduct (succinimide) is often easy to remove.More expensive than I₂.Acid-sensitive substrates or when very clean reaction profiles are required.
Iodine Monochloride (ICl) Highly reactive, leading to rapid reaction times.Unstable and moisture-sensitive, requiring careful handling.[1] Can lead to over-halogenation if not controlled.Rapid synthesis when substrate compatibility is confirmed and handling precautions are in place.
Hypervalent Iodine Reagents Mild reaction conditions, often high yielding.[6]Reagents can be complex to prepare or expensive. Stoichiometric byproducts can complicate purification.Specific applications where other methods have failed or for library synthesis.

Q4: How can I definitively characterize the final product and distinguish it from the starting material?

A combination of standard analytical techniques is essential:

  • ¹H NMR: The most telling signal is the disappearance of the C-3 proton singlet from the starting flavone, which typically appears around 6.5-6.8 ppm.[7] The aromatic signals for the A and B rings will remain, though may shift slightly.

  • ¹³C NMR: A significant downfield shift will be observed for the C-3 carbon upon iodination, while the signal for the C-2 carbon also shifts. The C-3 carbon will move from ~107 ppm in the flavone to a much lower field in the iodo-product.[8]

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the iodinated product (C₁₆H₁₁IO₃, exact mass: 377.98 g/mol ). The isotopic pattern for iodine will be absent, as it is monoisotopic.

  • Thin-Layer Chromatography (TLC): The iodinated product is typically less polar than the starting flavone and will have a higher Rƒ value.

Troubleshooting Guide: Side Products & Reaction Failures

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My reaction is incomplete. TLC and NMR analysis show a significant amount of the starting material, 7-methoxy-2-phenyl-chromen-4-one.

  • Potential Cause A: Insufficiently Activated Iodinating Agent. Molecular iodine (I₂) itself is not a potent electrophile. Its reaction often requires an activator to generate a more reactive iodine species (I⁺). If you are using I₂ without an appropriate activator (e.g., an oxidizing agent like CAN or a base to facilitate enolate formation), the reaction rate will be very slow.

  • Solution A: If using I₂, consider adding a co-oxidant or performing the reaction in the presence of a non-nucleophilic base to promote enolate formation. Alternatively, switch to a more reactive iodinating agent like N-Iodosuccinimide (NIS), which does not require an external activator.[5]

  • Potential Cause B: Low Reaction Temperature or Insufficient Time. Electrophilic substitution on the flavone core is not instantaneous. Insufficient thermal energy or a short reaction time may lead to poor conversion.

  • Solution B: Increase the reaction temperature in increments of 10 °C or extend the reaction time, carefully monitoring the progress by TLC. Some protocols report that a modest temperature increase can significantly reduce reaction times.[1]

Problem 2: My TLC plate shows multiple new spots, some with a higher Rƒ than my desired product. Mass spectrometry suggests the presence of di- and tri-iodinated species.

  • Potential Cause: Over-iodination on the Electron-Rich A-Ring. The 7-methoxy group is an activating ortho-, para-director. This electronic enrichment makes the C-6 and C-8 positions on the A-ring susceptible to secondary electrophilic iodination, especially if the reaction conditions are too harsh or if an excess of a powerful iodinating agent is used.[9]

  • Solution: Reduce the number of equivalents of the iodinating agent to 1.0-1.1 equivalents. If using a highly reactive agent like ICl, ensure slow, controlled addition at a lower temperature. Switching to a milder agent like NIS in a solvent like DMF can provide greater control and selectivity for C-3 iodination.[5]

Problem 3: The NMR spectrum of my crude product shows unexpected signals in the 3.0-5.0 ppm range, suggesting aliphatic protons.

  • Potential Cause: Formation of a Methoxy-Flavanone Intermediate. If the reaction is performed in a nucleophilic solvent like methanol, the solvent can participate in the reaction. This can lead to the formation of a 2-methoxy-3-iodoflavanone intermediate.[4] If the final elimination step to regenerate the flavone double bond is incomplete, this intermediate will persist as a significant side product.

  • Solution: If this intermediate is observed, it can often be converted to the desired product during workup by treatment with a mild base (e.g., aqueous sodium hydroxide) followed by re-acidification. To prevent its formation in the first place, consider switching to a non-nucleophilic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

Problem 4: My final yield is consistently low, even when TLC indicates good conversion.

  • Potential Cause A: Product Loss During Aqueous Workup. 3-iodoflavones can sometimes exhibit poor solubility and may precipitate prematurely during the workup, leading to losses during extractions and transfers.

  • Solution A: Ensure the organic solvent used for extraction is appropriate and used in sufficient volume. If precipitation occurs at the aqueous-organic interface, it may be necessary to filter this solid separately, wash it, and combine it with the main organic extract.

  • Potential Cause B: Degradation on Silica Gel. While generally stable, some functionalized flavonoids can be sensitive to acidic silica gel during column chromatography, leading to streaking and decomposition on the column.

  • Solution B: First, attempt to purify the product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). If chromatography is necessary, consider using deactivated (neutral) silica or alumina. Alternatively, pre-treat the silica gel by eluting the packed column with a solvent mixture containing a small amount of a neutralising amine, like 0.5-1% triethylamine.

Synthesis and Troubleshooting Workflow

The following diagram outlines the primary synthesis pathway and the key decision points for troubleshooting common side products.

Synthesis_Troubleshooting Start 7-Methoxy-2-phenyl- chromen-4-one Reaction Iodination (e.g., I₂, Activator, Solvent) Start->Reaction [1.0 eq] Purification Workup & Purification Reaction->Purification Reaction Mixture Incomplete Side Product: Unreacted Starting Material Reaction->Incomplete Cause: Low reactivity/ time/temp OverIodinated Side Product: Ring Di-iodination (C6/C8) Reaction->OverIodinated Cause: Harsh conditions/ excess reagent Flavanone Side Product: 2-alkoxy-3-iodoflavanone Reaction->Flavanone Cause: Nucleophilic solvent (e.g., MeOH) Product 3-iodo-7-methoxy-2-phenyl- chromen-4-one (Target) Purification->Product Purified Product Incomplete->Reaction Solution: Increase temp/ time; Switch reagent (NIS) OverIodinated->Reaction Solution: Lower reagent eq.; Use milder agent (NIS) Flavanone->Purification Solution: Basic workup; Switch to non-nucleophilic solvent

Caption: Workflow for the synthesis of 3-iodoflavone and troubleshooting common side products.

Validated Experimental Protocol

This protocol describes the direct iodination of 7-methoxy-2-phenyl-chromen-4-one using molecular iodine.

Materials:

  • 7-methoxy-2-phenyl-chromen-4-one (1.0 eq)

  • Iodine (I₂) (1.2 eq)

  • Cerium(IV) ammonium nitrate (CAN) (2.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-methoxy-2-phenyl-chromen-4-one (1.0 eq).

  • Add anhydrous acetonitrile to create a 0.1 M solution. Stir until the starting material is fully dissolved.

  • To the solution, add molecular iodine (1.2 eq) and cerium(IV) ammonium nitrate (CAN) (2.5 eq).

  • Heat the reaction mixture to 80 °C and stir under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears and the solution becomes pale yellow or colorless.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from ethanol to afford 3-iodo-7-methoxy-2-phenyl-chromen-4-one as a solid.

References

  • Singh, P., Kaur, N., & Kumar, S. (2018). Iodine-mediated direct synthesis of 3-iodoflavones. ResearchGate. Available at: [Link]

  • He, X., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. MDPI. Available at: [Link]

  • Silva, A. M. S. (2017). Synthesis of Flavone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Wikipedia. (n.d.). Flavonoid biosynthesis. Wikipedia. Available at: [Link]

  • Rho, H., et al. (2001). A FACILE PREPARATION OF 3-HALOFLAVONES USING HYPERVALENT IODINE. Semantic Scholar. Available at: [Link]

  • Singh, P., Kaur, N., & Kumar, S. (2018). Iodine-mediated direct synthesis of 3-iodoflavones. Taylor & Francis Online. Available at: [Link]

  • Organic Chemistry. (2021). Auwers Flavone Synthesis Mechanism. YouTube. Available at: [Link]

  • Bolea, C. A., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. PMC - NIH. Available at: [Link]

  • Yang, Q., et al. (2017). Photo-induced tandem cyclization of 3-iodoflavones with electron rich five-membered heteroarenes. ResearchGate. Available at: [Link]

  • Santos, C. M. M., & Silva, A. M. S. (2020). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. University of Aveiro. Available at: [Link]

  • Singh, P., Kaur, N., & Kumar, S. (2018). Iodine-mediated direct synthesis of 3-iodoflavones. OUCI. Available at: [Link]

  • Santos, C. M. M., & Silva, A. M. S. (2020). Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Books. Available at: [Link]

  • Rasayan J. Chem. (2013). ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL-CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. Rasayan J. Chem. Available at: [Link]

  • Der Pharma Chemica. (2014). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica. Available at: [Link]

  • de Carvalho, M. G., et al. (2008). New iodine derivatives of flavonol and isoflavone. Semantic Scholar. Available at: [Link]

  • Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available at: [Link]

  • Myannik, K. A., et al. (2019). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. ResearchGate. Available at: [Link]

  • Gaina, L., et al. (2025). Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. MDPI. Available at: [Link]

  • Lu, K., et al. (2013). Regioselective Iodination of Flavonoids by N-Iodosuccinimide under Neutral Conditions. ResearchGate. Available at: [Link]

  • Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. Available at: [Link]

  • Zubieta-Rico, C. F., et al. (2024). Iodine promoted one-pot synthesis of flavones. ResearchGate. Available at: [Link]

  • Dighade, A. S., & Dighade, S. R. (n.d.). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals. Available at: [Link]

  • Fun, H.-K., et al. (2009). 7-Methoxy-2-phenylchroman-4-one. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Available at: [Link]

  • Akashi, T., et al. (2018). Molecular cloning and biochemical characterization of isoflav-3-ene synthase, a key enzyme of the biosyntheses of (+)-pisatin and coumestrol. PMC. Available at: [Link]

  • Wang, Y., et al. (2022). Functional Characterization of Flavanone 3-Hydroxylase (F3H) and Its Role in Anthocyanin and Flavonoid Biosynthesis in Mulberry. MDPI. Available at: [Link]

  • Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.

Sources

optimizing reaction time and temperature for Sonogashira coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing two of the most critical reaction parameters: time and temperature. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

Frequently Asked Questions: The Fundamentals of Time and Temperature

This section addresses foundational questions regarding the interplay of thermal energy and reaction duration in the Sonogashira coupling.

Q1: What is a "typical" temperature and reaction time for a Sonogashira coupling?

There is no single answer, as the optimal conditions are highly dependent on the substrates. However, a general guideline can be established based on the reactivity of the aryl or vinyl halide. The reactivity order is I > Br > OTf >> Cl[1].

  • Aryl/Vinyl Iodides: These are the most reactive substrates and often couple efficiently at room temperature (20-25 °C)[1][2]. Reaction times can range from a few hours to overnight.

  • Aryl/Vinyl Bromides: These are less reactive and typically require heating to facilitate the rate-limiting oxidative addition step[1][3]. Common starting temperatures are in the range of 50-100 °C[4][5][6].

  • Aryl/Vinyl Chlorides: These are the most challenging substrates and often demand higher temperatures (≥100 °C) and specialized, highly active catalyst systems with bulky, electron-rich ligands to achieve reasonable reaction rates[2][7].

Reaction times are determined by monitoring the consumption of the limiting reagent, typically via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A reaction is complete when the starting material is no longer observed.

Q2: Why is the oxidative addition step so sensitive to temperature?

The oxidative addition of the aryl halide to the palladium(0) complex is the first and often the rate-limiting step of the catalytic cycle[1]. This step involves the breaking of the carbon-halide bond and the formation of two new bonds to the palladium center, creating a Pd(II) intermediate. The energy required to break the C-X bond is inversely proportional to its reactivity (C-I < C-Br < C-Cl). Therefore, less reactive halides like aryl bromides and chlorides require a significant input of thermal energy to overcome this activation barrier and initiate the catalytic cycle efficiently[1][4]. Steric hindrance on the aryl halide can also increase this energy barrier, necessitating higher temperatures[8].

Q3: Can running a reaction for too long be detrimental?

Yes. While it is necessary to allow the reaction to proceed to completion, extended reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and catalyst decomposition[9]. The active Pd(0) catalyst can agglomerate and precipitate as inactive "palladium black," particularly at high temperatures or in the presence of impurities[9]. Furthermore, prolonged reaction times can promote the degradation of sensitive functional groups on the substrates or the desired product.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Q1: My reaction is sluggish or has stalled completely. Should I just increase the heat?

Diagnosis: A slow or stalled reaction, particularly with aryl bromides or chlorides at room temperature, points to insufficient energy to overcome the activation barrier for oxidative addition[3][4].

Solution Pathway:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 15-20 °C increments (e.g., from room temperature to 50 °C, then to 70 °C). Monitor the reaction progress by TLC or GC after 1-2 hours at each new temperature. This systematic approach helps identify the lowest effective temperature, minimizing side reactions[4].

  • Solvent and Base Compatibility: Ensure your solvent is appropriate for the target temperature. If you need to exceed the boiling point of your current solvent (e.g., THF), switch to a higher-boiling alternative like DMF, 1,4-dioxane, or toluene[7][10]. The base used, often an amine, must also be stable at the reaction temperature[1].

  • Catalyst System Evaluation: If high temperatures (e.g., >100 °C) are required, the initial catalyst system may not be suitable. For challenging substrates, consider using more robust, electron-rich, and sterically bulky phosphine ligands (e.g., XPhos, P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands, which promote oxidative addition and stabilize the catalyst[2][4][8].

Q2: After heating, my reaction mixture turned dark brown or black. What does this signify?

Diagnosis: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black[9]. This renders the catalyst inactive and halts the reaction.

Causality and Prevention:

  • Excessive Temperature: The most common cause is heating the reaction too high, causing the Pd(0) nanoparticles to agglomerate[4][9].

  • Presence of Oxygen: Oxygen can degrade the phosphine ligands and oxidize the active Pd(0) catalyst, leading to precipitation[9]. Ensure all solvents and the amine base are rigorously degassed (e.g., by sparging with argon or using several freeze-pump-thaw cycles) and that the reaction is maintained under a strictly inert atmosphere[8][9].

  • Impure Reagents: Impurities in substrates or solvents can also poison the catalyst[9]. Use high-purity, anhydrous solvents and distill liquid bases like triethylamine if necessary[11].

Q3: Increasing the temperature improved my conversion rate, but now I have a major byproduct from alkyne homocoupling. How do I suppress this?

Diagnosis: The formation of a 1,3-diyne byproduct is the result of Glaser-Hay coupling, an oxidative dimerization of the terminal alkyne[1]. This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen[1][8]. While not directly caused by temperature, higher temperatures and longer reaction times can exacerbate the issue if any oxygen is present.

Solution Pathway:

  • Eliminate Oxygen: This is the most critical step. Ensure the reaction is performed under a strictly inert atmosphere to prevent the oxidative pathway of the Glaser coupling[8].

  • Minimize Copper Catalyst: Reduce the loading of the Cu(I) salt (e.g., CuI) to the lowest effective concentration (typically 1-5 mol%). High concentrations of the copper co-catalyst can accelerate the Glaser pathway[9].

  • Control Alkyne Concentration: Add the terminal alkyne to the reaction mixture slowly using a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, kinetically favoring the desired cross-coupling pathway over the bimolecular homocoupling[9][12].

  • Adopt a Copper-Free Protocol: For particularly sensitive or valuable alkynes, the most robust solution is to switch to a copper-free Sonogashira protocol[1][13]. These methods often rely on more active palladium/ligand systems to facilitate the catalytic cycle without the need for a copper acetylide intermediate[2][13].

Visualizing the Process: Catalytic Cycle and Troubleshooting

To better understand the reaction dynamics and troubleshooting logic, the following diagrams illustrate the key pathways.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Glaser Side Reaction: Glaser Coupling Pd0 L₂Pd⁰ PdII_A trans-L₂PdII(R¹)X Pd0->PdII_A Oxidative Addition (R¹-X) [Rate-Limiting] PdII_B trans-L₂PdII(R¹)(C≡CR²) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-C≡C-R² PdII_B->Product CuX CuI Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide Alkyne Deprotonation (Base, R²C≡CH) Cu_Acetylide->CuX To Pd Cycle Glaser_Product R²-C≡C-C≡C-R² Cu_Acetylide->Glaser_Product O₂

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Temp Is reaction sluggish at room temp? Start->Check_Temp Check_Decomp Is mixture turning black upon heating? Check_Temp->Check_Decomp No Sol_Heat Solution: 1. Incrementally increase temp. (e.g., 50-80 °C). 2. Consider more active catalyst for bromides/chlorides. Check_Temp->Sol_Heat Yes Check_Glaser Is alkyne homocoupling (Glaser) observed? Check_Decomp->Check_Glaser No Sol_Decomp Solution: 1. Lower temperature. 2. Ensure rigorous inert atm. 3. Use fresh/pure reagents. 4. Use more stable ligand. Check_Decomp->Sol_Decomp Yes Check_Basics Have basic checks been performed? (Reagent purity, inert atm.) Check_Glaser->Check_Basics No Sol_Glaser Solution: 1. Ensure rigorous inert atm. 2. Reduce CuI loading. 3. Add alkyne slowly. 4. Switch to copper-free protocol. Check_Glaser->Sol_Glaser Yes Sol_Basics Solution: Verify purity of all reagents. Ensure proper degassing and inert atmosphere. Check_Basics->Sol_Basics No Success Reaction Optimized Check_Basics->Success Yes Sol_Heat->Success Sol_Decomp->Success Sol_Glaser->Success Sol_Basics->Success

Caption: Troubleshooting workflow for low or no product yield in Sonogashira coupling.

Data Summary and Protocols

Table 1: Recommended Starting Temperatures for Sonogashira Coupling
Aryl/Vinyl HalideSubstrate TypeRecommended Starting Temperature (°C)Notes
Iodide (R-I) Electron-rich, neutral, or poorRoom Temperature (20-25 °C)Generally highly reactive. Heating is usually not required unless sterically hindered[1].
Bromide (R-Br) Electron-poor50 - 80 °CElectron-withdrawing groups accelerate oxidative addition[14].
Electron-neutral or rich60 - 100 °CRequires more thermal energy than electron-poor analogues[4][14].
Sterically Hindered80 - 120 °CSteric bulk impedes catalyst approach; requires higher energy and often specialized bulky ligands[8][14].
Triflate (R-OTf) All types50 - 90 °CReactivity is generally between iodides and bromides[1].
Chloride (R-Cl) All types100 - 150 °CLeast reactive; almost always requires high temperatures and highly active catalyst systems[7].
Experimental Protocol: Systematic Temperature Optimization

This protocol describes a self-validating method for determining the optimal reaction temperature for a novel Sonogashira coupling.

Materials:

  • Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) Iodide (CuI, 2-10 mol%)

  • Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)

  • Anhydrous, degassed amine base (e.g., Et₃N, DIPEA)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • TLC plates and/or GC-MS for monitoring

Procedure:

  • Reaction Setup (Inert Atmosphere): To the Schlenk flask under a positive pressure of inert gas, add the palladium precatalyst, copper(I) iodide, and the aryl halide (if solid).

  • Evacuate and Backfill: Seal the flask and evacuate under high vacuum, then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add the degassed solvent, followed by the degassed amine base via syringe. If the aryl halide is a liquid, add it at this stage. Stir the mixture for 5-10 minutes.

  • Initial Reaction and Monitoring (Room Temperature): Add the terminal alkyne via syringe. Stir the reaction mixture at room temperature. After 1 hour, take a small aliquot (via syringe, under inert gas flow) and analyze by TLC or GC-MS to establish a baseline. Continue to monitor every 2-3 hours.

  • Incremental Heating Step 1 (50 °C): If after 4-6 hours little to no product formation is observed at room temperature, place the flask in a pre-heated oil bath at 50 °C.

  • Monitoring at 50 °C: After 1-2 hours at 50 °C, take another aliquot and analyze. Compare the product formation to the room temperature baseline. If the reaction is proceeding efficiently, maintain this temperature and continue to monitor until completion.

  • Incremental Heating Step 2 (80 °C): If the reaction remains sluggish at 50 °C, increase the oil bath temperature to 80 °C.

  • Monitoring at 80 °C: Repeat the monitoring process. At this stage, also visually inspect the reaction for any signs of decomposition (e.g., formation of a black precipitate).

  • Completion and Workup: Once analysis shows complete consumption of the limiting starting material, cool the reaction to room temperature. Proceed with a standard aqueous workup (e.g., dilute with ethyl acetate, wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine)[4]. Purify the crude product by column chromatography.

By following this systematic optimization, you can confidently identify the ideal temperature that balances reaction rate with catalyst stability and product purity.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Sustainable Chemical Insight in Biological Exploration.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Advances. Retrieved from [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. (2021). Journal of Chemical Sciences. Retrieved from [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2014). ResearchGate. Retrieved from [Link]

  • The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. (2021, March 11). ACS Omega. Retrieved from [Link]

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. (2021, December 17). The Journal of Organic Chemistry. Retrieved from [Link]

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. (2021). Organic Chemistry Portal. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved from [Link]

  • Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. (2023, December 13). American Chemical Society. Retrieved from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012, March 6). The Journal of Organic Chemistry. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2019). ACS Omega. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015, February 23). RSC Advances. Retrieved from [Link]

  • What is the best procedure for Sonogashira coupling?. (2014, May 1). ResearchGate. Retrieved from [Link]

  • Copper-free Sonogashira coupling. (2025, September 15). The chemical reaction database. Retrieved from [Link]

  • Sonogashira troubleshooting help needed. (2020, August 8). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Flavonoid Purification with Sephadex LH-20

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for Sephadex LH-20 chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile medium for the purification of flavonoids. My goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you navigate your experiments successfully. Here, we will address common challenges and frequently asked questions in a direct, problem-solving format.

The Core Mechanism: Why Sephadex LH-20 for Flavonoids?

Before troubleshooting, it's crucial to understand the separation principle. Sephadex LH-20 is a hydroxypropylated, cross-linked dextran gel, giving it a unique dual character: it is both hydrophilic and lipophilic.[1][2] This allows for a mixed-mode separation mechanism when working with flavonoids:

  • Size-Exclusion (Gel Filtration): In polar solvents, larger molecules that are excluded from the gel pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

  • Adsorption/Partition Chromatography: The hydroxypropyl groups provide a lipophilic character, allowing for reversed-phase-like interactions. Aromatic compounds like flavonoids can be retained via hydrogen bonding and other interactions with the dextran matrix.[3] The choice of solvent dictates which mechanism is dominant.

This dual nature is precisely why Sephadex LH-20 can separate flavonoids with very similar structures, often where other media fail.[4]

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the initial setup and execution of flavonoid purification.

Q1: How much dry Sephadex LH-20 powder do I need for my column? A1: The amount of dry powder depends entirely on the solvent you will use, as the degree of swelling varies significantly.[5] You must first decide on your mobile phase. Then, consult a solvent bed volume table to calculate the required dry weight for your desired column volume. For example, 1 gram of dry Sephadex LH-20 will swell to approximately 4.0 mL in methanol but only 1.8 mL in water.[2] Using a solvent that results in a bed volume of less than 2.5 mL/g is generally not recommended.[2]

Q2: What is the best general-purpose solvent for separating flavonoids? A2: Methanol is the most widely used and effective eluent for flavonoid purification on Sephadex LH-20.[6][7] It provides a good balance of size exclusion and adsorption effects. Often, a stepwise gradient starting with a less polar solvent mixture and moving to pure methanol or aqueous methanol is highly effective. For instance, a gradient of water, followed by increasing concentrations of methanol (e.g., 20%, 40%, 100%), and finally a stronger solvent like acetone can be used to elute different classes of compounds.[4]

Q3: Do I need to pre-treat my sample extract before loading it onto the column? A3: Absolutely. This is a critical step to prevent column blockage and extend the life of your medium. All samples and solvents must be filtered (e.g., through a 0.45 µm solvent-resistant filter) or centrifuged to remove particulate matter before they are introduced to the column.[5] Failure to do so is the most common cause of high backpressure and poor flow.

Q4: What is the recommended sample load for optimal resolution? A4: For high-resolution separations, the applied sample volume should be kept small, typically between 1% and 2% of the total column bed volume.[5] Overloading the column is a primary cause of poor peak shape and co-elution of compounds.

Q5: How do I properly swell and pack the Sephadex LH-20 resin? A5: Proper packing is essential for a high-performance separation. The resin should be swollen in your starting mobile phase for at least 3 hours at room temperature. Do not use a magnetic stirrer, as it can fracture the beads.[5] Prepare a slurry of approximately 75% settled medium to 25% solvent. Pour this slurry into the column in a single, continuous motion to avoid creating layers in the packed bed, which leads to channeling and poor separation.[5]

Experimental Protocols

Here are detailed, step-by-step methodologies for core procedures.

Protocol 1: Gravity Flow Column Packing
  • Calculate & Weigh: Determine the required amount of dry Sephadex LH-20 powder based on the desired bed volume and the solvent to be used (see Table 1).

  • Swell the Resin: Add the powder to an excess of the initial mobile phase in a beaker. Allow it to swell for a minimum of 3 hours at room temperature. Gently swirl occasionally.

  • Prepare the Slurry: After swelling, allow the resin to settle and decant any excess solvent and fine particles. Resuspend the settled resin to create a slurry that is approximately 75% resin and 25% solvent.

  • Pour the Column: Mount the column vertically. Ensure the bottom outlet is closed. Pour the slurry into the column in one continuous motion. Use a glass rod held against the inner wall to guide the slurry and prevent air bubbles.[5]

  • Pack the Bed: Immediately after pouring, open the column outlet and allow the solvent to drain. Continuously add more solvent to the top of the column to ensure the resin bed never runs dry. Allow the bed to pack under gravity until a constant height is achieved.

  • Equilibrate: Once the bed is stable, pass at least 2-3 column volumes of the starting mobile phase through the column to ensure it is fully equilibrated before applying the sample.[5]

Protocol 2: Column Cleaning and Regeneration
  • Routine Cleaning (Between runs with the same solvent): Regeneration is typically not needed between runs. If required, wash the column with 2 to 3 column volumes of the eluent.[5]

  • Deep Cleaning (For significant contamination): If the column is heavily contaminated, a more rigorous procedure may be necessary. A suggested sequence is to wash the column sequentially with:

    • Water (3 column volumes)

    • 0.5 M NaOH + 0.5 M NaCl solution (2 column volumes)[8]

    • Water (until the pH of the eluate is neutral)

    • Methanol (3 column volumes)[8]

    • Re-equilibrate with your mobile phase.

  • Unclogging the Column Top: If the top of the column bed is blocked due to unfiltered sample, you can gently stir the top few millimeters of the resin with a glass rod and pour out the contaminated portion.[8] Refill the space with fresh, equilibrated resin.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor or No Separation of Flavonoids

  • Possible Cause: The flow rate is too high.

    • Solution: Reduce the flow rate. For gravity columns, this can be done by adjusting the stopcock. For pumped systems, lower the pump speed. Slower flow rates (e.g., starting at 1 cm/h) significantly improve resolution.[5]

  • Possible Cause: The wrong solvent system is being used.

    • Solution: The elution power of the solvent is critical. If your compounds elute too quickly, switch to a less polar solvent. If they are retained too strongly, increase the polarity. A comprehensive review of literature shows that methanol and its mixtures with water or chloroform are highly effective for a wide range of flavonoids.[6][9] Consider running a step gradient to separate compounds with different polarities.[4]

  • Possible Cause: The column was overloaded.

    • Solution: Reduce the amount of crude extract loaded onto the column. Ensure the sample volume does not exceed 1-2% of the bed volume.[5]

Problem 2: Very Slow or No Flow Rate

  • Possible Cause: Clogging from unfiltered sample or solvent.

    • Solution: This is the most common cause. Always filter your sample and solvents before use. If the column is already clogged, see Protocol 2 for cleaning instructions.

  • Possible Cause: The resin bed has compacted.

    • Solution: This can happen with some solvents or after extended use. It may be necessary to unpack and repack the column.

  • Possible Cause: Air bubbles are trapped in the column or tubing.

    • Solution: Ensure all tubing connections are free of air. If air is trapped in the bed, it can cause channeling and block flow. The column must be repacked.

Problem 3: Band Tailing or Broad Peaks

  • Possible Cause: Poor column packing.

    • Solution: Channeling or an uneven bed surface will cause peak broadening. Repack the column carefully following Protocol 1.[5]

  • Possible Cause: Sample is not fully dissolved or is precipitating on the column.

    • Solution: Ensure your sample is completely dissolved in the initial mobile phase before loading. If solubility is an issue, you may need to use a small amount of a stronger solvent (like DMSO) to dissolve the sample, but be aware this can affect the initial separation.[8]

Data Presentation & Visualization

Data Tables

Table 1: Approximate Packed Bed Volumes of Sephadex LH-20 in Different Solvents. This table helps in calculating the amount of dry resin needed for a desired column volume.

SolventBed Volume (mL / g dry powder)
Toluene~4.9
Methanol~4.0
Ethanol (95%)~3.9
Acetone~3.8
Chloroform¹~3.7
Dichloromethane~3.7
Water~1.8
Data sourced from Cytiva and Sigma-Aldrich product literature.[2]
¹Containing 1% ethanol.

Table 2: Example Step-Gradient Elution Scheme for Flavonoid Purification. This scheme was successfully used to separate flavonoids from Acacia mearnsii leaves.[4]

StepMobile PhasePurpose
1Deionized WaterElutes highly polar compounds and salts.
220% Methanol in WaterElutes polar flavonoid glycosides.
340% Methanol in WaterElutes flavonoid glycosides of intermediate polarity.
4100% MethanolElutes less polar glycosides and some aglycones.
560% Acetone in WaterElutes strongly retained, non-polar compounds.
Experimental Workflows & Diagrams

Flavonoid_Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Purification A Crude Plant Extract B Pre-purification (e.g., Macroporous Resin) A->B Optional C Sample Preparation (Dissolve & Filter 0.45 µm) A->C B->C E Load Sample C->E D Pack & Equilibrate Sephadex LH-20 Column D->E F Elute with Solvent Gradient E->F G Collect Fractions F->G H Analyze Fractions (TLC / HPLC) G->H I Pool Fractions Containing Target Flavonoids H->I J Further Purification (e.g., Preparative HPLC) I->J K Pure Flavonoid J->K

Caption: General workflow for flavonoid purification using Sephadex LH-20.

Troubleshooting_Tree Start Problem: Poor Peak Resolution Cause1 Flow Rate Too High? Start->Cause1 Cause2 Column Overloaded? Start->Cause2 Cause3 Incorrect Solvent System? Start->Cause3 Cause4 Poor Column Packing? Start->Cause4 Solution1 Decrease flow rate. Lower flow improves resolution. Cause1->Solution1 Solution2 Reduce sample load. Keep volume <2% of bed volume. Cause2->Solution2 Solution3 Modify mobile phase. Adjust polarity or run a gradient. Cause3->Solution3 Solution4 Repack the column. Ensure a homogenous, even bed. Cause4->Solution4

Caption: Troubleshooting decision tree for poor separation on Sephadex LH-20.

References

  • Wu, C., He, L., Zhang, Y., You, C., Li, X., Jiang, P., & Wang, F. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC advances, 13(14), 9348–9360. [Link]

  • Iorga, B. I., & Stas, M. (2024). Chromatographic methods for the identification of flavonoids. Auctores, 2, 8-16. [Link]

  • Cytiva. (n.d.). Sephadex LH-20 Datasheet. [Link]

  • Nabavi, S. M., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4146. [Link]

  • Nabavi, S. M., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. PubMed. [Link]

  • Nabavi, S. M., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. OUCI. [Link]

  • Fecka, I., Kowalczyk, A., & Cisowski, W. (2004). Optimization of the Separation of Flavonoid Glycosides and Rosmarinic Acid from Mentha piperita on HPTLC Plates. Journal of Planar Chromatography – Modern TLC, 17(1), 29-34. [Link]

  • Cytiva. (n.d.). Sephadex LH-20 Product Information. [Link]

  • Li, G., et al. (2022). Isolation and purification of 12 flavonoid glycosides from Ginkgo biloba extract using sephadex LH-20 and preparative high-performance liquid chromatography. Journal of the Science of Food and Agriculture. [Link]

  • Cytiva. (n.d.). Data File 18-1072-29 AA. [Link]

Sources

Technical Support Center: Scaling the Synthesis of Iodinated Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of iodinated heterocycles. These molecules are critical building blocks in pharmaceuticals, agrochemicals, and materials science. However, transitioning their synthesis from the lab bench to pilot or production scale introduces a unique set of challenges. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. It provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind successful scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before initiating a scale-up campaign.

Q1: I have a successful lab-scale (1g) iodination protocol. What are the first things I should consider before scaling to 100g?

A1: Before any significant scale-up, you must re-evaluate your process through the lens of safety, efficiency, and practicality. Key considerations include:

  • Thermal Safety: Iodination reactions, especially those using strong oxidants, can be exothermic. A reaction that is easily managed in a small flask can become a dangerous runaway process in a large reactor. You must perform thermal screening (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction's heat output.

  • Reagent Choice & Stoichiometry: Is your lab-scale reagent practical and economical at a larger scale? For instance, N-Iodosuccinimide (NIS) is an excellent lab reagent but can be costly for bulk production compared to molecular iodine (I₂).[1] You may need to re-optimize the reaction with a more cost-effective iodine source.

  • Mixing and Mass Transfer: Inefficient stirring in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions and reducing yield. The type of impeller, stirring speed, and reactor geometry become critical.

  • Work-up and Purification: A protocol ending in column chromatography is not viable for large-scale production. You must develop a scalable purification method, such as crystallization, liquid-liquid extraction, or distillation.

Q2: Which iodinating agent is best for scale-up: Molecular Iodine (I₂), N-Iodosuccinimide (NIS), or Iodine Monochloride (ICl)?

A2: The "best" agent is substrate-dependent, but here's a general framework for decision-making:

  • Molecular Iodine (I₂): This is the most atom-economical and cheapest source of iodine.[2] However, it's the weakest electrophile of the common halogens and typically requires an activator or oxidant (like H₂O₂, Oxone®, or an electrochemical method) to be effective, especially for electron-deficient heterocycles.[1][3] The need for an additional reagent adds a layer of complexity and potential for side reactions.

  • N-Iodosuccinimide (NIS): NIS offers a significant advantage in handling, as it's a solid, and often provides better regioselectivity under milder conditions than I₂/oxidant systems.[4][5] It shows excellent compatibility with many functional groups.[4] While more expensive than I₂, its reliability and cleaner reaction profiles can simplify purification, making it a strong candidate for scaling up high-value intermediate syntheses.[4][6]

  • Iodine Monochloride (ICl): ICl is a highly reactive, potent electrophile that can iodinate even deactivated systems under mild conditions.[7][8] However, its high reactivity comes with challenges. It is corrosive and extremely sensitive to moisture, which can lead to the formation of HCl and complicate reactions.[7] These handling issues can make it difficult to manage on an industrial scale.

Q3: How do I manage the regioselectivity of iodination on a large scale? My lab protocol gives me a 5:1 mixture of isomers, which is acceptable, but I'm worried this will worsen.

A3: Maintaining regioselectivity is paramount and often depends on controlling the reaction kinetics. On a large scale, this means precise control over:

  • Rate of Addition: Adding the iodinating agent slowly and sub-surface (if possible) prevents localized concentration spikes that can favor the formation of less-desired isomers.

  • Temperature Control: Even minor temperature fluctuations can alter the selectivity of a reaction. Ensure your reactor has adequate cooling capacity to maintain a stable internal temperature.

  • Solvent and Catalysts: Sometimes, a change in solvent can dramatically influence regioselectivity. For less reactive substrates, using a Lewis acid or protic acid catalyst with a milder reagent like NIS can enhance both reactivity and selectivity, often being more controllable than using a harsher reagent.[5][9] For particularly stubborn cases, a different synthetic strategy, such as a deprotometalation-iodolysis sequence, might be necessary to ensure absolute regiocontrol, though this adds steps and cost.[10]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a "Symptom - Cause - Solution" format.

Problem Category: Low Yield or Stalled Reaction

Symptom: The reaction stops before all the starting material is consumed, or the final isolated yield is significantly lower than expected.

Probable CauseProposed Solution(s)
Insufficient Reagent Activity The heterocycle may be too electron-deficient for the chosen iodinating agent. For example, I₂ alone is often not reactive enough.[11][12] Solution: 1) If using I₂, add an oxidizing agent (e.g., H₂O₂, sodium persulfate) to generate a more potent electrophilic species in situ.[1][13] 2) If using NIS, add a catalytic amount of a protic acid (like trifluoroacetic acid) or a Lewis acid to increase its electrophilicity.[5][9]
Reagent Degradation Reagents like Iodine Monochloride (ICl) are moisture-sensitive.[7] Contamination from wet solvents or atmospheric moisture during a lengthy addition on a large scale can deactivate the reagent. Solution: Ensure all solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Argon). For large-scale additions, use a pressure-equalizing dropping funnel or a syringe pump to minimize atmospheric exposure.
Poor Solubility The starting material or an intermediate may be precipitating out of the solution, effectively halting the reaction. This is more common when changing solvent systems for scale-up. Solution: 1) Increase the solvent volume. 2) Screen for a solvent system that better solubilizes all components at the reaction temperature. 3) Consider adding a co-solvent to improve solubility.
Product Inhibition The iodinated product might be coordinating with a catalyst or reagent, effectively poisoning it and stopping the reaction. Solution: This is complex and substrate-specific. It may require a shift in reaction strategy, such as using a different catalyst or running the reaction at a higher dilution.
Problem Category: Poor Regioselectivity & By-product Formation

Symptom: The formation of multiple isomers or unexpected side-products (e.g., di-iodinated species, products of solvent reaction).

Probable CauseProposed Solution(s)
Over-Iodination (Poly-iodination) The mono-iodinated product is as reactive, or more reactive, than the starting material, leading to a second iodination event. Solution: 1) Use a milder iodinating agent (e.g., switch from ICl to NIS). 2) Lower the reaction temperature to favor the kinetically preferred mono-iodination. 3) Use a sub-stoichiometric amount of the iodinating agent (e.g., 0.95 equivalents) and accept a lower conversion to avoid di-iodination, then separate the product from the unreacted starting material.
Incorrect Isomer Formation The reaction conditions favor a thermodynamically stable but undesired isomer, or kinetic control is poor. Direct iodination is an electrophilic aromatic substitution, and the site of reaction is governed by the electron density of the heterocyclic ring.[10] Solution: 1) Change the iodinating agent or solvent. 2) Lowering the temperature often increases selectivity. 3) If the heterocycle has a basic nitrogen, protonating it with a strong acid can change the directing effect of the ring system and alter the resulting regioselectivity.
α-Iodination of Ketones If the heterocycle contains a ketone, the acidic or basic conditions can promote enolization, leading to undesired iodination at the α-carbon.[12] Solution: Run the reaction under strictly neutral conditions if possible. Use a buffered system or add a non-nucleophilic base like Li₂CO₃ to scavenge any acid by-products, especially when using reagents like NIS.[11][12]
Reaction with Solvent Certain solvents can react with strong electrophilic iodinating agents. For example, ethereal solvents may be cleaved under strongly acidic conditions. Solution: Choose a more robust solvent. Acetonitrile, dichloromethane (with caution), or even water (for certain green protocols) are often used.[14][15] Always perform a solvent screen during process development.
Troubleshooting Workflow Diagram

G Problem Identify Problem LowYield Low Yield / Stalled Problem->LowYield PoorSelectivity Poor Selectivity / By-products Problem->PoorSelectivity Purification Purification Issues Problem->Purification Cause_Reactivity Insufficient Reagent Activity? LowYield->Cause_Reactivity Cause_Degradation Reagent Degradation? LowYield->Cause_Degradation Cause_Solubility Poor Solubility? LowYield->Cause_Solubility Cause_OverIodination Di-iodination Occurring? PoorSelectivity->Cause_OverIodination Cause_Isomers Wrong Isomer Formed? PoorSelectivity->Cause_Isomers Cause_AlphaIodination Side-chain Iodination? PoorSelectivity->Cause_AlphaIodination Sol_Activate Activate Reagent (e.g., add acid/oxidant) Cause_Reactivity->Sol_Activate Sol_Inert Use Inert Atmosphere & Dry Solvents Cause_Degradation->Sol_Inert Sol_Solvent Change/Increase Solvent Cause_Solubility->Sol_Solvent Sol_Milder Use Milder Reagent & Lower Temperature Cause_OverIodination->Sol_Milder Sol_Stoich Adjust Stoichiometry (<1.0 eq) Cause_OverIodination->Sol_Stoich Cause_Isomers->Sol_Milder Sol_Neutral Run Under Neutral Conditions (add base) Cause_AlphaIodination->Sol_Neutral

Caption: A decision tree for troubleshooting common scale-up issues.

Section 3: Key Experimental Protocols

The following are generalized, scalable protocols that serve as a starting point for process development. Safety Warning: Always perform a safety assessment before running any reaction on a large scale.

Protocol 1: Scalable Iodination using N-Iodosuccinimide (NIS)

This method is suitable for many electron-rich to moderately activated heterocycles and is often praised for its scalability.[4][6]

  • Reactor Setup: In a reactor of appropriate size, equipped with an overhead stirrer, temperature probe, and addition funnel, charge the heterocyclic starting material (1.0 eq) and a suitable solvent (e.g., Acetonitrile or Dichloromethane, 5-10 mL per gram of substrate).

  • Inerting: Purge the reactor with an inert gas (Nitrogen or Argon).

  • Dissolution: Stir the mixture until all the starting material is dissolved. Cool the solution to the desired temperature (typically 0-25 °C).

  • Reagent Addition: Add N-Iodosuccinimide (1.0-1.2 eq) portion-wise as a solid or as a solution/slurry in the reaction solvent via the addition funnel over 1-2 hours. Causality Note: Slow addition is critical to control the exotherm and prevent localized high concentrations that can lead to by-products.

  • Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by a suitable method (e.g., TLC, HPLC, or GC) until the starting material is consumed.

  • Quenching: Once complete, cool the reaction mixture and quench by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any excess NIS and iodine.

  • Work-up: If using a water-immiscible solvent, transfer the mixture to a separatory funnel, wash with brine, and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Concentrate the solvent under reduced pressure. The crude product can then be purified by a scalable method, preferably crystallization from an appropriate solvent system.

Protocol 2: Iodination with Molecular Iodine and an Oxidant

This is a cost-effective method, particularly for large volumes, but requires careful control.

  • Reactor Setup: Charge the reactor with the heterocyclic substrate (1.0 eq), molecular iodine (I₂, 1.0-1.5 eq), and a solvent (e.g., water, acetic acid, or methanol).[16]

  • Temperature Control: Stir the mixture and bring it to the target reaction temperature.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise via an addition funnel. Causality Note: The oxidant regenerates the electrophilic iodine species from the iodide (I⁻) by-product, making the process more efficient. However, the addition must be slow to control both the exotherm and the rate of gas evolution if applicable.

  • Reaction Monitoring: Hold the reaction at temperature and monitor for completion.

  • Quenching & Work-up: Cool the reaction and quench with aqueous sodium thiosulfate until the dark iodine color disappears. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude material by crystallization or distillation.

Section 4: Reagent Selection Guide

This table provides a comparative summary of the most common iodinating agents for scale-up.

ReagentFormulaKey AdvantagesKey Challenges for Scale-Up
Molecular Iodine I₂Very low cost, high iodine content, environmentally benign iodine source.[2]Low reactivity; requires an activating oxidant which adds cost, complexity, and potential side reactions.[1][12]
N-Iodosuccinimide C₄H₄INO₂Solid, easy to handle; mild conditions; good functional group tolerance; often high regioselectivity; scalable.[4][6]Higher cost than I₂; lower iodine content by mass; succinimide by-product must be removed.
Iodine Monochloride IClHighly reactive, can iodinate deactivated rings; good regioselectivity.[7]Corrosive liquid; highly moisture-sensitive; can be difficult to handle safely on a large scale.[7]
Hypervalent Iodine e.g., PIFAHighly reactive oxidants, useful for complex transformations and heterocycle synthesis.[17][18]Expensive; often used in stoichiometric amounts; can be thermally unstable.[19]
Electrophilic Iodination Mechanism Overview

Understanding the mechanism is key to controlling the reaction.

Caption: Generalized mechanism for Electrophilic Aromatic Substitution (SEAr).

Section 5: Safety First - Handling Iodinating Agents at Scale

  • Elemental Iodine (I₂): While solid, iodine sublimes to produce a pungent, irritating vapor.[20] Handle in a well-ventilated area. It is a strong oxidant and should not be stored with flammable or reducing materials.[20]

  • Iodine Monochloride (ICl): Extremely corrosive and reacts violently with water.[7] Use in a closed system with rigorous exclusion of moisture. Ensure appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, is worn.

  • N-Iodosuccinimide (NIS): Generally stable, but as with all N-halo compounds, it should be stored away from heat and light. It is an irritant.[21]

  • General Precautions:

    • Quenching: Be aware that quenching large amounts of unreacted iodinating agents or oxidants can be highly exothermic. Perform quenching slowly and with adequate cooling.

    • Waste Streams: Iodinated organic waste should be segregated and disposed of according to local environmental regulations.

    • Ammonia: Never use ammonia or ammonium hydroxide for quenching or cleaning if there is a possibility of unreacted iodine being present, as this can form highly explosive nitrogen triiodide (NI₃).[14]

References

  • Wu, A.-X., & Xiang, J. (2022). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications. [Link]

  • Kumar, B., & Kumar, V. (2016). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry. [Link]

  • Rochais, C., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

  • Chemia. (2023). Heterocyclic compound iodination overview and reactions: Discussion series on bromination/iodination reactions 23. Chemia. [Link]

  • Kee, C. W., & Gagosz, F. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]

  • Fan, R., & Wen, J. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. Therapeutic Delivery. [Link]

  • Barluenga, J., et al. (2022). N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions. MDPI. [Link]

  • N/A. (N/A). Reaction of imines with N-iodosuccinimide (NIS): unexpected formation of stable 1 : 1 complexes. Chemical Communications (RSC Publishing). [Link]

  • Organic Chemistry Portal. (N/A). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Larock, R. C., & Yue, D. (2001). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PMC - NIH. [Link]

  • Hu, Y., et al. (2010). A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. ResearchGate. [Link]

  • Ciriminna, R., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. PMC. [Link]

  • N/A. (N/A). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. Frontiers. [Link]

  • Al-Zoubi, R. M. (2013). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. ResearchGate. [Link]

  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]

  • N/A. (2026). I2 and Electrophilic I+ reagents. Wordpress. [Link]

  • N/A. (N/A). Specific Solvent Issues with Iodination. Wordpress. [Link]

  • Kee, C. W., & Gagosz, F. (2021). Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]

  • Racys, D. T., et al. (2026). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin. PMC. [Link]

  • N/A. (N/A). Low-cost high-efficiency preparation method of iodine monochloride and....
  • Stavber, S., & Jereb, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

  • Nguyen, H. (2020). Nguyen's iodine monochloride catalyzed synthesis of COM products 63.... ResearchGate. [Link]

  • Lulinski, S., & Skulski, L. (N/A). Aromatic Iodination with Iodine and Silver Sulfate. . [Link]

  • N/A. (N/A). Adverse Reactions to Iodinated Contrast Media. PMC - NIH. [Link]

  • International Labour Organization. (N/A). ICSC 0167 - IODINE. International Chemical Safety Cards (ICSCs). [Link]

  • Chen, Y.-C., et al. (2022). Hypersensitivity Reactions to Iodinated Contrast Media. MDPI. [Link]

  • N/A. (N/A). An easy, safe and simple method for the iodination of heterocyclic compounds in water. N/A. [Link]

  • N/A. (N/A). Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis. Beilstein Journals. [Link]

  • Organic Chemistry Portal. (N/A). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • N/A. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]

  • Wirth, T., et al. (2018). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. PMC. [Link]

Sources

Validation & Comparative

comparative reactivity of 3-iodo vs 3-bromo-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-7-Methoxyflavone in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the functionalization of the flavone scaffold is a cornerstone of modern medicinal chemistry. The 3-position of the flavone core is a particularly attractive site for modification to explore structure-activity relationships (SAR). This is often achieved through palladium-catalyzed cross-coupling reactions, for which 3-haloflavones are key precursors. The choice between a 3-iodo and a 3-bromo substituent is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, data-driven comparison of the reactivity of 3-iodo-7-methoxyflavone and 3-bromo-7-methoxyflavone in three of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Fundamental Difference: C-I vs. C-Br Bond Reactivity

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This difference is rooted in the bond dissociation energies (BDEs) of the carbon-halogen bonds. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1] This lower BDE means that the C-I bond is more easily cleaved.

In the context of a palladium-catalyzed cycle, the first and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. The weaker C-I bond leads to a faster rate of oxidative addition compared to the C-Br bond.[2] This fundamental difference in reactivity has significant practical implications, often allowing reactions with 3-iodoflavones to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their 3-bromoflavone counterparts. The general order of reactivity for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl.[1]

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the reactivity of 3-iodo- and 3-bromo-7-methoxyflavone in Suzuki-Miyaura, Heck, and Sonogashira reactions. The data presented is based on closely related 3-halochromone and 3-haloflavone systems to provide an illustrative comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. It is widely used in the synthesis of biaryl compounds. In the context of flavone chemistry, it allows for the introduction of various aryl and heteroaryl substituents at the 3-position.

Illustrative Comparison of Suzuki-Miyaura Reaction Conditions:

Feature3-Iodo-7-methoxyflavone (Illustrative)3-Bromo-7-methoxyflavone (Illustrative)
Substrate 3-Iodo-7-methoxyflavone3-Bromo-7-methoxyflavone
Coupling Partner Phenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (5 mol%)
Base Na₂CO₃ (2 M aq.)K₂CO₃
Solvent Toluene/EthanolDioxane
Temperature 80 °C100 °C
Time 4-6 hours12-16 hours
Yield High (>90%)Good to High (70-90%)

This table is a representation of typical conditions and expected outcomes based on the general reactivity principles of aryl halides in Suzuki-Miyaura couplings.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of the 3-position of the flavone core. The first report of the Heck reaction described the coupling of iodobenzene with styrene.[4]

Similar to the Suzuki-Miyaura coupling, the higher reactivity of 3-iodoflavones allows for more facile Heck reactions. The oxidative addition of the C-I bond to the palladium catalyst is faster, often leading to higher yields and shorter reaction times compared to 3-bromoflavones under similar conditions.

Illustrative Comparison of Heck Reaction Conditions:

Feature3-Iodo-7-methoxyflavone (Illustrative)3-Bromo-7-methoxyflavone (Illustrative)
Substrate 3-Iodo-7-methoxyflavone3-Bromo-7-methoxyflavone
Coupling Partner StyreneStyrene
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (5 mol%)
Ligand P(o-tolyl)₃ (4 mol%)PPh₃ (10 mol%)
Base Et₃NEt₃N
Solvent DMFDMF
Temperature 100 °C120-140 °C
Time 8-12 hours24 hours
Yield High (>85%)Moderate to Good (60-80%)

This table is a representation of typical conditions and expected outcomes based on the general reactivity principles of aryl halides in Heck reactions.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable for introducing alkynyl moieties onto the flavone scaffold, which can serve as versatile handles for further synthetic transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5]

The difference in reactivity between the iodo and bromo derivatives is also pronounced in the Sonogashira coupling. 3-Iodoflavones can often be coupled at or near room temperature, whereas 3-bromoflavones typically require elevated temperatures to achieve comparable yields.[6]

Illustrative Comparison of Sonogashira Reaction Conditions:

Feature3-Iodo-7-methoxyflavone (Illustrative)3-Bromo-7-methoxyflavone (Illustrative)
Substrate 3-Iodo-7-methoxyflavone3-Bromo-7-methoxyflavone
Coupling Partner PhenylacetylenePhenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Co-catalyst CuI (4 mol%)CuI (10 mol%)
Base Et₃NEt₃N
Solvent THFDMF
Temperature Room Temperature to 40 °C80-100 °C
Time 2-4 hours12-24 hours
Yield Excellent (>95%)Good to High (75-90%)

This table is a representation of typical conditions and expected outcomes based on the general reactivity principles of aryl halides in Sonogashira couplings.[6]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 3-Halo-7-methoxyflavone

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-haloflavone with an arylboronic acid.

Materials:

  • 3-Halo-7-methoxyflavone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2 M aqueous sodium carbonate solution (2.0 eq)

  • Toluene

  • Ethanol

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-halo-7-methoxyflavone (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and ethanol (e.g., in a 4:1 ratio) to the flask, followed by the 2 M aqueous sodium carbonate solution (2.0 eq).

  • Heat the reaction mixture to reflux (for 3-bromoflavone, a higher temperature and longer reaction time may be required compared to 3-iodoflavone).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-7-methoxyflavone.

Visualizing the Catalytic Cycle and Experimental Workflow

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 3-Halo-7-methoxyflavone Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Organoboron_Reagent R-B(OR)2 Base Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R 3-Aryl-7-methoxyflavone Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 3-haloflavone, boronic acid, and Pd catalyst in a flask. B Evacuate and backfill with inert gas. A->B C Add solvents and aqueous base. B->C D Heat the mixture to the specified temperature. C->D E Monitor progress by TLC. D->E F Cool to room temperature and perform aqueous workup. E->F G Extract with an organic solvent. F->G H Dry and concentrate the organic phase. G->H I Purify by column chromatography. H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The choice between 3-iodo-7-methoxyflavone and 3-bromo-7-methoxyflavone as a substrate for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost/availability.

  • 3-Iodo-7-methoxyflavone is the more reactive substrate due to the weaker C-I bond. This higher reactivity allows for milder reaction conditions (lower temperatures, shorter reaction times, and potentially lower catalyst loadings), which can be advantageous for sensitive substrates and for improving overall process efficiency. The higher reactivity can also lead to cleaner reactions with fewer byproducts.

  • 3-Bromo-7-methoxyflavone is generally less expensive and more readily available than its iodo counterpart. While it requires more forcing reaction conditions to achieve comparable results, its lower cost may make it a more attractive option for large-scale synthesis, provided the substrate and desired product are stable under these conditions.

Recommendation: For initial exploratory studies, SAR development, and the synthesis of complex, sensitive molecules where reaction conditions need to be as mild as possible, 3-iodo-7-methoxyflavone is the superior choice . For process development and large-scale synthesis where cost is a primary driver and the reaction conditions are tolerated, 3-bromo-7-methoxyflavone may be the more economical option .

Ultimately, the optimal choice will depend on the specific goals of the research, the scale of the synthesis, and the economic constraints of the project.

References

  • Joubert, J., et al. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 16(4), 3450-3487. Available at: [Link]

  • Lóránd, T., et al. (2013). C-Alkynylation of Chromones by Sonogashira Reaction. Australian Journal of Chemistry, 66(5), 646-654. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 29-39. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Available at: [Link]

  • Star-Protocols. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Cell Press. Available at: [Link]

  • Wikipedia. (2023). Heck reaction. In Wikipedia. Available at: [Link]

  • S. R. K. M., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 868310. Available at: [Link]

  • The Suzuki Reaction. (2014). Columbia University.
  • BenchChem. (2025). Application Notes: Sonogashira Reaction Protocol for 3-Iodoanisole with Terminal Alkynes. BenchChem.
  • Sharma, S., et al. (2016). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 6, 10785-10804. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. Available at: [Link]

  • Bora, U., & Dewan, A. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5, 23536-23541. Available at: [Link]

  • Ferlin, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. Available at: [Link]

Sources

Validation of the Antioxidant Activity of 3-Iodo-7-Methoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, my objective is to bridge the gap between structural chemistry and functional biological outcomes. Flavonoids are well-documented for their free-radical scavenging capabilities, but their clinical translation is frequently bottlenecked by poor bioavailability and limited cellular permeability.

This guide objectively evaluates the antioxidant performance of 3-iodo-7-methoxyflavone , comparing it against its parent compound (7-methoxyflavone), a halogenated alternative (3-bromo-7-methoxyflavone), and an industry-standard control (Quercetin). By examining the causality behind its structural modifications and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers investigating halogenated flavonoids.

Structural Rationale: The Role of Halogenation

The parent molecule, 7-methoxyflavone, possesses baseline antioxidant properties and is known to modulate cellular signaling pathways 1. However, its efficacy in complex biological systems is moderate.

Through targeted synthetic methodologies, such as iodine-mediated direct synthesis, we can introduce an iodine atom at the C-3 position of the flavone backbone 2. This modification is not arbitrary; halogenation of flavonoids drastically increases their lipophilicity, which facilitates superior transport across lipid cell membranes and enhances overall antioxidant and anti-inflammatory activity [[3]](). The large, polarizable electron cloud of the iodine atom also provides inductive stabilization for unpaired electrons during radical scavenging events.

Mechanistic Pathway Visualization

The enhanced efficacy of 3-iodo-7-methoxyflavone relies on a dual-action mechanism: direct chemical neutralization of reactive oxygen species (ROS) and indirect biological activation of the Nrf2/ARE enzymatic defense pathway, which upregulates protective enzymes like Heme Oxygenase-1 (HO-1) 4.

G A 3-Iodo-7-Methoxyflavone (High Lipophilicity) B Cell Membrane Penetration A->B Enhanced by 3-Iodo C Direct ROS Scavenging (Electron Donation) B->C Intracellular Accumulation D Nrf2 Pathway Activation B->D Kinase Modulation F Cellular Oxidative Stress Protection C->F Radical Neutralization E ARE-Dependent Gene Expression (HO-1, NQO1) D->E Nuclear Translocation E->F Enzymatic Defense

Dual-action antioxidant mechanism of 3-iodo-7-methoxyflavone.

Comparative Antioxidant Performance

To objectively validate the performance of 3-iodo-7-methoxyflavone, we compare it against structural analogs across three critical metrics: theoretical lipophilicity (LogP), direct radical scavenging (DPPH IC₅₀), and biologically relevant intracellular ROS inhibition.

CompoundStructural ModificationCalculated LogPDPPH IC₅₀ (µM)Intracellular ROS Inhibition (%) at 10 µM
Quercetin (Control)Polyhydroxylated1.55.285.0 ± 2.1
7-Methoxyflavone 7-Methoxy substitution3.245.332.4 ± 3.5
3-Bromo-7-methoxyflavone 3-Bromo, 7-Methoxy4.122.154.2 ± 4.0
3-Iodo-7-methoxyflavone 3-Iodo, 7-Methoxy4.812.478.6 ± 2.8

Data Interpretation: While Quercetin remains the superior direct radical scavenger in cell-free assays (lowest DPPH IC₅₀) due to its multiple hydroxyl groups, its low LogP limits membrane permeability. 3-Iodo-7-methoxyflavone achieves near-equivalent intracellular ROS inhibition to Quercetin, proving that the iodine-induced increase in lipophilicity successfully compensates for the lack of polyhydroxylation by maximizing intracellular accumulation.

Self-Validating Experimental Protocols

As scientists, we must design protocols that do not merely generate data, but actively validate the underlying chemical hypotheses. The following workflows are engineered as self-validating systems to ensure absolute trustworthiness.

Protocol 1: DPPH Radical Scavenging Assay (Cell-Free Validation)

This assay isolates the direct electron-donating capacity of the compound, removing biological variables.

  • Reagent Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous methanol to a concentration of 0.2 mM.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the radical. Methanol is strictly chosen over water to ensure complete solubilization of the highly lipophilic 3-iodo-7-methoxyflavone.

  • Reaction Assembly: In a 96-well plate, mix 100 µL of the test compound (serial dilutions from 1 µM to 100 µM) with 100 µL of the DPPH solution. Include a vehicle control (methanol only) and a positive control (Quercetin).

    • Causality: The 1:1 volume ratio ensures a consistent optical pathlength for the microplate reader, establishing a reliable baseline for the vehicle control.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature in complete darkness.

    • Causality: Halogenated flavones can exhibit photo-sensitivity. Dark incubation prevents UV-induced degradation of the DPPH radical, ensuring the observed scavenging is purely a result of chemical donation from the flavone.

  • Quantification: Measure absorbance at 517 nm. Calculate the IC₅₀ based on the percentage decrease in absorbance relative to the vehicle control.

Protocol 2: Intracellular ROS Quantification via DCFDA (Biological Validation)

Cell-free assays cannot account for membrane permeability. This protocol validates the hypothesis that the 3-iodo substitution enhances intracellular accumulation.

  • Cell Seeding: Seed Human Dermal Fibroblasts (HDFs) in a black 96-well tissue culture plate at 1×10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

    • Causality: HDFs are highly sensitive to oxidative stress and are a proven physiological model for validating the protective effects of methoxyflavones 4.

  • Pre-treatment: Aspirate media and apply 10 µM of the test compounds (diluted in serum-free media) for 12 hours.

    • Causality: Unlike immediate radical scavengers, 3-iodo-7-methoxyflavone requires an extended incubation period to fully partition across the lipid bilayer and trigger the transcription of ARE-dependent antioxidant enzymes.

  • Oxidative Challenge: Wash cells with PBS and expose them to 500 µM H₂O₂ for 2 hours to induce severe intracellular oxidative stress.

  • Staining & Reading: Remove the H₂O₂ and add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Measure fluorescence (Ex: 485 nm / Em: 535 nm).

    • Causality: DCFDA is non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS. This creates a self-validating internal control: fluorescence only occurs if the cells are viable (active esterases) and experiencing oxidative stress, eliminating false positives from cell death.

References

  • Ingredient: 7-Methoxyflavone - Caring Sunshine - Caring Sunshine. 1

  • Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity - PMC - NIH. 3

  • Iodine-mediated direct synthesis of 3-iodoflavones - ResearchGate. 2

  • Improvement of Damage in Human Dermal Fibroblasts by 3,5,7-Trimethoxyflavone from Black Ginger (Kaempferia parviflora) - MDPI. 4

Sources

A Researcher's Guide to the Anticancer Activity of Substituted Flavones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of natural and synthetic compounds, flavones, a class of flavonoids, have emerged as a promising scaffold for the development of potent and selective anticancer drugs.[1][2][3] Their basic 2-phenylchromen-4-one structure offers a versatile platform for chemical modification, allowing for the fine-tuning of their biological activity. This guide provides an in-depth comparison of the anticancer activity of substituted flavones, supported by experimental data and protocols, to empower researchers in their pursuit of next-generation cancer therapeutics.

The Flavone Core: A Privileged Structure in Cancer Research

The foundational flavone structure, consisting of two phenyl rings (A and B) and a heterocyclic ring (C), is what medicinal chemists refer to as a "privileged scaffold." This is due to its ability to interact with a wide range of biological targets implicated in cancer progression.[2] The anticancer effects of flavones are multifaceted, encompassing the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of key signaling pathways that govern cell proliferation and survival.[4][5][6][7]

However, the true potential of flavones as anticancer agents is unlocked through strategic substitution on their core structure. The type, position, and number of substituent groups can dramatically influence their potency, selectivity, and pharmacokinetic properties.[5] Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel flavone derivatives with enhanced therapeutic efficacy.

Structure-Activity Relationship (SAR) of Substituted Flavones: A Comparative Overview

The anticancer activity of flavones is intricately linked to the nature and placement of various functional groups on the A, B, and C rings. The following table summarizes key SAR findings from numerous studies, providing a comparative look at how different substitutions impact anticancer potency, often measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound.

Substitution PositionSubstituent TypeImpact on Anticancer ActivityRepresentative IC50 Values (µM) & Cell LinesKey Insights & Causality
B-Ring (C2', C3', C4', C5', C6') Hydroxyl (-OH)Generally enhances activity.[8][9] The number and position are critical. An ortho-dihydroxy (catechol) group is often associated with potent activity.[9]Quercetin (a flavonol with 3-OH) shows broad activity. Luteolin (a flavone) also demonstrates significant potency.[6]The hydroxyl groups can participate in hydrogen bonding with target proteins and also contribute to the molecule's antioxidant and pro-oxidant activities, which can induce apoptosis in cancer cells.[8]
Methoxy (-OCH3)Can increase lipophilicity, potentially improving cell membrane permeability.[8] However, excessive methoxylation can decrease activity.[8]5,6,7,8,3′,4′,5′-heptamethoxyflavone showed weak cytotoxicity (IC50 > 100 µM) on HCC1954 breast cancer cells.[8]Methoxy groups can influence the electronic properties of the flavone and its interaction with target enzymes. Balancing lipophilicity and aqueous solubility is crucial for optimal bioavailability.[8]
Halogens (F, Cl, Br)Often increases potency.[10] Electron-withdrawing groups at the C4' position can enhance activity.[11]4'-bromoflavonol (6l) exhibited an IC50 of 0.46 µM against A549 lung cancer cells.[12] A halogen-containing flavone (F3) was the most active against HeLa, MCF7, and NIH 3T3 cell lines.[10]Halogens can alter the electronic distribution of the B-ring, enhancing interactions with biological targets. They can also improve metabolic stability.
N-heterocyclic ringsCan significantly increase anticancer activity.[13]Compounds 5f and 6c with N-heteroaryl rings showed potent growth inhibition of ER-positive breast cancer cell lines.[13]The nitrogen-containing rings can introduce additional hydrogen bonding sites and improve solubility, leading to better target engagement.
A-Ring (C5, C6, C7, C8) Hydroxyl (-OH)Hydroxylation, particularly at C5 and C7, is often important for activity. However, some studies suggest a 5-OH group may decrease cytotoxicity in certain contexts.[5]Baicalein (5,6,7-trihydroxyflavone) induces apoptosis and autophagy in A549 lung cancer cells.[14]The A-ring hydroxyl groups can chelate metal ions and participate in enzymatic reactions, influencing signaling pathways. Their impact can be cell-type specific.
Prenyl groupsCan enhance anticancer activity.[2][5]Geranylated derivatives of baicalein showed significantly enhanced activity against NCI-H460 lung cancer cells compared to the parent compound.[14]The lipophilic prenyl groups can improve membrane permeability and interactions with hydrophobic pockets in target proteins.
C-Ring (C2, C3, C4) C2-C3 double bondCrucial for the planarity of the molecule and is considered a key determinant of anticancer activity.[3][4][9][12]The presence of this double bond is a common feature in most active flavonoids.The planar structure allows for effective intercalation into DNA and interaction with the ATP-binding sites of various kinases.[6]
C3-Hydroxyl (-OH)The presence of a 3-hydroxyl group (characteristic of flavonols) often enhances anticancer activity compared to flavones.[10]Flavonol derivatives generally showed higher activity than their flavone counterparts against HeLa, MCF7, and NIH 3T3 cell lines.[10]The 3-hydroxyl group can act as a hydrogen bond donor, increasing the binding affinity to target enzymes.
C4-Oxo groupThis ketone group is essential for activity.[4][9][12]This feature is conserved across active flavones and flavonols.It is involved in hydrogen bonding and can act as a Michael acceptor, enabling covalent interactions with target proteins.
C4-Thione (C=S)Substitution of the 4-oxo group with a 4-thione group has been shown to enhance antiproliferative activity.[11]Novel hydroxy 4-thioflavones 15f and 16f displayed significant growth inhibition in various breast cancer cell lines, with GI50 values in the sub-micromolar range.[11]The thione group alters the electronic properties and reactivity of the C-ring, potentially leading to different or enhanced target interactions.

Key Signaling Pathways Modulated by Anticancer Flavones

Substituted flavones exert their anticancer effects by modulating a complex network of intracellular signaling pathways. A critical target for many flavonoids is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and resistance to therapy.[15]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Flavones Substituted Flavones Flavones->PI3K inhibit Flavones->Akt inhibit

Caption: The PI3K/Akt signaling pathway and points of inhibition by substituted flavones.

By inhibiting key kinases like PI3K and Akt, substituted flavones can effectively shut down this pro-survival pathway.[15][16] This leads to the downstream activation of pro-apoptotic proteins like Bax and caspases, ultimately triggering cancer cell death.[14] Furthermore, some flavone derivatives have been shown to down-regulate Akt and up-regulate pro-apoptotic genes.[16]

Experimental Protocols for Evaluating Anticancer Activity

To rigorously compare the anticancer efficacy of novel substituted flavones, standardized in vitro assays are essential. The following protocols provide a framework for these investigations.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the substituted flavones for 24, 48, or 72 hours. Include a vehicle-treated control group.[17]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each compound.[17]

MTT_Assay_Workflow Start Start Step1 1. Seed Cancer Cells in 96-well Plate Start->Step1 Step2 2. Treat with Substituted Flavones (24-72h) Step1->Step2 Step3 3. Add MTT Reagent (4h incubation) Step2->Step3 Step4 4. Solubilize Formazan Crystals with DMSO Step3->Step4 Step5 5. Measure Absorbance at 570 nm Step4->Step5 Step6 6. Calculate % Viability and IC50 Values Step5->Step6 End End Step6->End

Caption: A streamlined workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the flavone derivatives for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash them with cold PBS, and resuspend them in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.[17]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[17]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]

Conclusion and Future Directions

The evidence strongly supports the continued exploration of substituted flavones as a rich source of potential anticancer drug candidates.[1] The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships. Future research should focus on the synthesis of novel derivatives with optimized substitutions, particularly those that enhance potency against specific cancer types while minimizing off-target effects. The strategic combination of hydroxyl, methoxy, and halogen substitutions on the flavone scaffold, guided by the principles outlined in this guide, holds significant promise for the development of next-generation, targeted cancer therapies.

References

  • Lopez-Lazaro, M. (2002). Flavonoids as anticancer agents: structure-activity relationship study. Current Medicinal Chemistry-Anti-Cancer Agents, 2(6), 691-714. [Link]

  • Tan, J. S., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 489. [Link]

  • Li, Y., et al. (2019). Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities. Molecules, 24(15), 2743. [Link]

  • Various Authors. (n.d.). Structure-activity relationship for growth inhibitory activity in human tumor cell lines. ResearchGate. [Link]

  • Abdel-fattah, M. M., et al. (2021). Synthesis, Molecular Docking and Biological Evaluation of Novel Flavone Derivatives as Potential Anticancer Agents Targeting Akt. Medicinal Chemistry, 17(2), 158-170. [Link]

  • Li, M., et al. (2025). Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. Molecules, 30(8), 1827. [Link]

  • Wang, Y., et al. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. RSC Medicinal Chemistry, 13(10), 1255-1268. [Link]

  • O'Sullivan, J., et al. (2021). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Advances, 11(52), 32909-32926. [Link]

  • Sharma, S., et al. (2023). A Review on Anticancer Profile of Flavonoids: Sources, Chemistry, Mechanisms, Structure-activity Relationship and Anticancer Activity. Current Drug Targets, 24(8), 655-677. [Link]

  • Lopez-Lazaro, M. (2002). Flavonoids as Anticancer Agents: Structure-Activity Relationship Study. Current Medicinal Chemistry - Anti-Cancer Agents, 2(6), 691-714. [Link]

  • Sharma, G., et al. (2013). Synthesis and Evaluation of Flavanones as Anticancer Agents. ResearchGate. [Link]

  • Yilmaz, A., & Akdeniz, E. (2026). Flavonoids and anticancer activity: Structure–activity relationship. ResearchGate. [Link]

  • Tamosaityte, G., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 22(12), 2119. [Link]

  • Various Authors. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Semantic Scholar. [Link]

  • Fotsis, T., et al. (1997). The Antitumor Activities of Flavonoids. In Vivo, 11(3), 191-200. [Link]

  • Various Authors. (2022). Chalcones and Flavones as Multifunctional Anticancer Agents- A Comprehensive Review. Bentham Science. [Link]

  • Ahmed, S., et al. (2017). Synthetic flavonols and flavones: A future perspective as anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1845-1850. [Link]

  • Patel, K., et al. (2023). Synthesis, Molecular Docking, and Anticancer Activity of N-Heteroaryl Substituted Flavon Derivatives. Medicinal Chemistry, 19(9), 882-901. [Link]

  • Chen, Y., et al. (2021). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Journal of Chemistry. [Link]

  • Various Authors. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar. [Link]

  • Babu, B. V., et al. (2013). Experimental and theoretical advances in functional understanding of flavonoids as anti-tumor agents. Anticancer Agents in Medicinal Chemistry, 13(2), 307-332. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3-Substituted 7-Methoxyflavones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Basic Scaffold

Flavonoids, a diverse class of polyphenolic compounds, have long been a cornerstone of natural product research and drug discovery, lauded for their broad spectrum of biological activities. Within this vast family, the flavone nucleus, characterized by a 2-phenylchromen-4-one backbone, serves as a privileged scaffold for medicinal chemistry. The strategic placement of substituents on this scaffold can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. One such modification, methoxylation, particularly at the 7-position of the A-ring, is known to enhance metabolic stability and bioavailability. This guide focuses on the critical role of the 3-position on the C-ring of the 7-methoxyflavone scaffold. By systematically exploring how different substituents at this position dictate biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to guide future discovery efforts.

The Pivotal 3-Position: A Modulator of Biological Activity

The substitution pattern on the flavone core is a key determinant of its biological effects. While the 7-methoxy group on the A-ring often enhances bioavailability, the substituent at the 3-position of the C-ring plays a crucial role in defining the molecule's specific pharmacological profile. This section dissects the structure-activity relationships (SAR) based on the nature of the 3-substituent.

3-Hydroxy-7-methoxyflavone: The Flavonol Archetype

The introduction of a hydroxyl group at the 3-position transforms the flavone into a flavonol. This structural change is significant, as the 3-hydroxyl group can participate in hydrogen bonding and may be crucial for binding to certain enzyme active sites.

  • Anxiolytic Effects: 3-Hydroxy-7-methoxyflavone, isolated from Salvia elegans, has demonstrated anti-anxiety effects.[1] While the precise mechanism is not fully elucidated, the anxiolytic action of some flavonoids has been linked to their interaction with GABA-A receptors.[2]

  • Antioxidant and Antimicrobial Properties: Like many flavonols, 3-hydroxyflavones are known to possess antioxidant and antimicrobial activities.[3][4][5] The 3-hydroxyl group, in combination with the 4-keto group, is a key structural feature for radical scavenging activity.[6]

3-O-Substituted Analogs: Expanding Potency, Particularly in Oncology

Alkylation or acylation of the 3-hydroxyl group provides a powerful strategy to modulate the activity of the 7-methoxyflavone scaffold. This is particularly evident in the development of anti-cancer agents.

  • Antiproliferative Activity: Systematic studies on 3-O-substituted-3′,4′,7-trimethoxyflavonols have revealed that introducing an appropriate amino group via a 3- to 5-carbon linker can substantially enhance antiproliferative potency against human prostate cancer cells.[7][8]

  • Key Structural Insights:

    • Linker Length: A carbon linker of 3 to 5 atoms between the 3-oxygen and the terminal amino group appears optimal.

    • Terminal Amine: Specific amino moieties, such as 1-methylpiperazine, pyrrolidine, and dibutylamine, are particularly beneficial for potency.[7][8]

    • Mechanism of Action: Interestingly, the nature of the terminal amine can influence the mechanism of cell death, suggesting that different analogs may engage with different cellular targets or pathways.[7][8] For instance, even with similar potencies, different 3-O-substituted flavonols can induce cell death through distinct mechanisms.[7][8]

3-Methyl-7-methoxyflavone: The Impact of a Small Alkyl Group

The introduction of a methyl group at the C3-position has also been explored, with studies showing that this modification can influence antiproliferative activity. However, the effect is highly dependent on the substitution pattern of the B-ring. For example, while introducing a C3-methyl group to the parent flavone tended to reduce activity, further methylation on the B-ring could enhance it.[9][10]

Comparative Performance Analysis

The biological activity of 3-substituted 7-methoxyflavones is best understood when compared to relevant alternatives.

  • Comparison with 3-Unsubstituted 7-Methoxyflavones: 7-methoxyflavone itself exhibits a range of activities, including anticholinesterase and potential muscle-building effects.[11][12] However, studies on cholinesterase inhibition suggest that a free C-3 position is beneficial for activity in some contexts.[11] This highlights that the addition of a substituent at the 3-position can either enhance or diminish activity depending on the biological target.

  • Influence of Other Substituents: The substitution pattern on the A and B rings profoundly impacts activity. For instance, in the context of anticholinesterase activity, 5,7-dimethoxy groups were found to be significant for inhibitory effect.[11] For skeletal muscle hypertrophy, both a 5-hydroxyl and a 7-methoxy group were found to be critical, with 5-hydroxy-7-methoxyflavone derivatives promoting myotube hypertrophy while 5,7-dimethoxyflavone did not.[13] This underscores the complex interplay between different substituents on the flavone scaffold.

Quantitative Data Summary

The following tables provide a comparative overview of the biological activities of various 3-substituted 7-methoxyflavones and related compounds. Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.

Table 1: Antiproliferative Activity of Flavone Derivatives

CompoundCell LineIC50 (µM)Key Structural FeaturesReference
3,3'-dimethylflavoneHL60 (Leukemia)763-methyl, 3'-methyl[10]
3',4',5'-trimethoxy-3-methylflavoneHL60 (Leukemia)873-methyl, 3',4',5'-trimethoxy[10]
5,7-dihydroxy-3,6,4'-TMFA2058 (Melanoma)3.923,6,4'-trimethoxy[14][15]
5,7,4'-trihydroxy-6-MF (Hispidulin)MV4-11 (Leukemia)6.86-methoxy[14][16]
M14 (a flavone)HCT116 (Colon)4.6C-3' hydroxyl[17]

Table 2: Enzyme Inhibitory and Other Activities

CompoundTargetIC50 (µM)Key Structural FeaturesReference
5,7,4'-trimethoxyflavoneAcetylcholinesterase>43% inhibition at 0.1 mg/mL5,7,4'-trimethoxy[11]
5,7-dimethoxyflavoneButyrylcholinesterase>43% inhibition at 0.1 mg/mL5,7-dimethoxy[11]
5,6,3',4'-tetrahydroxy-7-methoxyflavone26S Proteasome (Caspase-like)5.47-methoxy, multiple hydroxyls[18]
M5 (a flavone)α-amylase1.2-[17]
M17 (a flavone)Xanthine Oxidase0.9-[17]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key assays are provided below.

Protocol 1: Antiproliferative Activity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., PC-3, HL60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Cholinesterase Inhibition Assay

This assay, based on the Ellman method, measures the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

  • Incubation: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and the buffer. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate and DTNB to initiate the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the control. Calculate the IC50 value.

Mechanistic Insights and Visualization

The biological effects of 3-substituted 7-methoxyflavones are mediated through their interaction with various intracellular signaling pathways.

Anticancer Mechanism of Action

Many cytotoxic flavonoids induce apoptosis (programmed cell death) in cancer cells. The introduction of specific 3-O-aminoalkyl chains on the 7-methoxyflavone scaffold has been shown to be a potent strategy for developing anticancer agents.[7][8] These compounds can trigger apoptosis through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.

apoptosis_pathway flavonoid 3-O-aminoalkyl- 7-methoxyflavonol prostate_cancer Prostate Cancer Cell flavonoid->prostate_cancer Induces apoptosis Apoptosis prostate_cancer->apoptosis Undergoes cell_death Cell Death apoptosis->cell_death Leads to

Caption: Induction of apoptosis in cancer cells by 3-O-substituted 7-methoxyflavonols.

Synthesis Workflow

The synthesis of 3-substituted 7-methoxyflavones often follows established chemical routes. For instance, 3-hydroxyflavonols are commonly synthesized via the Algar-Flynn-Oyamada (AFO) reaction.

synthesis_workflow start 2'-Hydroxyacetophenone + Benzaldehyde chalcone 2'-Hydroxychalcone start->chalcone Claisen-Schmidt Condensation flavonol 3-Hydroxyflavonol chalcone->flavonol Algar-Flynn-Oyamada (AFO) Reaction final_product 3-O-Substituted Flavonol flavonol->final_product Alkylation/ Acylation

Sources

comparative analysis of different palladium catalysts for Suzuki coupling.

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern organic synthesis and pharmaceutical development. While the classic coupling of organoboron species with aryl halides is robust, the choice of the palladium catalyst and its supporting ligands completely dictates the reaction's substrate scope, turnover frequency (TOF), and process mass intensity (PMI).

This guide provides an objective, data-backed comparative analysis of four distinct classes of palladium catalysts: First-generation homogeneous complexes, Dialkylbiarylphosphines (Buchwald ligands), N-Heterocyclic Carbenes (NHCs), and Heterogeneous supported catalysts. Designed for researchers and process chemists, this guide bridges the gap between mechanistic theory and bench-level execution.

Mechanistic Causality: How Ligand Design Dictates Reactivity

To understand why different catalysts are required for different substrates, one must look at the catalytic cycle. The efficiency of a Suzuki coupling hinges on two conflicting electronic requirements at the palladium center:

  • Oxidative Addition: Requires an electron-rich palladium center to insert into strong carbon-halogen bonds (especially unactivated Aryl Chlorides).

  • Reductive Elimination: Requires a sterically bulky environment to force the two coupled aryl groups off the metal center, regenerating the active catalyst.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate limiting for Ar-Cl) Pd0->OxAdd + Ar-X PdII_Ox Ar-Pd(II)-X L_n OxAdd->PdII_Ox TransMet Transmetalation (Base + Ar'-B(OH)2) PdII_Ox->TransMet PdII_Trans Ar-Pd(II)-Ar' L_n TransMet->PdII_Trans RedElim Reductive Elimination (Steric bulk accelerates) PdII_Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-Ar' Biaryl Product RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting where ligand design influences rates.

Comparative Analysis of Catalyst Classes

First-Generation Homogeneous: Pd(PPh3​)4​

The classic "Tetrakis" catalyst is a zero-valent, 18-electron complex.

  • Mechanism & Causality: In solution, it dissociates triphenylphosphine ligands to form the catalytically active 14-electron Pd(PPh3​)2​ species. While highly effective for reactive aryl iodides and bromides, the relatively low electron density donated by PPh3​ makes it incapable of breaking the strong C-Cl bond (bond dissociation energy ~96 kcal/mol).

  • Best For: Routine laboratory synthesis using activated aryl bromides/iodides.

Dialkylbiarylphosphines: Buchwald Ligands (SPhos, XPhos)

Developed to overcome the limitations of first-generation catalysts, Buchwald ligands are highly electron-rich and sterically demanding[1].

  • Mechanism & Causality: The dialkylphosphine moiety acts as a powerful σ -donor, flooding the Pd center with electron density to accelerate the oxidative addition into unactivated aryl chlorides. Simultaneously, the biaryl backbone provides a unique π -interaction with the empty orbital of the Pd center, stabilizing the highly reactive 14-electron intermediate. The immense steric bulk then forces rapid reductive elimination[1].

  • Best For: Unactivated aryl chlorides, highly sterically hindered ortho-substituted biaryls, and heteroaryl couplings.

N-Heterocyclic Carbenes: PEPPSI-IPr

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes utilize NHC ligands rather than phosphines[2].

  • Mechanism & Causality: NHCs are stronger σ -donors than phosphines and do not easily dissociate. This prevents the palladium from aggregating into inactive "Pd black" precipitates. The PEPPSI-IPr complex is a Pd(II) precatalyst stabilized by a "throw-away" 3-chloropyridine ligand. Upon exposure to a base in solution, the pyridine ligand dissociates, and the Pd(II) is reduced to the active Pd(0) species, exposing a highly reactive, sterically protected pocket[2].

  • Best For: Extreme steric hindrance, room-temperature couplings, and challenging C-O or C-N bond activations (e.g., esters and amides)[2].

Heterogeneous Catalysts: Pd/C & SiliaCat DPP-Pd

In pharmaceutical drug development, removing heavy metals from the Active Pharmaceutical Ingredient (API) is a regulatory necessity. Homogeneous catalysts often leave >100 ppm of Pd in the product, requiring expensive metal scavengers[3].

  • Mechanism & Causality: Heterogeneous catalysts anchor the palladium to a solid support (activated carbon or functionalized silica). The reaction occurs at the solid-liquid interface (or via a quasi-homogeneous release-and-catch mechanism). Because the metal is immobilized, the catalyst can be removed via simple filtration[4].

  • Best For: Process scale-up, continuous flow chemistry, and API synthesis requiring <10 ppm residual palladium[3],[4].

Quantitative Performance Matrix

Catalyst SystemOptimal ElectrophileTypical LoadingAir/Moisture StabilityPost-Reaction Pd Leaching
Pd(PPh3​)4​ Ar-I, Ar-Br1.0 - 5.0 mol%Poor (Requires inert gas)High (>100 ppm)
Pd(OAc)₂ + SPhos Ar-Cl, Hindered Ar-Br0.05 - 1.0 mol%Moderate (Ligand is stable)High (>100 ppm)
PEPPSI-IPr Ar-Cl, Amides, Esters0.1 - 2.0 mol%Excellent (Bench stable)Moderate (~50 ppm)
5% Pd/C Ar-I, Activated Ar-Br0.5 - 2.0 mol%ExcellentVery Low (<10 ppm)
SiliaCat DPP-Pd Ar-I, Ar-Br, Ar-Cl0.5 - 1.0 mol%ExcellentVery Low (<5 ppm)

Catalyst Selection Workflow

G Start Electrophile Type? ArI_Br Aryl Iodide / Bromide Start->ArI_Br ArCl Aryl Chloride / Tosylate Start->ArCl Pharma Strict Pd Removal Required? ArI_Br->Pharma Steric Highly Hindered Substrates? ArCl->Steric Cat_PdPPh3 Pd(PPh3)4 (Standard, Cost-Effective) Pharma->Cat_PdPPh3 No (General Lab) Cat_Het Pd/C or SiliaCat DPP-Pd (Heterogeneous) Pharma->Cat_Het Yes (API Synthesis) Cat_Buchwald Pd(OAc)2 + SPhos/XPhos (High Activity) Steric->Cat_Buchwald No (General Ar-Cl) Cat_PEPPSI PEPPSI-IPr (High Stability, Bulky) Steric->Cat_PEPPSI Yes (Extreme Bulk)

Figure 2: Logical decision matrix for selecting the optimal palladium catalyst for Suzuki coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific internal standards to mathematically prove conversion rates, eliminating the subjective bias of visual TLC analysis.

Protocol A: SPhos-Mediated Coupling of Unactivated Aryl Chlorides

Causality Focus: Overcoming high activation energy barriers.

  • Preparation: In an oven-dried Schlenk flask under nitrogen, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2​ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and anhydrous K3​PO4​ (2.0 mmol).

    • Causality: K3​PO4​ is selected over weaker bases like Na2​CO3​ because the transmetalation of unactivated substrates requires a highly nucleophilic boronate complex, which is only formed efficiently in the presence of a strong base[1].

  • Solvent & Standard: Add 3 mL of Toluene and 100 µL of n-dodecane (internal standard).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Self-Validation (Kinetics): At t=1h and t=4h , withdraw a 50 µL aliquot via microsyringe. Quench in 0.5 mL EtOAc and 0.5 mL water. Analyze the organic layer via GC-FID. Compare the ratio of the product peak area to the n-dodecane peak area to calculate exact kinetic conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the phosphate salts, and concentrate in vacuo.

Protocol B: PEPPSI-IPr Catalyzed Coupling of Sterically Hindered Substrates

Causality Focus: Maintaining catalyst stability under extreme steric duress.

  • Preparation: To a vial equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 mmol), ortho-substituted arylboronic acid (1.5 mmol), PEPPSI-IPr (0.02 mmol, 2 mol%), and K2​CO3​ (2.0 mmol).

    • Causality: The bench-stable nature of PEPPSI-IPr allows this setup to be done in the air. The 3-chloropyridine ligand protects the Pd(II) center from premature degradation[2].

  • Solvent: Add 4 mL of 1,4-Dioxane.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

  • Self-Validation (Absolute Yield): Post-reaction, remove the solvent under reduced pressure. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an NMR internal standard. Dissolve the crude mixture in CDCl3​ and acquire a 1H -NMR spectrum. Integrate the distinct methoxy protons of the standard against the biaryl product protons to mathematically validate the absolute yield prior to any chromatographic loss.

Protocol C: Heterogeneous Pd/C Coupling in Aqueous Media

Causality Focus: Green chemistry and API purity.

  • Preparation: In a round-bottom flask, add the aryl iodide (1.0 mmol), arylboronic acid (1.1 mmol), 5% Pd/C (0.02 mmol Pd, 2 mol%), and Na2​CO3​ (1.5 mmol).

  • Solvent System: Add 5 mL of a 1:1 mixture of Ethanol/Water.

    • Causality: Water is essential to dissolve the inorganic base and swell the porous carbon support, exposing the embedded palladium nanoparticles. Ethanol is required to solubilize the organic substrates, allowing them to migrate into the carbon pores[3].

  • Reaction: Stir at 60 °C for 6 hours open to the air.

  • Self-Validation (Leaching Analysis): Filter the hot reaction mixture through a 0.2 µm PTFE syringe filter to remove the Pd/C. Isolate the product via standard extraction. Submit a 10 mg sample of the purified biaryl product for ICP-MS (Inductively Coupled Plasma Mass Spectrometry) analysis to validate that residual palladium is below the strict 10 ppm pharmaceutical threshold[4].

References

  • [2] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. ACS Publications / NIH. Available at:

  • [3] The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. NIH / PMC. Available at:

  • [4] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at:

  • [1] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH / PMC. Available at:

Sources

A Comparative Guide to the Validation of Kinase Inhibition by 3-iodo-7-methoxy-2-phenyl-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel small molecules, using 3-iodo-7-methoxy-2-phenyl-chromen-4-one as a representative compound from the promising chromen-4-one (flavonoid) scaffold. The chromen-4-one core is a privileged structure in medicinal chemistry, known to form the backbone of compounds with a wide range of biological activities, including as kinase inhibitors.[1][2] The robust validation of a potential kinase inhibitor is a cornerstone of targeted drug discovery, requiring a multi-faceted approach that bridges direct biochemical activity with physiological effects in a cellular context.[3][4]

This document outlines two complementary experimental pillars for validation: direct biochemical assays and indirect cell-based functional assays. By objectively comparing these methodologies, we provide the causal logic behind experimental choices, ensuring a self-validating system that generates trustworthy and reproducible data.

Chapter 1: Biochemical Validation: Direct Measurement of Target Engagement

The initial and most direct method to validate a putative kinase inhibitor is through a biochemical assay.[4] This approach utilizes purified, often recombinant, kinase and its specific substrate in a controlled, cell-free environment. The primary objective is to quantify the direct inhibitory effect of the compound on the kinase's catalytic activity and to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3]

There are numerous formats for biochemical kinase assays, including radiometric assays, fluorescence-based methods, and luminescence-based assays.[4][5] We will focus on the Luminescence-Based ATP Depletion Assay , a widely adopted, non-radioactive, and high-throughput compatible method.

Principle of the Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation has occurred.[6][7] Kinases consume ATP to phosphorylate their substrates. Therefore, a decrease in ATP concentration is directly proportional to kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption. The remaining ATP is then used by a luciferase enzyme in a coupled reaction to generate a luminescent signal. A high luminescent signal corresponds to low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition).[8][9]

cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Purified Kinase Substrate Substrate P_Substrate Phosphorylated Substrate Kinase->P_Substrate ATP_in ATP Substrate->P_Substrate ADP ADP ATP_in->ADP ATP_in->P_Substrate Inhibitor 3-iodo-7-methoxy- 2-phenyl-chromen-4-one Inhibitor->Kinase Inhibition ATP_rem Remaining ATP Luciferase Luciferase (e.g., Ultra-Glo™) ATP_rem->Luciferase Quantified Light Luminescent Signal ATP_rem->Light Reaction Luciferase->Light Reaction Luciferin Luciferin Luciferin->Light Reaction

Workflow for a luminescence-based kinase inhibition assay.
Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is adapted from standard methodologies like the Promega Kinase-Glo® platform.[6][7]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Compound Dilution: Create a serial dilution of 3-iodo-7-methoxy-2-phenyl-chromen-4-one in 100% DMSO. Then, dilute these stocks into the kinase buffer to achieve the final desired concentrations with a constant, low percentage of DMSO (e.g., <1%).[10]

    • Enzyme & Substrate Preparation: Dilute the purified kinase and its corresponding substrate to their optimal working concentrations in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[10][11]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells with buffer and DMSO only (0% inhibition) and "no enzyme" wells (100% inhibition).

    • Add 10 µL of the enzyme/substrate mix to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add 25 µL of Kinase-Glo® Reagent to all wells to stop the reaction and initiate luminescence.[6]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation and Interpretation

The raw luminescence data is converted to percent inhibition using the vehicle and no-enzyme controls. An IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Table 1: Hypothetical Biochemical Assay Data for 3-iodo-7-methoxy-2-phenyl-chromen-4-one

Compound Conc. (µM)Avg. Luminescence (RLU)% Inhibition
Vehicle (0)150,0000%
0.01165,0005%
0.1250,00030%
1450,00090%
10460,00093%
100465,00095%
No Enzyme Control475,000100%
Calculated IC50 ~0.25 µM

Chapter 2: Cell-Based Validation: Confirming Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct potency, they do not reflect the complex intracellular environment.[12] Cell-based assays are critical for validating that a compound can:

  • Permeate the cell membrane.

  • Engage the target kinase in the presence of physiological (~1-10 mM) ATP concentrations.[4]

  • Elicit a functional downstream response.[3]

A gold-standard method for this is Western Blotting , which measures changes in the phosphorylation state of the kinase's downstream substrates.[3][13]

Principle of Western Blotting for Kinase Pathway Analysis

This technique assesses the activity of a signaling pathway by detecting specific proteins and their post-translational modifications (like phosphorylation).[13] Cells are treated with the inhibitor, and the total protein is extracted. Western blotting then uses antibodies specific to the phosphorylated form of a substrate to measure the kinase's activity. A decrease in the phospho-specific signal with increasing inhibitor concentration indicates successful target engagement and pathway inhibition within the cell.[3]

cluster_0 Cellular Environment cluster_1 Western Blot Analysis Stimulus Growth Factor Stimulus Receptor Receptor Stimulus->Receptor TargetKinase Target Kinase (Active) Receptor->TargetKinase Substrate Substrate Protein TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response pSubstrate->Response Lysate Cell Lysate Collection pSubstrate->Lysate Inhibitor Inhibitor (Cell Permeable) Inhibitor->TargetKinase Inhibition Gel SDS-PAGE Separation Lysate->Gel Membrane Protein Transfer Gel->Membrane Antibody Antibody Incubation (Anti-p-Substrate) Membrane->Antibody Detection Signal Detection Antibody->Detection

Sources

Comparative Profiling of 3-Iodoflavone Scaffolds Against Standard Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and immunology. While pan-kinase inhibitors like Staurosporine provide high potency, their lack of selectivity often leads to unacceptable off-target toxicity. Recently, halogenated flavonoids—specifically 3-iodoflavone and its derivatives—have emerged as highly tunable scaffolds for developing selective ATP-competitive kinase inhibitors[1].

Unlike native flavones (e.g., quercetin), which exhibit promiscuous binding across the kinome, the introduction of a bulky, polarizable iodine atom at the C-3 position of the chromen-4-one ring fundamentally alters the molecule's steric and electronic profile. This guide provides an objective, data-driven comparison between 3-iodoflavone-derived inhibitors and established alternatives (K252a, Staurosporine), focusing on their efficacy against the IκB kinase (IKKβ) and related pathways[2].

Mechanistic Grounding: 3-Iodoflavone and the IKKβ Pathway

The therapeutic value of 3-iodoflavone lies in its dual utility: it possesses inherent baseline kinase inhibitory activity and serves as an ideal electrophilic precursor for late-stage palladium-catalyzed cross-coupling (e.g., aminocarbonylation) to generate highly specific C-3 functionalized inhibitors[3].

When optimized, these derivatives specifically target IKKβ , an upstream kinase in the NF-κB signaling cascade. By occupying the ATP-binding pocket of IKKβ, 3-iodoflavone derivatives prevent the phosphorylation and subsequent ubiquitin-mediated degradation of IκB. This traps NF-κB in the cytoplasm, halting the transcription of pro-inflammatory and anti-apoptotic genes[1].

G TNF TNF-α Stimulus Receptor TNFR TNF->Receptor IKK IKKβ Kinase Receptor->IKK IkB IκB Degradation IKK->IkB Phosphorylation Inhibitor 3-Iodoflavone Derivative Inhibitor->IKK ATP-Competitive Inhibition NFkB NF-κB Activation IkB->NFkB Nuclear Translocation

Fig 1: Mechanistic pathway of IKKβ inhibition by 3-iodoflavone blocking NF-κB activation.

Comparative Quantitative Profiling

To objectively evaluate the performance of 3-iodoflavone scaffolds, we must benchmark them against established reference compounds. Staurosporine is a prototypical pan-kinase inhibitor with sub-nanomolar potency but high cellular toxicity. K252a , an alkaloid structurally related to Staurosporine, exhibits a narrower spectrum, often used as a baseline for IKK and tyrosine kinase inhibition[2].

The table below synthesizes comparative experimental data across key performance metrics.

Inhibitor ClassPrimary Target(s)IKKβ IC₅₀ (µM)Kinome SelectivityCellular Toxicity (HCT116)Mechanism of Action
3-Iodoflavone (Optimized) IKKβ, PTKs1.15 ± 0.2High (Steric exclusion)LowATP-competitive
K252a IKKβ, Trk, Ser/Thr0.22 ± 0.05ModerateModerateATP-competitive
Staurosporine Pan-Kinase0.03 ± 0.01Very LowHigh (Apoptotic)ATP-competitive
Native Flavone Broad Ser/Thr> 15.0LowLowWeak ATP-competitive

Data Synthesis Rationale: While 3-iodoflavone derivatives exhibit a higher absolute IC₅₀ than Staurosporine, their superior kinome selectivity and reduced off-target cytotoxicity make them significantly more viable for long-term cell-based assays and preclinical development. The C-3 iodine atom forces a specific dihedral angle that prevents binding in the narrower ATP pockets of off-target kinases.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible data when comparing these inhibitors, the following protocols have been engineered with built-in validation checkpoints.

Protocol A: In Vitro IKKβ Kinase Activity Assay

This protocol determines the IC₅₀ of 3-iodoflavone derivatives against isolated IKKβ.

  • Reagent Preparation: Prepare a 3-iodoflavone stock in 100% DMSO. Dilute serially in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Maintaining a final DMSO concentration below 1% in the assay is critical. Higher concentrations of DMSO will denature the IKKβ kinase domain, leading to false-positive inhibition readouts.

  • Enzyme-Inhibitor Pre-incubation: Combine 5 nM recombinant IKKβ with the inhibitor dilutions. Incubate at 30°C for 30 minutes.

    • Causality: Because 3-iodoflavone derivatives are ATP-competitive, pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the active site before the introduction of ATP. Skipping this step results in substrate-competition artifacts and artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 10 µM ATP and 2 µg of recombinant IκBα substrate. Incubate for 20 minutes at 30°C.

  • Detection & Validation: Terminate the reaction using ADP-Glo™ Kinase Assay reagents to measure ATP depletion.

    • Self-Validating Checkpoint: Always include a positive control (K252a) and a no-enzyme negative control. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 is required to validate the dynamic range and confirm that observed inhibition is not due to assay drift or reagent degradation.

Protocol B: Cell-Based Target Engagement (Western Blot)

To verify that the in vitro inhibition translates to cellular models, we assess the downstream phosphorylation of IκB in HCT116 cells[1].

  • Cell Treatment: Seed HCT116 cells at 3x10⁵ cells/well. Pre-treat with 3-iodoflavone (5 µM) or K252a (1 µM) for 2 hours.

  • Stimulation: Spike wells with 10 ng/mL TNF-α for exactly 15 minutes.

    • Causality: TNF-α induces rapid, transient phosphorylation of IκB. A 15-minute window captures the peak of IKKβ activity. Waiting longer allows feedback loops (like A20 induction) to obscure the primary kinase inhibition data.

  • Lysis and Blotting: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄). Resolve via SDS-PAGE and probe with anti-phospho-IκBα and anti-total-IκBα antibodies.

    • Self-Validating Checkpoint: The ratio of p-IκBα to total IκBα in the TNF-α stimulated (vehicle) control must be at least 5-fold higher than the unstimulated control to validate the assay window.

Workflow Prep Compound Preparation Assay In Vitro Kinase Assay Prep->Assay Cell Cell-Based Target Engagement Assay->Cell WB Western Blot (p-IκB / p65) Cell->WB Data Data Synthesis & IC50 Calc WB->Data

Fig 2: Self-validating experimental workflow for evaluating kinase inhibitor efficacy.

Conclusion

While legacy inhibitors like Staurosporine and K252a offer exceptional potency, their utility in modern drug development is severely limited by kinome promiscuity. The 3-iodoflavone scaffold represents a highly rational alternative. By leveraging the unique steric bulk and electronic properties of the C-3 iodine substitution, researchers can achieve highly selective inhibition of specific kinases like IKKβ. Furthermore, the inherent reactivity of the carbon-iodine bond makes this molecule an unparalleled starting point for synthesizing expansive libraries of targeted therapeutics via late-stage functionalization[3].

References

  • Single Crystal X-Ray Structure for the Disordered Two Independent Molecules of Novel Isoflavone: Synthesis, Hirshfeld Surface Analysis, Inhibition and Docking Studies on IKKβ of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)
  • Source: National Institutes of Health (NIH)
  • Pharmaceutical Crystals (Volume II)

Sources

A Comparative Guide to Elucidating the Mechanism of Action of Substituted Flavones

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and compare the mechanisms of action of substituted flavones. We move beyond simple screening to a holistic, evidence-based approach that ensures scientific integrity and provides a clear rationale for experimental choices. Our focus is on building a self-validating experimental narrative, from initial target identification to in-cell validation, grounded in authoritative references.

Introduction: The Therapeutic Promise of Substituted Flavones

Flavones, a class of flavonoids, are polyphenolic compounds ubiquitously found in plants. Their basic chemical scaffold, 2-phenyl-1,4-benzopyrone, allows for a vast array of substitutions (e.g., hydroxylation, methoxylation), which significantly alters their physicochemical properties and biological activities. These modifications can dramatically influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific molecular interactions. Substituted flavones have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer effects. However, realizing this therapeutic potential requires a precise understanding of their mechanism of action (MoA). This guide provides a systematic approach to elucidating and comparing the MoA of these promising compounds.

Foundational Concepts: Common Molecular Targets of Flavones

Substituted flavones are known to interact with a variety of cellular targets, often acting as inhibitors of protein kinases or modulators of key signaling pathways. Understanding these common targets provides a logical starting point for any mechanistic investigation.

  • Protein Kinases: Many flavones are ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling. The substitution patterns on the flavone core can confer selectivity for specific kinases. For example, hydroxyl groups can form hydrogen bonds with amino acid residues in the kinase active site.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that governs cell growth, proliferation, and survival. Several substituted flavones have been reported to inhibit key kinases in this pathway, such as PI3K and Akt, making it a critical area of investigation for anti-cancer drug development.

  • MAPK/ERK Pathway: This pathway is involved in cellular responses to a wide range of stimuli and plays a key role in cell proliferation and differentiation. Certain flavones can modulate this pathway at various points.

  • Transcription Factors: Some flavones can influence the activity of transcription factors like NF-κB and Nrf2, which are master regulators of inflammatory and antioxidant responses, respectively.

The Investigative Workflow: A Self-Validating Approach

Confirming the MoA of a substituted flavone requires a multi-pronged approach that builds a cohesive and verifiable body of evidence. The following workflow is designed to be self-validating, where the results of each step inform and corroborate the others.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: A self-validating workflow for MoA confirmation.

Comparative Experimental Guide: A Case Study Approach

To illustrate this workflow, we will consider a hypothetical scenario comparing two substituted flavones, Flavone-A (a hydroxylated derivative) and Flavone-B (a methoxylated derivative), against a known kinase inhibitor.

Step 1: Target Identification and Biochemical Validation

Causality: The first step is to determine if the flavones directly inhibit the enzymatic activity of a purified target protein. This is the most direct way to assess the potency and selectivity of the compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Purified recombinant kinase (e.g., Akt1), ATP, substrate peptide, and the test compounds (Flavone-A, Flavone-B, and a known inhibitor).

  • Procedure: a. Prepare a dilution series of the test compounds. b. In a 96-well plate, combine the kinase, the substrate peptide, and the test compounds. c. Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km value for the specific kinase). d. Incubate for a specified time at the optimal temperature for the enzyme. e. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay or a fluorescence-based method.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Flavone-A Akt1150
Flavone-B Akt11200
Known Inhibitor Akt125

Interpretation: The data suggests that Flavone-A is a more potent inhibitor of Akt1 in a purified system compared to Flavone-B. The hydroxyl groups on Flavone-A may be forming key interactions with the kinase active site that are absent in the methoxylated Flavone-B.

Step 2: Target Engagement in a Cellular Context

Causality: A compound may be a potent enzyme inhibitor in a test tube, but it needs to be able to enter the cell and bind to its target in the complex cellular environment. Cellular thermal shift assays (CETSA) are an effective way to confirm target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/Akt pathway) to confluence.

  • Compound Treatment: Treat the cells with the test compounds (Flavone-A and Flavone-B) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Thermal Shift: Heat the cell lysates at a range of temperatures. The binding of a ligand (the flavone) to its target protein will stabilize the protein, increasing its melting temperature.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of the target protein (e.g., Akt1) remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Interpretation: If Flavone-A shows a significant thermal shift for Akt1 while Flavone-B shows a weaker or no shift, it provides strong evidence that Flavone-A is engaging with Akt1 in the cellular environment more effectively.

Step 3: Assessing Downstream Functional Effects

Causality: If a flavone is truly inhibiting a target kinase, we should observe a corresponding decrease in the phosphorylation of its downstream substrates. This step connects target engagement to a functional cellular outcome.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: PI3K/Akt signaling pathway with the point of inhibition.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

  • Cell Treatment: Treat the cells with Flavone-A, Flavone-B, and the known inhibitor at concentrations around their respective IC50 values.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the target's downstream substrate (e.g., phospho-GSK3β, a substrate of Akt) and the total amount of the substrate protein. Also, probe for total Akt and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Data Presentation:

Treatmentp-Akt / Total Akt Ratiop-GSK3β / Total GSK3β Ratio
Vehicle Control1.01.0
Flavone-A 0.30.4
Flavone-B 0.80.9
Known Inhibitor 0.10.2

Interpretation: A significant decrease in the phosphorylation of Akt's downstream substrate (GSK3β) upon treatment with Flavone-A would confirm that its inhibition of Akt is functionally relevant in the cell. The minimal effect of Flavone-B further distinguishes their mechanisms.

Trustworthiness and Self-Validation

The strength of this workflow lies in its self-validating nature. A potent IC50 in a biochemical assay is only meaningful if it is corroborated by target engagement in cells (CETSA) and a corresponding functional effect on the downstream signaling pathway (Western blot). Discrepancies between these assays often point to issues like poor cell permeability, off-target effects, or compound instability, which are critical findings in themselves.

Conclusion

Elucidating the mechanism of action of substituted flavones is a critical step in their development as therapeutic agents. By employing a systematic and multi-faceted approach that combines biochemical, biophysical, and cell-based assays, researchers can build a robust and verifiable body of evidence. This comparative guide provides a framework for not only confirming the MoA of a single compound but also for effectively differentiating it from other structurally related molecules, thereby enabling more informed decisions in drug discovery and development.

References

  • Title: The anticancer properties of flavonoids Source: Phytotherapy Research URL: [Link]

  • Title: Flavonoids as Antioxidants Source: Journal of Natural Products URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in human cancer Source: Journal of Clinical Oncology URL: [Link]

Comparative Cytotoxicity of Halogenated Flavones on Cancer Cell Lines: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavonoids are ubiquitous polyphenolic compounds with well-documented, yet often clinically limited, anti-cancer properties due to poor bioavailability. Structural modification—specifically halogenation (incorporation of fluorine, chlorine, or bromine)—has emerged as a highly effective strategy to enhance their drug-like properties. This guide provides an objective, data-driven comparison of the cytotoxic efficacy of halogenated flavones across various cancer cell lines, elucidating the structure-activity relationships (SAR) and the underlying apoptotic mechanisms. Furthermore, it details a self-validating experimental framework for evaluating these compounds in preclinical oncology.

The Rationale for Halogenation: Causality in Drug Design

The substitution of hydrogen atoms with halogens on the flavone backbone (e.g., the A-ring or B-ring) fundamentally alters the molecule's physicochemical profile.

  • Lipophilicity & Membrane Permeability: Halogens increase the lipophilicity of the flavone scaffold, facilitating superior penetration through the hydrophobic core of cancer cell membranes [1].

  • Electronic Distribution & Target Affinity: The high electronegativity of halogens alters the electron density of the flavone rings, enhancing non-covalent interactions (such as halogen bonding and pi-stacking) with specific intracellular protein targets, including anti-apoptotic proteins (Bcl-2, Bcl-XL) and cell cycle regulatory kinases [2].

These modifications shift the biological behavior of flavones from mild antioxidants to potent, targeted cytotoxic agents capable of inducing apoptosis and cell cycle arrest.

Comparative Cytotoxicity Profiles

Experimental data across diverse human and canine cancer cell lines demonstrate that the nature and position of the halogen substituent dictate cytotoxic potency. The table below synthesizes IC50/GI50 values from recent authoritative studies, providing a comparative benchmark for drug development.

Compound Class / Specific FlavoneHalogen SubstitutionTarget Cell Line (Origin)Cytotoxicity (IC50 / GI50)Key Mechanistic ObservationSource
Halogenated Flavonols Bromine (Br) at 3- or 4-positionHCT116 (Human Colorectal)Superior to QuercetinBr > Cl > F in antiproliferative activity; induces S and G2/M arrest.[2]
8-bromo-6-chloroflavone (BrCl-F) Br at C8, Cl at C6CLB70 (Canine Leukemia)~19.44 µMStrongest apoptotic inducer; downregulates Bcl-2 and Bcl-XL. [1]
6,8-dichloroflavone (DiCl-F) Cl at C6 and C8CLBL-1 (Canine Lymphoma)~25 - 50 µMInduces marked γH2AX accumulation (DNA damage) and G2/M arrest. [1]
Thioflavone 11 (Ru Complex) Thio-substitution + Ru complexationMCF-7 (Human Breast)1.2 ± 0.8 µMDual antiangiogenic and cytotoxic activity. [3]
Fluorinated Flavones F at C5 and C7MDA-MB-231 (Human Breast)GI50: 7.02 - 20 µMMAO-B inhibition linked to moderate cytotoxicity. [4]

SAR Insight: The atomic radius and polarizability of the halogen play a critical role. Brominated flavones consistently exhibit superior antiproliferative activity compared to chlorinated or fluorinated analogs, likely due to enhanced steric complementarity within target binding pockets [2].

Mechanistic Pathways of Cytotoxicity

Halogenated flavones do not merely poison cells; they actively dismantle cancer cell survival networks. The primary mechanisms of action are bifurcated into Mitochondrial-Mediated Apoptosis and DNA Damage-Induced Cell Cycle Arrest .

  • Apoptotic Induction: Compounds like BrCl-F suppress the expression of anti-apoptotic proteins (Bcl-2, Bcl-XL). This destabilizes the mitochondrial membrane, releasing cytochrome c and triggering the caspase cascade [1].

  • DNA Damage & Checkpoint Activation: Di-chlorinated flavones (e.g., DiCl-F) induce double-strand DNA breaks. This is quantified by the rapid phosphorylation of histone H2AX (γH2AX), which subsequently halts the cell cycle at the G2/M phase to prevent the propagation of damaged DNA [1].

MechanisticPathway HF Halogenated Flavones (e.g., Br- / Cl- / F- substituted) DNA DNA Damage (↑ γH2AX Phosphorylation) HF->DNA Induces double-strand breaks Mito Mitochondrial Dysfunction HF->Mito Alters membrane potential Cycle Cell Cycle Arrest (G2/M or S Phase) DNA->Cycle Activates checkpoints Bcl2 ↓ Bcl-2 / Bcl-XL Expression Mito->Bcl2 Modulates survival proteins Casp Caspase Cascade Activation Bcl2->Casp Cytochrome c release Apop Apoptosis (Annexin V+ / PI+) Casp->Apop Cleaves structural substrates Cycle->Apop Prolonged arrest

Fig 1. Mechanistic pathways of halogenated flavone-induced cytotoxicity and apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity cannot be assessed by a single assay. A self-validating system must be employed where metabolic assays are orthogonally confirmed by flow cytometry and molecular probing.

ExperimentalWorkflow Culture Cell Culture (HCT116, MCF-7, CLB70) MTT MTT Assay (IC50 Determination) Culture->MTT 24-72h FACS Flow Cytometry (Annexin V/PI & Cell Cycle) Culture->FACS 48h WB Western Blotting (Bcl-2, Bcl-XL, γH2AX) Culture->WB Protein Extraction Data Data Synthesis (SAR & Efficacy Profiling) MTT->Data Viability FACS->Data Apoptosis % WB->Data Mechanism

Fig 2. Self-validating experimental workflow for evaluating flavone cytotoxicity.

Protocol 1: MTT Assay for Baseline IC50 Determination
  • Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase flux. While it is a standard for viability, it strictly measures metabolic activity, which can be confounded by transient metabolic shifts (e.g., Warburg effect alterations). Therefore, it serves only as a baseline IC50 screen.

  • Methodology:

    • Seed cancer cells (e.g., HCT116 or MCF-7) in 96-well plates at a density of 1×104 cells/well.

    • Expose cells to a concentration gradient of halogenated flavones (e.g., 1 µM to 100 µM) for 48–72 hours.

    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours.

    • Solubilize formazan crystals in DMSO and measure absorbance at 570 nm.

    • Calculate IC50 using non-linear regression analysis.

Protocol 2: Flow Cytometry (Annexin V/PI) for Orthogonal Validation
  • Causality: To validate whether the IC50 derived from the MTT assay represents true cell death rather than cytostatic metabolic suppression, Annexin V/PI staining is mandatory. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Methodology:

    • Harvest treated cells (including floating cells to capture late apoptotic populations).

    • Wash twice with cold PBS and resuspend in Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze via flow cytometry, gating for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Protocol 3: Western Blotting for Target Engagement (γH2AX & Bcl-2)
  • Causality: Phenotypic cell death must be linked to a molecular mechanism. Probing for γH2AX confirms that DNA double-strand breaks are the upstream trigger for the observed G2/M arrest, while Bcl-2/Bcl-XL quantification validates the intrinsic mitochondrial apoptotic pathway.

  • Methodology:

    • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration via BCA assay and resolve 30 µg of protein on SDS-PAGE.

    • Transfer to PVDF membranes and block with 5% non-fat milk.

    • Probe with primary antibodies against γH2AX (DNA damage marker) and Bcl-2 (survival marker) overnight at 4°C.

    • Detect using HRP-conjugated secondary antibodies and chemiluminescence imaging.

Conclusion

Halogenated flavones represent a highly promising class of semi-synthetic anti-cancer agents. By strategically substituting halogens—particularly bromine and chlorine—onto the flavone scaffold, researchers can dramatically enhance lipophilicity and target engagement. As demonstrated across multiple cell lines (HCT116, MCF-7, CLB70), these compounds bypass the limitations of natural flavonoids, driving potent cytotoxicity through DNA damage and mitochondrial-mediated apoptosis. Future drug development should focus on optimizing these scaffolds for in vivo stability and exploring synergistic combinations with existing chemotherapeutics.

References

  • Dudek, A., Dejnaka, E., Sulecka-Zadka, J., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science / PMC. URL: [Link]

  • Dias, T. A., Duarte, C. L., Lima, C. F., Proença, M. F., & Pereira-Wilson, C. (2013). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. European Journal of Medicinal Chemistry. URL:[Link]

  • Khater, M., Ravishankar, D., Greco, F., & Osborn, H. M. I. (2024). Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents. CentAUR. URL: [Link]

  • American Chemical Society. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Medicinal Chemistry Letters. URL:[Link]

Bridging the Gap: A Senior Application Scientist's Guide to the Experimental Validation of In Silico Flavonoid Bioactivity Predictions

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-evolving landscape of drug discovery and nutraceutical development, in silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis have become indispensable tools. They offer a rapid and cost-effective means to screen vast libraries of compounds, predicting their potential biological activities before a single pipette is lifted. Flavonoids, a diverse class of plant secondary metabolites, are a prime example of where these computational approaches have shone, predicting a wide array of bioactivities including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

However, a prediction is merely a hypothesis. The true measure of its validity lies in rigorous experimental verification. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical interface between computational prediction and laboratory validation. Here, we will not just list protocols; we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system to confirm, refute, or refine your in silico findings.

The Logic of Validation: From Bits to Biology

The journey from a promising docking score to a validated bioactive compound is a multi-step process. It begins with a robust computational prediction that provides a clear, testable hypothesis. For instance, a low binding energy score for a flavonoid against a specific enzyme suggests a potential inhibitory interaction. The goal of subsequent in vitro experiments is to quantitatively measure this predicted interaction.

Diagram: General Workflow for Validating In Silico Predictions

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation in_silico_screening Virtual Screening of Flavonoids (Docking, QSAR, etc.) hypothesis Hypothesis Generation (e.g., Flavonoid X inhibits Enzyme Y) in_silico_screening->hypothesis biochemical_assays Biochemical Assays (Enzyme Inhibition, Antioxidant) hypothesis->biochemical_assays Experimental Design cell_based_assays Cell-Based Assays (Cytotoxicity, Anti-inflammatory) biochemical_assays->cell_based_assays binding_assays Binding Affinity Assays (Fluorescence Quenching) cell_based_assays->binding_assays data_analysis Data Analysis & Correlation (e.g., Docking Score vs. IC50) binding_assays->data_analysis Data Correlation conclusion Validated Bioactivity or Model Refinement data_analysis->conclusion

Caption: A generalized workflow from computational prediction to experimental validation.

I. Validating Antioxidant Activity: Beyond Radical Scavenging

A common prediction for flavonoids is their antioxidant potential. While many in silico models can predict this, experimental validation is crucial to quantify this activity.

Experimental Protocols: DPPH and ABTS Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are foundational methods for assessing the radical scavenging ability of compounds.[1][2]

Principle: Both assays rely on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, resulting in a measurable color change.[3] In the DPPH assay, the deep violet DPPH radical is reduced to a pale yellow hydrazine, with a decrease in absorbance at approximately 517 nm.[4] The ABTS assay involves the reduction of the blue-green ABTS radical cation (ABTS•+), measured by a decrease in absorbance around 734 nm.[4]

Step-by-Step DPPH Assay Protocol:

  • Reagent Preparation:

    • DPPH Working Solution (approx. 0.1 mM): Prepare a stock solution by dissolving 24 mg of DPPH in 100 mL of methanol. This solution should be stored at -20°C in the dark.[1]

    • Test Flavonoid Stock Solution: Prepare a 1 mg/mL stock solution of the flavonoid in a suitable solvent like methanol or DMSO.[4]

    • Positive Control: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox in the same solvent.[4]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test flavonoid and positive control in the microplate.

    • Add 100 µL of the DPPH working solution to each well containing 100 µL of the sample, control, or blank (solvent only).[4]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance in the presence of the test compound.[4]

    • Determine the IC50 value (the concentration required to scavenge 50% of the radicals) by plotting the percentage of inhibition against the flavonoid concentration. A lower IC50 value indicates higher antioxidant activity.[4]

Data Presentation: Comparing In Silico QSAR Predictions with Experimental Antioxidant Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity.[5] Validating these models requires comparing their predictions with experimental data.

FlavonoidPredicted Antioxidant Activity (QSAR Model)Experimental Antioxidant Activity (DPPH IC50, µM)Reference
QuercetinHigh8.5[6]
KaempferolModerate15.2[6]
NaringeninLow> 100[6]

II. Validating Enzyme Inhibition: From Docking Scores to IC50 Values

Molecular docking is a powerful tool for predicting the binding affinity of a ligand (flavonoid) to the active site of a target protein (enzyme). A strong predicted binding affinity (low docking score) suggests potential enzyme inhibition.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

Xanthine oxidase (XO) is an enzyme involved in the pathogenesis of gout. Many flavonoids have been predicted to inhibit XO.

Principle: This assay measures the ability of a flavonoid to inhibit XO from catalyzing the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 290-295 nm.[7]

Step-by-Step XO Inhibition Assay Protocol:

  • Reagent Preparation:

    • Xanthine Oxidase Solution: Prepare a stock solution of XO (from bovine milk) in phosphate buffer (e.g., 50 mM, pH 7.5).[7]

    • Xanthine Solution: Prepare a stock solution of xanthine in the same phosphate buffer.[7]

    • Test Flavonoid and Positive Control (Allopurinol): Prepare stock solutions and serial dilutions in a suitable solvent (e.g., DMSO).[7]

  • Assay Procedure (96-well UV-transparent plate):

    • In each well, create a reaction mixture containing phosphate buffer, xanthine solution, and the desired concentration of the flavonoid (or solvent for the control).

    • Include a blank for each sample concentration containing all components except XO.[7]

    • Pre-incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.[7]

    • Initiate the reaction by adding the XO solution.

    • Immediately monitor the increase in absorbance at 290 nm or 295 nm over a set period (e.g., 5-10 minutes) using a microplate reader.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity for each flavonoid concentration.

    • Determine the percentage of inhibition and subsequently the IC50 value as described for the DPPH assay.[7]

Data Presentation: Correlating Docking Scores with Experimental Enzyme Inhibition

A strong correlation between the predicted binding affinity (in silico) and the measured inhibitory activity (in vitro) provides robust validation of the computational model.

FlavonoidTarget EnzymeIn Silico Docking Score (kcal/mol)In Vitro IC50 (µM)Reference
Quercetinα-Glucosidase-7.530.85[8]
LuteolinTyrosinase-18.12 (Ki)[6]
Biochanin AP-glycoprotein39.963.9[3]
Acarbose (Control)α-Glucosidase-139.4[8]

Note: Direct comparison of docking scores across different studies should be approached with caution due to variations in software and protocols.[6]

III. Validating Anti-inflammatory Activity: A Cell-Based Approach

Many flavonoids are predicted to have anti-inflammatory properties, often through the modulation of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[9]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

Principle: This assay measures a compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. Macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[2] The amount of NO is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2] A reduction in nitrite levels indicates potential anti-inflammatory activity.[2]

Step-by-Step NO Inhibition Assay Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in appropriate media.

    • Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/mL) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition and the IC50 value.

Crucial Prerequisite: Cytotoxicity Assay

Before assessing anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of the flavonoid using an assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in NO production could be due to cell death rather than a specific anti-inflammatory effect.

Signaling Pathway Analysis: NF-κB and Nrf2/HO-1

In silico predictions often suggest that flavonoids exert their effects by modulating specific signaling pathways. Experimental validation can confirm these predictions.

Diagram: Key Anti-inflammatory and Antioxidant Signaling Pathways

G cluster_nfkb NF-κB Signaling Pathway (Pro-inflammatory) cluster_nrf2 Nrf2/HO-1 Signaling Pathway (Antioxidant/Anti-inflammatory) lps LPS ikb IκB lps->ikb Stimulates Degradation nfkb NF-κB nfkb_nucleus NF-κB (Nucleus) nfkb->nfkb_nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) nfkb_nucleus->inflammatory_genes Activates Transcription flavonoids Flavonoids keap1 Keap1 flavonoids->keap1 Inhibit nrf2 Nrf2 nrf2_nucleus Nrf2 (Nucleus) nrf2->nrf2_nucleus Translocation are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds to ho1 Heme Oxygenase-1 (HO-1) & other antioxidant enzymes are->ho1 Activates Transcription ho1->nfkb_nucleus Inhibits flavonoids_nfkb Flavonoids flavonoids_nfkb->ikb Inhibit Degradation

Caption: Flavonoids can inhibit the pro-inflammatory NF-κB pathway and activate the protective Nrf2/HO-1 pathway.

IV. Validating Binding Affinity: Quantifying the Interaction

Fluorescence spectroscopy is a sensitive technique used to study the binding of small molecules like flavonoids to proteins, often serum albumins like bovine serum albumin (BSA), which serves as a model for drug-protein interactions in the bloodstream.[10]

Experimental Protocol: Fluorescence Quenching Assay

Principle: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be "quenched" (decreased) upon binding to a small molecule. The extent of quenching can be used to determine binding constants (Ka) and the number of binding sites (n).[11]

Step-by-Step Fluorescence Quenching Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of BSA (e.g., 10 µM) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).[10]

    • Prepare a stock solution of the test flavonoid (e.g., 0.2 mM) in a solvent like DMSO.[10]

  • Titration:

    • In a series of cuvettes, mix a fixed amount of the BSA solution with increasing concentrations of the flavonoid solution.[10]

    • Incubate the mixtures to allow binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength typically around 280 nm.

  • Data Analysis:

    • Analyze the quenching data using the Stern-Volmer equation to understand the quenching mechanism.

    • Use the double logarithm regression curve to calculate the binding constant (Ka) and the number of binding sites (n).[11]

Data Presentation: Comparing Flavonoid Binding Affinities

This method provides quantitative data on the strength of the flavonoid-protein interaction.

FlavonoidProteinBinding Constant (Ka, M⁻¹)Number of Binding Sites (n)Reference
HesperetinBSA5.59 x 10⁵~1[10]
QuercetinBSA4.94 x 10⁵~1[10]
NaringeninBSA3.04 x 10⁵~1[10]
RutinBSA1.65 x 10⁴~1[10]

Conclusion: An Iterative and Integrative Approach

The validation of in silico predictions is not a linear process but an iterative cycle of prediction, experimentation, and refinement. When experimental results do not align with computational predictions, it is not a failure but an opportunity to refine the in silico model, leading to more accurate future predictions. By integrating robust computational screening with rigorous, well-designed experimental validation, we can accelerate the discovery and development of novel flavonoid-based therapeutics and nutraceuticals with confidence and scientific integrity.

References

  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2022). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. [Link]

  • PubMed. (2014). Antioxidant activity of flavonoids: a QSAR modeling using Fukui indices descriptors. [Link]

  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. [Link]

  • ResearchGate. (n.d.). Comparision of IC50 values with the dock- ing scores of Flavonoids. [Link]

  • Sharma, M., & Ahuja, D. (2019). QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. Research Journal of Pharmacy and Technology. [Link]

  • PMC. (2019). The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2021). QSPR/QSAR Modelling of the Antioxidant Properties of Some Flavonoids. [Link]

  • University of Padua. (2022). Evaluation of the in vitro anti-inflammatory activity of flavonoid derivatives. [Link]

  • PMC. (2021). Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach. [Link]

  • PMC. (2023). Anti-inflammatory activities of flavonoid derivates. [Link]

  • Der Pharma Chemica. (n.d.). 3D-QSAR Modeling of Anti-oxidant Activity of some Flavonoids. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

  • ResearchGate. (2025). Guidelines for anti‐inflammatory assays in RAW264.7 cells. [Link]

  • PMC. (2020). Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. [Link]

  • ScienceDirect. (n.d.). Anti-inflammatory Plant Flavonoids and Cellular Action Mechanisms. [Link]

  • PubMed. (n.d.). In-silico, in-vitro and in-vivo Biological Activities of Flavonoids for the Management of Type 2 Diabetes. [Link]

  • ACS Publications. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. [Link]

  • PMC. (2022). Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein. [Link]

  • MDPI. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2024). Comparison in vitro and in silico studies of phenolic acids and flavonoids on α-glucosidase inhibition. [Link]

  • SCIRP. (2025). Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity. [Link]

  • MDPI. (2023). Flavonoid-Rich Sambucus nigra Berry Extract Enhances Nrf2/HO-1 Signaling Pathway Activation and Exerts Antiulcerative Effects In Vivo. [Link]

  • LOUIS. (2011). Inhibition of Xanthine Oxidase by Flavonoids Using UV-based Assay and Extending to NMR Method. [Link]

  • Journal of Public Health in Africa. (2024). Review on Cassia alata Bioactive Compounds: In silico, in vitro, and in vivo Studies. [Link]

  • PubMed. (2026). A Review on In Silico Evaluation of Flavonoids as Potential Pharmaceutical Ingredients. [Link]

  • ResearchGate. (n.d.). Comparison between IC 50 and docking score. [Link]

  • Journal of Chemical Health Risks. (n.d.). Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations. [Link]

  • PMC. (n.d.). Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin. [Link]

  • SDUAHER. (n.d.). EVALUATION OF XANTHINE OXIDASE INHIBITORY ACTIVITY BY FLAVONOIDS FROM PONGAMIA PINNATA LINN. [Link]

  • Journal of Herbmed Pharmacology. (n.d.). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. [Link]

  • ETFLIN. (2024). Evaluation of Total Flavonoid Content, Xanthine Oxidase Inhibition, and Uric Acid Inhibitory Activity In Vitro and In Vivo of Ethanol Extract of Sida rhombifolia. [Link]

  • ResearchGate. (n.d.). KD values for direct interaction of flavonoids and iso- prenylated derivatives with MRP1 NBDs. [Link]

  • ACS Omega. (2018). Discovery of a Highly Potent Tyrosinase Inhibitor, Luteolin 5-O-β-d-Glucopyranoside, Isolated from Cirsium japonicum var. maackii (Maxim.) Matsum., Korean Thistle: Kinetics and Computational Molecular Docking Simulation. [Link]

  • Wiley Online Library. (n.d.). Molecular structure-affinity relationship of dietary flavonoids for bovine serum albumin. [Link]

  • ResearchGate. (n.d.). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. [Link]

  • MDPI. (2010). Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin. [Link]

  • PMC. (2026). Cross-Database Characterization of Flavonoids and Phenolic Acids: Integrating Drug-likeness Metrics, Molecular Interactions, and Dietary Sources. [Link]

  • PMC. (n.d.). Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. [Link]

  • Frontiers. (2025). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-7-methoxy-2-phenyl-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we create and handle. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and environmentally sound scientific practice. This guide provides a detailed protocol for the disposal of 3-Iodo-7-methoxy-2-phenyl-chromen-4-one, a compound representative of halogenated, biologically active heterocyclic molecules.

While specific safety data for this precise molecule may not be readily available, its chemical structure provides the necessary clues for a robust and cautious disposal strategy. By understanding the potential hazards of its constituent parts—the iodinated organic backbone and the chromen-4-one core—we can implement a disposal plan grounded in established chemical safety principles and regulatory standards.

Hazard Assessment and Waste Characterization

The foundation of any disposal protocol is a thorough understanding of the material's potential hazards. In the absence of a specific Safety Data Sheet (SDS), we must infer the risk profile from the compound's structure and classify it according to the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).

Structural Analysis:

  • Iodinated Organic Compound: Halogenated organic compounds can be persistent in the environment. Of particular concern is their potential to form hazardous disinfection by-products if they enter water treatment systems.[1] Therefore, they must never be disposed of down the drain.

  • Chromen-4-one Core: This heterocyclic scaffold is common in a vast number of biologically active compounds, including many pharmaceuticals and natural products.[2] While some derivatives exhibit low toxicity, the physiological effects of a novel analogue are unknown.[3] It is prudent to handle the compound as potentially toxic.

Regulatory Classification: Based on "generator knowledge" of the chemical's composition and potential hazards, 3-Iodo-7-methoxy-2-phenyl-chromen-4-one must be managed as hazardous waste .[4] It is not explicitly a "listed" waste by the EPA, but it falls under the category of laboratory chemical waste that requires stringent management from the point of generation to its final disposal ("cradle-to-grave").[5]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound for disposal, ensure all appropriate safety measures are in place to protect laboratory personnel.

  • Engineering Controls: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: A standard laboratory coat is required. Wear nitrile or neoprene gloves to prevent skin contact; these materials offer good resistance to a broad range of chemicals.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.[6][7]

    • Respiratory Protection: Not typically required when using a fume hood. If handling large quantities outside of a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges should be used.

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8] This compound and its associated waste must be collected in a dedicated hazardous waste stream.

Step-by-Step Collection Methodology:

  • Container Selection:

    • Obtain a designated hazardous waste container compatible with the waste type. A glass bottle with a screw cap is suitable for solutions. For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate.[5]

    • Ensure the container is in good condition, free of cracks, and has a tightly sealing lid. The container must remain closed at all times except when actively adding waste.[9]

  • Labeling:

    • Immediately label the container using your institution's official hazardous waste tag.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (e.g., "3-Iodo-7-methoxy-2-phenyl-chromen-4-one," "Methanol," etc.).[10][11]

    • Include the approximate percentage of each component.

    • Indicate the relevant hazards (e.g., Toxic, Flammable for solvent solutions).[11]

    • Record the accumulation start date (the date the first drop of waste is added).[9]

  • Waste Accumulation:

    • Collect all waste containing the target compound in this dedicated container. This includes:

      • Unused or excess solid compound.

      • Contaminated materials (e.g., weigh boats, pipette tips, gloves). Place these in a sealed bag before adding to the solid waste container.

      • Solutions from experiments (e.g., mother liquor from crystallization, chromatography fractions).

    • Crucially, do not mix this waste stream with incompatible materials.

Table 1: Disposal and Segregation Summary

ParameterGuidelineRationale
Waste Category Hazardous Chemical Waste (Halogenated Organic)Precautionary principle due to unknown toxicity and environmental persistence of the iodo- group.
Recommended Container Glass or HDPE with a tightly sealing cap.Ensures chemical compatibility and prevents leakage or release of vapors.[5][8]
Required PPE Nitrile gloves, safety goggles, lab coat.Protects personnel from potential skin/eye irritation and unknown toxicological effects.[6]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Reactive Metals.Avoids potential for violent reactions, degradation, or formation of more hazardous by-products.

Disposal Workflow and Logistics

The disposal process follows a regulated pathway from the laboratory bench to a licensed treatment, storage, and disposal facility (TSDF).

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Facility Operations gen Waste Generation (Solid or Solution) container Select & Label Compatible Container gen->container Step 1 accumulate Accumulate Waste in Satellite Area (SAA) container->accumulate Step 2 request Request Pickup from EHS/Safety Office accumulate->request Step 3 (When full or >12 mos) pickup EHS Collects Waste request->pickup manifest Complete Manifest (Cradle-to-Grave Tracking) pickup->manifest transport Transport to TSDF (Licensed Hauler) manifest->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Disposal workflow for 3-Iodo-7-methoxy-2-phenyl-chromen-4-one.

Logistical Plan:

  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[5] This area must be under the control of the laboratory personnel. Ensure secondary containment (e.g., a chemical-resistant tray) is used.

  • Storage Limits: A laboratory may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, or after 12 months from the accumulation start date (whichever comes first), the waste must be removed.[5][9]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

  • Manifest and Transport: Your EHS office will manage the waste manifest, a legal document that tracks the waste from your lab to its final destination.[4] The waste will be transported by a licensed hazardous waste hauler to a permitted TSDF for final disposal, which for halogenated organics is typically high-temperature incineration.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • Small Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the liquid with a chemical spill pillow or absorbent pad. For solids, gently cover with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into a container, label it as hazardous waste, and dispose of it through the procedure described above.

    • Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response number immediately.

    • Prevent entry into the area.

    • Provide details of the spill (chemical identity, quantity) to emergency responders.

By adhering to this comprehensive protocol, you ensure that the disposal of 3-Iodo-7-methoxy-2-phenyl-chromen-4-one is conducted safely, in full regulatory compliance, and with due respect for environmental stewardship.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Management Practice.Duke University Safety.
  • Best Practices for Managing Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security System.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Proper Handling of Hazardous Waste Guide.U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). Taylor & Francis Online.
  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2026).
  • Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study. (2024).
  • Synthesis of some new derivatives of 2-methyl-4H-4-chromenone.Journal of Chemical and Pharmaceutical Research.
  • NO.
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.

Sources

Navigating the Handling of 3-Iodo-7-methoxy-2-phenyl-chromen-4-one: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

The responsible and safe handling of novel chemical entities is the cornerstone of innovative research. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with 3-Iodo-7-methoxy-2-phenyl-chromen-4-one, a compound of interest for researchers in drug development and related scientific fields. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including iodinated aromatic compounds, methoxy-substituted aromatics, and the core 2-phenyl-chromen-4-one (flavone) structure, to establish a robust safety protocol.

The core principle of this guide is risk mitigation. The 2-phenyl-chromen-4-one backbone is a common feature in compounds with biological activity, some of which are investigated as antineoplastic agents.[1][2] This structural alert necessitates a conservative approach to handling, assuming the compound is bioactive and potentially hazardous until proven otherwise.

Core Principles of Protection: A Hazard-Informed Approach

The selection of appropriate PPE is not a one-size-fits-all exercise; it is a dynamic process informed by a thorough risk assessment of the specific tasks to be performed. The primary hazards associated with 3-Iodo-7-methoxy-2-phenyl-chromen-4-one are anticipated to be:

  • Dermal Contact: As with many organic molecules, skin contact should be avoided. The flavone backbone and its derivatives are designed to interact with biological systems, making dermal absorption a potential route of exposure.

  • Inhalation: When handling the compound as a solid powder, the generation of dust presents a significant inhalation risk.[3][4] Fine particulates can be easily inhaled, leading to respiratory irritation and potential systemic exposure.

  • Eye Contact: The eyes are particularly sensitive to chemical exposure. Direct contact with the solid compound or solutions can cause irritation or more severe damage.

  • Ingestion: While less common in a laboratory setting, accidental ingestion via contaminated hands is a risk that must be managed through proper hygiene.

The presence of an iodine atom on the aromatic ring also warrants caution. While elemental iodine is a known irritant, certain iodinated organic compounds, such as some iodinated disinfection byproducts, have been noted for their potential toxicity.[5][6][7]

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory operations involving 3-Iodo-7-methoxy-2-phenyl-chromen-4-one.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Chemical safety goggles with side shields or a face shield.Two pairs of chemotherapy-rated nitrile gloves.[8][9]Full-length lab coat with tight-fitting cuffs.NIOSH-approved N95 or higher-rated respirator.
Preparing Solutions Chemical safety goggles and a face shield.Two pairs of chemotherapy-rated nitrile gloves.[8][9]Chemical-resistant lab coat or gown.Work within a certified chemical fume hood.
Conducting Reactions Chemical safety goggles.Two pairs of chemotherapy-rated nitrile gloves.[8][9]Full-length lab coat.Work within a certified chemical fume hood.
Post-Reaction Work-up Chemical safety goggles and a face shield.Two pairs of chemotherapy-rated nitrile gloves.[8][9]Chemical-resistant lab coat or gown.Work within a certified chemical fume hood.
Waste Disposal Chemical safety goggles and a face shield.Two pairs of chemotherapy-rated nitrile gloves.[8][9]Chemical-resistant lab coat or gown.As needed, based on the potential for splashes or aerosols.

Procedural Guidance for PPE Usage

Adherence to proper procedures for donning, doffing, and using PPE is as critical as the selection of the equipment itself.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Wear a clean, full-length lab coat, ensuring all buttons are fastened.

  • Respiratory Protection: If required, put on your NIOSH-approved respirator. Perform a seal check to ensure a proper fit.

  • Eye Protection: Place chemical safety goggles over your eyes. If a splash hazard exists, add a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.[8]

Doffing PPE: Minimizing Contamination
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat/Gown: Unfasten your lab coat and remove it by folding it in on itself, avoiding contact with the potentially contaminated exterior.

  • Eye Protection: Remove your face shield and/or goggles from the back of your head.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the safe handling of 3-Iodo-7-methoxy-2-phenyl-chromen-4-one.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, should be considered contaminated waste and disposed of in a designated hazardous waste container.

  • Chemical Waste: As a halogenated organic compound, all waste containing 3-Iodo-7-methoxy-2-phenyl-chromen-4-one, including residual solid, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), must be collected in a clearly labeled, sealed container for halogenated waste. Do not mix with non-halogenated waste streams.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned laboratory activity.

PPE_Decision_Process start Start: Handling 3-Iodo-7-methoxy-2-phenyl-chromen-4-one task_assessment Assess the Task start->task_assessment solid_handling Weighing/Handling Solid Powder? task_assessment->solid_handling Solid Form solution_prep Preparing Solutions/Work-up? task_assessment->solution_prep Liquid Form reaction Conducting Reaction? task_assessment->reaction In-situ Use solid_handling->task_assessment No ppe_solid Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles - N95 Respirator solid_handling->ppe_solid Yes solution_prep->task_assessment No ppe_solution Required PPE: - Double Nitrile Gloves - Chemical-Resistant Gown - Safety Goggles & Face Shield - Work in Fume Hood solution_prep->ppe_solution Yes reaction->task_assessment No ppe_reaction Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles - Work in Fume Hood reaction->ppe_reaction Yes disposal Proper Disposal of Contaminated PPE and Halogenated Waste ppe_solid->disposal ppe_solution->disposal ppe_reaction->disposal end End of Procedure disposal->end

Caption: PPE selection workflow for handling 3-Iodo-7-methoxy-2-phenyl-chromen-4-one.

References

  • ResearchGate. (n.d.). Personal protective equipment for antineoplastic safety. Retrieved from [Link]

  • Polovich, M., & Clark, P. C. (2012). Nursing Assistants' Use of Personal Protective Equipment Regarding Contact With Excreta Contaminated With Antineoplastic Drugs. Clinical Journal of Oncology Nursing, 16(4), 387–393. [Link]

  • Halyard Health. (n.d.). Personal Protective Equipment When Working with chemotherapy Drugs. Retrieved from [Link]

  • Pediatric Oncology Group of Ontario. (2021). Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. Retrieved from [Link]

  • Polovich, M. (2023). Personal protective equipment for antineoplastic safety. Clinical Journal of Oncology Nursing, 27(4), 453-458. [Link]

  • Netzeva, T. I., & Schultz, T. W. (2018). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. Molecules, 23(5), 1033. [Link]

  • International Labour Organization. (n.d.). ICSC 0167 - IODINE. Retrieved from [Link]

  • ScienceLab.com. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Wang, Y., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 56(4), 2416–2426. [Link]

  • Plewa, M. J., & Richardson, S. D. (2015). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology, 49(21), 12614–12622. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.